molecular formula C10H17NO5 B1302347 (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid CAS No. 868689-63-8

(S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid

Cat. No.: B1302347
CAS No.: 868689-63-8
M. Wt: 231.25 g/mol
InChI Key: LGWMTRPJZFEWCX-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid is a useful research compound. Its molecular formula is C10H17NO5 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-4-5-15-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWMTRPJZFEWCX-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H](C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364017
Record name (2S)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868689-63-8
Record name (2S)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-4-[(tert-butoxy)carbonyl]morpholine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Synthetic Cornerstone: A Technical Guide to (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic Acid for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Chiral Morpholine Scaffolds

In the landscape of modern medicinal chemistry, the morpholine moiety has emerged as a privileged scaffold, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. When functionalized with stereochemical control, these heterocycles become powerful tools for exquisitely tailoring the interaction of small molecules with their biological targets. (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid, a chiral building block of significant interest, represents a key intermediate for the synthesis of a diverse array of complex molecular architectures. Its strategic importance lies in the trifecta of its pre-defined stereocenter, the orthogonal protecting group strategy enabled by the tert-butoxycarbonyl (Boc) group, and the versatile carboxylic acid handle. This guide provides an in-depth exploration of the properties, synthesis, and applications of this pivotal compound, offering researchers and drug development professionals a comprehensive resource to leverage its full potential.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of this compound is paramount for its effective utilization in synthesis and downstream applications.

PropertyValueSource(s)
CAS Number 868689-63-8[1]
Molecular Formula C₁₀H₁₇NO₅[1][2]
Molecular Weight 231.25 g/mol [2]
Appearance White to off-white solid[3]
Melting Point 127-134 °C[4]
Boiling Point 369.5 °C (predicted)[4]
Solubility Soluble in methanol, chloroform, and other common organic solvents.N/A
Storage 2-8°C, sealed in a dry environment.

Spectroscopic Data (Note: As enantiomers, the NMR spectra of (S)- and (R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid are identical. The following data is for the (R)-enantiomer and is representative of the (S)-enantiomer.)

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 4.20 (br, 1H), 4.12 (d, 1H), 4.02 (d, 1H), 3.84 (m, 1H), 3.62 (m, 1H), 3.04 (m, 2H), 1.44 (s, 9H).

Strategic Synthesis: Accessing Enantiopure this compound

The enantioselective synthesis of this key building block is critical to its application in chiral drug development. Several synthetic strategies have been developed, with a notable and efficient method being the enzyme-catalyzed kinetic resolution of a racemic precursor. This approach offers high enantiomeric excess and operational simplicity. An alternative concise synthesis starting from epichlorohydrin has also been reported, which avoids chromatographic separation.[5]

Workflow for Enzyme-Catalyzed Kinetic Resolution

G cluster_0 Racemate Synthesis cluster_1 Enzymatic Resolution cluster_2 Protecting Group Exchange & Final Product racemate Racemic N-benzyl-morpholine-2-carboxylate ester enzyme Lipase-catalyzed hydrolysis racemate->enzyme esterification Esterification & N-benzylation esterification->racemate start Morpholine-2-carboxylic acid start->esterification s_acid (S)-N-benzyl-morpholine-2-carboxylic acid enzyme->s_acid r_ester (R)-N-benzyl-morpholine-2-carboxylate ester enzyme->r_ester boc_protection_s 1. Hydrogenolysis (debenzylation) 2. Boc protection s_acid->boc_protection_s final_product_s (S)-4-(tert-butoxycarbonyl) morpholine-2-carboxylic acid boc_protection_s->final_product_s

Caption: Enzymatic resolution workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis via Enzymatic Resolution

This protocol is adapted from established methods for the synthesis of both enantiomers.

Step 1: Synthesis of Racemic N-benzyl-morpholine-2-carboxylate Ester

  • To a solution of racemic morpholine-2-carboxylic acid in an appropriate alcohol (e.g., n-butanol), add a catalytic amount of strong acid (e.g., sulfuric acid) and heat to reflux to facilitate esterification.

  • After cooling, neutralize the reaction and extract the ester.

  • Protect the secondary amine with benzyl bromide in the presence of a non-nucleophilic base (e.g., potassium carbonate) in a suitable solvent like acetonitrile to yield the racemic N-benzyl-morpholine-2-carboxylate ester.

Step 2: Enzyme-Catalyzed Kinetic Resolution

  • Disperse the racemic N-benzyl-morpholine-2-carboxylate ester in a biphasic system of a suitable organic solvent (e.g., tert-butyl methyl ether) and an aqueous buffer.

  • Add a lipase, such as Candida rugosa lipase, to the mixture.

  • Stir the reaction at a controlled temperature, monitoring the progress by chiral HPLC. The enzyme will selectively hydrolyze the (S)-ester to the corresponding (S)-carboxylic acid, leaving the (R)-ester largely unreacted.

  • Upon reaching approximately 50% conversion, separate the aqueous and organic layers.

  • Acidify the aqueous layer and extract to isolate the (S)-N-benzyl-morpholine-2-carboxylic acid.

  • The organic layer contains the unreacted (R)-N-benzyl-morpholine-2-carboxylate ester.

Step 3: Debenzylation and Boc Protection

  • Dissolve the (S)-N-benzyl-morpholine-2-carboxylic acid in a suitable solvent like methanol.

  • Subject the solution to hydrogenolysis using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to cleave the benzyl group.

  • After filtration of the catalyst, treat the resulting amino acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base (e.g., sodium bicarbonate) in a solvent mixture such as THF/water.

  • Acidify the reaction mixture and extract the final product, this compound.

  • Purify the product by recrystallization or column chromatography.

Applications in Drug Discovery and Development

The chiral nature and versatile functionality of this compound make it a valuable building block in the synthesis of a wide range of biologically active molecules.[2]

Key Application Areas:
  • Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of chiral drugs.[2] The morpholine scaffold can act as a bioisostere for other cyclic systems and can improve the pharmacokinetic profile of a drug candidate.

  • Peptides and Peptidomimetics: The carboxylic acid and the protected amine functionalities allow for its incorporation into peptide chains or as a scaffold for peptidomimetics, which can mimic the structure and function of natural peptides with enhanced stability.[2]

  • Synthesis of Complex Heterocycles: It is a precursor for more complex, substituted morpholine-containing heterocycles that exhibit a broad spectrum of biological activities.[2]

  • Agrochemicals and Material Science: The unique structural features of this compound are also being explored in the development of novel agrochemicals and functional polymers.[2]

Illustrative Synthetic Utility Workflow

G cluster_0 Amide Coupling cluster_1 Esterification cluster_2 Boc Deprotection start (S)-4-(tert-butoxycarbonyl) morpholine-2-carboxylic acid amide_coupling Amine (R-NH₂) Coupling Reagent (e.g., HATU) start->amide_coupling esterification Alcohol (R-OH) Acid Catalyst or Coupling Reagent start->esterification deprotection Acidic Conditions (e.g., TFA) start->deprotection amide_product Chiral Amide amide_coupling->amide_product amide_product->deprotection Further modification ester_product Chiral Ester esterification->ester_product ester_product->deprotection Further modification deprotected_product (S)-Morpholine-2-carboxylic acid deprotection->deprotected_product deprotected_product->amide_coupling Further modification

Caption: Synthetic transformations of the title compound in medicinal chemistry.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

Hazard Statements (for the general class of N-Boc-morpholine-2-carboxylic acid):

  • H319: Causes serious eye irritation.

  • H413: May cause long lasting harmful effects to aquatic life.

Refer to the specific Safety Data Sheet (SDS) from the supplier for comprehensive safety information.

Conclusion

This compound is a high-value chiral building block with significant applications in pharmaceutical and chemical research. Its well-defined stereochemistry and versatile functional groups provide a reliable starting point for the synthesis of complex and biologically active molecules. The synthetic routes, particularly those employing enzymatic resolution, offer efficient access to enantiopure material. A thorough understanding of its properties and reactivity, as detailed in this guide, will empower researchers to fully exploit its potential in the development of next-generation therapeutics.

References

An In-depth Technical Guide to the Structural Analysis of (S)-4-Boc-morpholine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-4-Boc-morpholine-2-carboxylic acid is a chiral heterocyclic building block of significant importance in medicinal chemistry and drug discovery. Its rigid morpholine scaffold, combined with the defined stereochemistry at the C2 position and the synthetically versatile carboxylic acid and Boc-protected amine functionalities, makes it a valuable synthon for constructing complex, biologically active molecules. The precise three-dimensional structure, including absolute configuration and conformational preferences, is paramount as it directly influences molecular recognition, binding affinity to biological targets, and pharmacokinetic properties.[1]

This technical guide provides a comprehensive framework for the complete structural elucidation of (S)-4-Boc-morpholine-2-carboxylic acid. We will detail the integrated application of spectroscopic and chromatographic techniques, moving beyond a simple checklist of methods to explain the causality behind experimental choices. The protocols described herein are designed as a self-validating system to ensure the highest degree of scientific integrity for researchers, scientists, and drug development professionals.

Primary Structure and Functional Group Confirmation

The initial phase of analysis focuses on verifying the molecular formula (C₁₀H₁₇NO₅) and confirming the connectivity of the atoms and the presence of the key functional groups: the carboxylic acid, the N-Boc (tert-butoxycarbonyl) protecting group, and the morpholine ring.

Mass Spectrometry (MS)

Mass spectrometry is the definitive tool for determining the molecular weight and elemental composition.

  • Why MS is critical: It provides a direct readout of the molecular mass, offering the first piece of evidence for the compound's identity. High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high precision.

  • Expected Fragmentation: The Boc group is known to be labile under certain ionization conditions.[2] Common fragmentation patterns in electrospray ionization (ESI) involve the loss of the Boc group (-100 Da) or components thereof, such as isobutylene (-56 Da).[3][4] These characteristic losses provide strong evidence for the presence of the Boc protecting group.[5]

Table 1: Expected High-Resolution Mass Spectrometry Data

Ion SpeciesCalculated m/zObserved m/z (example)Description
[M+H]⁺232.1180~232.1182Protonated molecular ion
[M+Na]⁺254.0999~254.1001Sodiated adduct
[M-C₄H₈+H]⁺ (Loss of isobutylene)176.0659~176.0661Characteristic fragment of Boc-protected amines[3]
[M-Boc+H]⁺132.0655~132.0657Loss of the entire Boc group

Protocol 1: LC-MS Analysis

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Chromatography: Use a C18 reverse-phase column. Elute with a gradient of water and acetonitrile, both containing 0.1% formic acid to promote protonation for positive ion mode ESI.

  • MS Parameters (ESI+):

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 50-500.

    • Source Temperature: ~120 °C.

    • Fragmentor Voltage: Use a low fragmentor voltage (e.g., 70V) to preserve the molecular ion and a higher voltage (e.g., 150V) in a separate run to induce characteristic fragmentation.

  • Data Analysis: Verify the presence of the [M+H]⁺ ion and characteristic fragments against the calculated values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.

  • Why IR is essential: It provides rapid, non-destructive confirmation of the carboxylic acid and carbamate (Boc) moieties.

  • Key Vibrational Bands:

    • Carboxylic Acid O-H Stretch: A very broad and strong absorption from ~2500-3300 cm⁻¹.[6][7]

    • Carboxylic Acid C=O Stretch: A strong, sharp band around 1710-1760 cm⁻¹.[7]

    • Carbamate (Boc) C=O Stretch: A strong, sharp band typically around 1680-1700 cm⁻¹.

    • C-O Stretches: Multiple bands in the 1000-1300 cm⁻¹ region corresponding to the C-O bonds of the morpholine ether, carboxylic acid, and carbamate.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the detailed carbon-hydrogen framework of the molecule.[8]

  • Why NMR is definitive: ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. 2D NMR experiments (like COSY and HSQC) establish direct bonding relationships.

  • Expected ¹H NMR Signals: The morpholine ring protons typically appear as complex multiplets due to their diastereotopic nature and chair conformation.[8][9] Protons adjacent to the oxygen (C6-H) are deshielded and resonate at a lower field (higher ppm) compared to those adjacent to the nitrogen (C5-H). The C2 proton is further deshielded by the adjacent carboxylic acid. The nine protons of the tert-butyl group of the Boc moiety will appear as a characteristic singlet around 1.4-1.5 ppm. The acidic proton of the carboxylic acid is often broad and may exchange with D₂O, causing its signal to disappear.[7]

  • Expected ¹³C NMR Signals: The spectrum will show ten distinct carbon signals. The carbonyl carbons of the Boc group and the carboxylic acid are the most downfield, typically in the 155-180 ppm range.[7][10] The quaternary carbon and the methyl carbons of the Boc group will be readily identifiable. The four carbons of the morpholine ring will appear in the 40-80 ppm region.[8][11][12]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
Carboxylic Acid (-COOH)~10-12 (broad s)~170-175¹H signal disappears upon D₂O exchange.[7]
Morpholine C2-H~4.3-4.5 (dd)~55-60Alpha to both COOH and N.
Morpholine C3-H~2.8-3.2 & ~3.8-4.1 (m)~40-45Axial and equatorial protons are distinct.
Morpholine C5-H~2.8-3.2 & ~3.8-4.1 (m)~45-50N-substitution impacts the chemical shifts of the C-3 and C-5 carbons.[8]
Morpholine C6-H~3.5-3.9 (m)~66-70Protons next to the electronegative oxygen are deshielded.[8]
Boc (-C(CH₃)₃)~1.4-1.5 (s, 9H)~80-82 (Quaternary C)Characteristic singlet for the tert-butyl group.
Boc (-C(CH₃)₃)-~28-29 (Methyl C's)
Boc (-C=O)-~155-156Carbonyl of the carbamate.

Protocol 2: NMR Characterization

  • Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D Experiments: Acquire ¹H and ¹³C{¹H} (proton-decoupled) spectra.

  • Confirmation: Add a drop of D₂O to the NMR tube and re-acquire the ¹H spectrum to confirm the exchangeable -COOH proton.

  • 2D Experiments (if needed for full assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks within the morpholine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

  • Data Analysis: Assign all peaks based on chemical shift, integration (for ¹H), multiplicity, and correlations from 2D spectra.

Stereochemical Determination

Confirming the (S)-configuration at the C2 chiral center is a critical quality control step.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common and reliable method for determining enantiomeric purity.

  • Why Chiral HPLC is the standard: It physically separates the (S) and (R) enantiomers, allowing for their direct quantification.[13][14] The choice of a chiral stationary phase (CSP) is crucial and often determined empirically.[13][15] Polysaccharide-based and macrocyclic glycopeptide CSPs are excellent starting points.[15]

  • Methodology: A racemic (50:50) mixture of the (R) and (S) enantiomers must first be analyzed to establish the retention times for each. The sample of (S)-4-Boc-morpholine-2-carboxylic acid is then injected under the same conditions. The enantiomeric excess (%ee) is calculated from the relative peak areas.

Protocol 3: Chiral HPLC for Enantiomeric Purity

  • Column Selection: Screen several chiral columns (e.g., Chiralpak AD-H, Chiralcel OD-H).

  • Mobile Phase Development: Start with a normal-phase eluent system, such as a mixture of hexane and isopropanol, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape for the carboxylic acid.

  • Analysis of Standard: Inject a solution of the racemic compound to determine the retention times (t_R) and resolution (R_s) of the two enantiomers.

  • Analysis of Sample: Inject the sample of the purported (S)-enantiomer.

  • Data Analysis: Confirm that the major peak corresponds to the retention time of one of the enantiomers from the racemic standard. Calculate the enantiomeric excess using the formula: %ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100. A result >99% ee is typical for high-purity material.

Conformational Analysis

The morpholine ring predominantly adopts a low-energy chair conformation to minimize strain.[16] The orientation of substituents on the ring can significantly impact the molecule's overall shape and biological activity.

  • Why Conformation Matters: The spatial arrangement of the carboxylic acid relative to the rest of the molecule is dictated by the ring's conformation, which can be critical for receptor binding.[1]

  • Investigative Tools:

    • NMR Spectroscopy (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) can detect through-space interactions between protons that are close to each other (< 5 Å), providing evidence for specific chair conformations and the axial/equatorial orientation of substituents.

    • Computational Modeling: Density Functional Theory (DFT) calculations can be used to calculate the relative energies of different conformers (e.g., chair with the C2-substituent in an axial vs. equatorial position) to predict the most stable conformation.[17]

Integrated Structural Analysis Workflow

A robust structural elucidation relies on the convergence of data from multiple orthogonal techniques. Each experiment provides a piece of the puzzle, and together they create a self-validating picture of the molecule's identity and purity.

G cluster_0 Primary Structure Confirmation cluster_1 Stereochemistry cluster_2 Conformation MS Mass Spectrometry (HRMS) IR Infrared Spectroscopy (FTIR) Final Verified Structure: (S)-4-Boc-morpholine- 2-carboxylic acid MS->Final Molecular Formula C₁₀H₁₇NO₅ NMR_1D 1D NMR (¹H, ¹³C) IR->Final Functional Groups (-COOH, -Boc) NMR_2D 2D NMR (COSY, HSQC) NMR_1D->Final C-H Framework NMR_2D->NMR_1D Connectivity Chiral_HPLC Chiral HPLC Chiral_HPLC->Final Absolute Config. & Enantiopurity NMR_NOESY NMR (NOESY) NMR_NOESY->Final 3D Conformation Comp_Chem Computational Modeling Comp_Chem->NMR_NOESY Predicts Stability

Figure 1: An integrated workflow for the comprehensive structural analysis of (S)-4-Boc-morpholine-2-carboxylic acid.

Conclusion

The structural analysis of (S)-4-Boc-morpholine-2-carboxylic acid is a multi-step process that requires the synergistic use of mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and chiral chromatography. By following the integrated workflow and protocols outlined in this guide, researchers can unambiguously confirm the identity, purity, stereochemistry, and conformational properties of this vital chemical building block. This rigorous characterization is the bedrock upon which reliable and reproducible research in drug discovery and development is built.

References

Spectroscopic data for (S)-4-Boc-morpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (S)-4-Boc-morpholine-2-carboxylic Acid

Introduction

(S)-4-Boc-morpholine-2-carboxylic acid (CAS 868689-63-8) is a chiral heterocyclic building block of significant interest to the pharmaceutical and drug development industries.[1] As a constrained amino acid analogue, it serves as a valuable intermediate in the synthesis of complex, biologically active molecules, offering structural rigidity and specific stereochemistry.[2] Accurate and comprehensive characterization of this molecule is paramount to ensure its identity, purity, and suitability for downstream applications.

This technical guide provides a detailed analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to verify the structure and quality of (S)-4-Boc-morpholine-2-carboxylic acid. The content herein is synthesized from established spectroscopic principles and data from analogous structures, presented from the perspective of a senior application scientist to explain not just the data, but the causality behind the experimental choices and interpretation.

Molecular Structure and Key Features

Before delving into the spectroscopic data, it is crucial to understand the molecular architecture. The compound features a morpholine ring, a chiral center at the C2 position, a carboxylic acid functional group, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. Each of these features gives rise to distinct and predictable spectroscopic signals.

The molecular formula is C₁₀H₁₇NO₅, with a molecular weight of 231.25 g/mol .[3][4]

Caption: Molecular structure of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. Due to the presence of two distinct stereoisomers (rotamers) arising from the bulky Boc group, some signals in both ¹H and ¹³C NMR spectra may appear broadened or as duplicate sets of peaks at room temperature.

Experimental Protocol: NMR Sample Preparation and Acquisition

A well-defined protocol is essential for acquiring high-quality, reproducible NMR data.

  • Sample Preparation: Dissolve 5-10 mg of (S)-4-Boc-morpholine-2-carboxylic acid in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

    • Scientist's Insight: DMSO-d₆ is often the preferred solvent. Its ability to form hydrogen bonds helps to sharpen the otherwise broad carboxylic acid proton signal, which typically appears at a high chemical shift (>10 ppm).[5] Chloroform-d (CDCl₃) is also commonly used, but the acidic proton may exchange or be very broad and difficult to observe.

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition:

    • Acquire at least 16 scans.

    • Set a spectral width of approximately 16 ppm.

    • Use a relaxation delay of at least 2 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition:

    • Acquire several thousand scans due to the low natural abundance of ¹³C.

    • Use proton decoupling (e.g., a DEPTQ sequence) to simplify the spectrum to single lines for each carbon and determine carbon types (CH₃, CH₂, CH, C).

NMR_Workflow Figure 2: General NMR Characterization Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Compound (5-10 mg) b Add Deuterated Solvent (~0.6 mL) a->b c Transfer to NMR Tube b->c d Tune & Shim Spectrometer c->d e Acquire ¹H Spectrum d->e f Acquire ¹³C/DEPTQ Spectrum d->f g Fourier Transform & Phasing e->g f->g h Integrate & Pick Peaks g->h i Assign Signals to Structure h->i j j i->j Final Report

Caption: A standardized workflow for NMR analysis.

¹H NMR Spectral Data Interpretation (400 MHz, DMSO-d₆)

The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

Table 1: Expected ¹H NMR Peak Assignments

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.8br s1HCOOHHighly deshielded acidic proton, typically broad due to hydrogen bonding and chemical exchange.[6]
~4.25dd1HH-2Proton at the chiral center, adjacent to the carboxylic acid, nitrogen, and ether oxygen.
~3.8-4.0m2HH-3eq, H-6eqAxial/equatorial splitting and coupling to adjacent protons create a complex multiplet.
~3.65m1HH-5axDeshielded by adjacent ether oxygen.
~3.45m1HH-5eqDeshielded by adjacent ether oxygen.
~2.9-3.2m2HH-3ax, H-6axProtons adjacent to the Boc-protected nitrogen.
1.40s9H-C(CH₃)₃ (Boc)Nine equivalent protons of the tert-butyl group result in a strong singlet.
¹³C NMR Spectral Data Interpretation (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Expected ¹³C NMR Peak Assignments

Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale
~171.5CCOOHCarbonyl carbon of a carboxylic acid, highly deshielded.[5]
~154.0CC=O (Boc)Carbonyl carbon of the carbamate group.
~79.0C-C (CH₃)₃ (Boc)Quaternary carbon of the Boc group.
~73.0CH₂C-5Carbon adjacent to the ether oxygen.
~66.5CH₂C-3Carbon adjacent to the ether oxygen.
~55.0CHC-2Chiral carbon, attached to three heteroatoms (N, O, and carboxyl C=O).
~45.0CH₂C-6Carbon adjacent to the Boc-protected nitrogen.
~28.0CH₃-C(C H₃)₃ (Boc)Three equivalent methyl carbons of the Boc group, appearing as a strong signal.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable and rapid technique for identifying key functional groups within a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol.

  • Background Scan: Perform a background scan to capture the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.

  • Sample Analysis: Place a small amount of the solid (S)-4-Boc-morpholine-2-carboxylic acid powder onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹.

IR Spectral Data Interpretation

The IR spectrum is dominated by absorptions from the carboxylic acid and the Boc-carbamate groups.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group VibrationRationale
3300–2500Strong, BroadO–H stretch (Carboxylic Acid Dimer)This extremely broad absorption is the hallmark of a hydrogen-bonded carboxylic acid and often overlaps with C-H stretching signals.[7][8]
2980–2850MediumC–H stretch (Aliphatic)Stretching vibrations from the CH, CH₂, and CH₃ groups of the morpholine ring and Boc group.
~1740StrongC=O stretch (Carboxylic Acid)The carbonyl stretch of the carboxylic acid is a very intense and sharp peak. Its exact position can vary slightly based on hydrogen bonding.[9]
~1690StrongC=O stretch (Boc-Carbamate)The carbonyl of the carbamate group is also a strong absorption, typically appearing at a slightly lower wavenumber than the acid carbonyl.
1320–1210StrongC–O stretch (Carboxylic Acid & Ether)A strong band resulting from the stretching of the C-O single bonds in the carboxylic acid and the morpholine ether linkage.[10]
1160StrongC–O stretch (Boc group)Characteristic stretching of the C-O bonds within the tert-butoxycarbonyl group.
950–910Medium, BroadO–H bend (Out-of-plane)Another characteristic, broad absorption for a dimeric carboxylic acid.[7]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, serving as the ultimate confirmation of its elemental composition.

Experimental Protocol: Electrospray Ionization (ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).

  • Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) calibrated for accurate mass measurement.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes.

    • Scientist's Insight: For a carboxylic acid, negative ion mode (ESI-) is often preferred as it readily forms a stable deprotonated molecule [M-H]⁻, leading to a cleaner spectrum with a strong molecular ion peak. Positive ion mode (ESI+) can also be used, which would show the protonated molecule [M+H]⁺.

Mass Spectrometry Data Interpretation

The primary goal is to identify the molecular ion peak corresponding to the calculated exact mass.

Table 4: Expected High-Resolution Mass Spectrometry (HRMS) Data

Ion ModeAdductCalculated Exact Mass (C₁₀H₁₇NO₅)Expected m/z
ESI-[M-H]⁻231.1107230.1034
ESI+[M+H]⁺231.1107232.1180
ESI+[M+Na]⁺231.1107254.0999
  • Fragmentation: A common fragmentation pathway in mass spectrometry involves the loss of the Boc group or parts of it. A significant fragment corresponding to the loss of isobutylene (56 Da) or the entire Boc group (101 Da) from the molecular ion may be observed, providing further structural confirmation.[2]

Conclusion

The comprehensive spectroscopic analysis of (S)-4-Boc-morpholine-2-carboxylic acid through NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework and confirm the presence of all key structural motifs. IR spectroscopy provides rapid verification of the critical carboxylic acid and carbamate functional groups. Finally, high-resolution mass spectrometry unequivocally confirms the molecular formula. Together, these techniques provide the authoritative data required by researchers and drug development professionals to confidently use this important chiral building block in their synthetic endeavors.

References

A Technical Guide to Enantiomerically Pure (S)-4-Boc-morpholine-2-carboxylic Acid for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of (S)-4-Boc-morpholine-2-carboxylic acid. We will delve into its critical role as a chiral building block, explore its synthesis, detail quality control parameters from commercial suppliers, and showcase its application in the synthesis of pharmacologically relevant molecules. This document is designed to be a practical resource, offering field-proven insights and self-validating protocols to empower your research and development endeavors.

Introduction: The Significance of (S)-4-Boc-morpholine-2-carboxylic Acid in Medicinal Chemistry

(S)-4-Boc-morpholine-2-carboxylic acid, with the CAS number 868689-63-8, is a valuable chiral building block in the field of organic synthesis and medicinal chemistry.[1][2] Its rigid morpholine scaffold, combined with the stereodefined carboxylic acid functionality and the versatile Boc-protecting group, makes it an attractive starting material for the synthesis of complex, biologically active molecules. The morpholine ring is a privileged structure in drug discovery, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability.[3] The precise spatial orientation of the carboxylic acid group in the (S)-enantiomer allows for specific interactions with biological targets, a crucial aspect in the design of potent and selective therapeutics.

This guide will provide a deep dive into the practical aspects of sourcing, handling, and utilizing this key synthetic intermediate.

Commercial Availability and Quality Control

A reliable supply of enantiomerically pure starting materials is paramount for any drug discovery program. (S)-4-Boc-morpholine-2-carboxylic acid is commercially available from a variety of suppliers.

Table 1: Prominent Commercial Suppliers of (S)-4-Boc-morpholine-2-carboxylic Acid

SupplierPurity SpecificationCAS NumberMolecular FormulaMolecular Weight ( g/mol )
BLDpharmNot specified868689-63-8C₁₀H₁₇NO₅231.25
Matrix ScientificNot specified868689-63-8C₁₀H₁₇NO₅231.25
Cenmed≥ 95%868689-63-8C₁₀H₁₇NO₅231.25
Chempure98%868689-63-8C₁₀H₁₇NO₅231.25
Vertex AI Searchmin 95%868689-63-8C₁₀H₁₇NO₅231.25

Disclaimer: Purity specifications may vary by lot and supplier. It is crucial to obtain a lot-specific Certificate of Analysis (CoA) for any material procured.

Critical Quality Attributes and Analytical Verification

The primary critical quality attribute for this chiral building block is its enantiomeric purity . The presence of the undesired (R)-enantiomer can lead to the formation of diastereomeric impurities in subsequent synthetic steps, which can be challenging to separate and may exhibit different pharmacological or toxicological profiles.

Key Analytical Techniques for Quality Assessment:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity (enantiomeric excess, ee). A validated chiral HPLC method is essential for incoming material inspection.[4][]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is used to confirm the chemical structure and assess for the presence of any organic impurities. The characteristic signals of the morpholine ring protons and the Boc protecting group should be present and in the correct integration ratios.[6][7]

  • Mass Spectrometry (MS): MS is employed to confirm the molecular weight of the compound.[6]

  • Purity by HPLC (Achiral): An achiral HPLC method is used to determine the overall purity of the compound, identifying any non-enantiomeric impurities.

Synthetic Routes to Enantiopure (S)-4-Boc-morpholine-2-carboxylic Acid

The enantioselective synthesis of this building block is a key consideration for its cost-effective and scalable production. Two primary and effective strategies have emerged in the literature: enzymatic kinetic resolution and asymmetric synthesis from a chiral precursor.

Enzymatic Kinetic Resolution of Racemic Precursors

This classical yet powerful approach leverages the high stereoselectivity of enzymes to resolve a racemic mixture. A common strategy involves the enzymatic hydrolysis of a racemic ester derivative of 4-benzyl-morpholine-2-carboxylic acid.[8]

Diagram 1: Enzymatic Kinetic Resolution Workflow. This diagram illustrates the selective enzymatic hydrolysis of the (S)-ester, leading to the separation of enantiomers.

The key advantage of this method is the high enantioselectivity often achieved, yielding material with >99% ee.[8] The operational simplicity of enzymatic reactions also makes them amenable to large-scale production.

Asymmetric Synthesis from (S)-Epichlorohydrin

A more direct and atom-economical approach involves the use of a readily available chiral starting material, (S)-epichlorohydrin. This concise synthesis avoids the need for a resolution step.[9][10]

Diagram 2: Asymmetric Synthesis Workflow. This diagram outlines the stereospecific conversion of (S)-epichlorohydrin to the target molecule.

This route is highly efficient and avoids the generation of a racemic intermediate, making it an attractive strategy for process chemistry. The absence of chromatographic separation for intermediates in some reported procedures further enhances its process throughput.[9][10]

Application in Drug Discovery: Synthesis of Reboxetine Analogs

(S)-4-Boc-morpholine-2-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical agents. A notable example is its use in the preparation of analogs of Reboxetine, a selective norepinephrine reuptake inhibitor used in the treatment of depression.[11] The morpholine core is a central pharmacophoric element in these molecules.

Table 2: Exemplary Application in the Synthesis of a Reboxetine Analog

StepReactionKey Reagents and ConditionsPurpose
1Amide Coupling(S)-4-Boc-morpholine-2-carboxylic acid, Amine, Coupling agent (e.g., HATU, EDCI)Formation of the amide bond, introducing the second chiral center.
2ReductionReducing agent (e.g., LiAlH₄, BH₃·THF)Reduction of the newly formed amide to an amine.
3Aryl Ether FormationAlcohol intermediate, Aryl halide, Base (e.g., NaH)Introduction of the aryloxy side chain.
4DeprotectionAcid (e.g., TFA, HCl)Removal of the Boc protecting group to yield the final active pharmaceutical ingredient.

The use of enantiomerically pure (S)-4-Boc-morpholine-2-carboxylic acid is crucial in this synthesis to control the stereochemistry of the final product, which directly impacts its pharmacological activity and safety profile.

Detailed Experimental Protocols

The following protocols are provided as a starting point for researchers and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

Protocol for Enzymatic Kinetic Resolution of Racemic n-butyl 4-benzylmorpholine-2-carboxylate

Based on the procedure described by Fish et al.

  • Preparation of Racemic Ester: Synthesize racemic n-butyl 4-benzylmorpholine-2-carboxylate from N-benzylethanolamine and 2-chloroacrylonitrile followed by alcoholysis.

  • Enzymatic Hydrolysis:

    • To a solution of racemic n-butyl 4-benzylmorpholine-2-carboxylate (1 equivalent) in a suitable organic solvent (e.g., methyl tert-butyl ether), add an aqueous buffer solution containing a lipase (e.g., from Candida rugosa).

    • Stir the biphasic mixture vigorously at room temperature.

    • Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

  • Work-up and Separation:

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the unreacted (R)-ester.

    • Acidify the aqueous layer to pH ~2 with a suitable acid (e.g., 1N HCl) and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield (S)-4-benzylmorpholine-2-carboxylic acid.

  • Debenzylation and Boc Protection:

    • Subject the (S)-acid to hydrogenolysis (e.g., H₂, Pd/C) to remove the benzyl group.

    • Protect the resulting secondary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to afford (S)-4-Boc-morpholine-2-carboxylic acid.

Protocol for Chiral HPLC Analysis of (S)-4-Boc-morpholine-2-carboxylic Acid

General Method Development Strategy

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs) such as those derived from cellulose or amylose are often effective for the separation of chiral acids.

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of hexane/isopropanol or hexane/ethanol with a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or acetic acid) to improve peak shape.

    • Reversed Phase: Use a mobile phase of water/acetonitrile or water/methanol with an acidic modifier (e.g., 0.1% formic acid).

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 210-230 nm).

Example Starting Conditions (to be optimized):

  • Column: Chiralcel® OJ-H (or equivalent amylose-based CSP)

  • Mobile Phase: 80:20 Hexane:Ethanol with 0.1% Trifluoroacetic Acid

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase.

Conclusion

(S)-4-Boc-morpholine-2-carboxylic acid is a cornerstone chiral building block for the synthesis of a diverse range of pharmaceutical candidates. A thorough understanding of its commercial availability, quality attributes, and synthetic routes is essential for its effective implementation in drug discovery programs. The protocols and insights provided in this guide are intended to equip researchers with the necessary technical knowledge to confidently source and utilize this valuable compound in their pursuit of novel therapeutics. The emphasis on robust analytical methods for quality control cannot be overstated, as the enantiomeric purity of this starting material directly translates to the quality and safety of the final drug substance.

References

A Technical Guide to (S)-4-Boc-Morpholine-2-Carboxylic Acid: A Chiral Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(S)-4-Boc-morpholine-2-carboxylic acid has emerged as a cornerstone chiral building block in modern organic synthesis and medicinal chemistry. Its unique trifunctional architecture—a stereochemically defined center, a pharmacologically advantageous morpholine scaffold, and orthogonally reactive carboxylic acid and N-Boc protected amine functionalities—provides a powerful platform for the construction of complex, high-value molecules. This guide offers an in-depth exploration of its synthesis, properties, and strategic applications, providing researchers, chemists, and drug development professionals with the technical insights required to effectively leverage this versatile synthon in their programs.

The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry

The morpholine ring is a heterocyclic motif frequently incorporated into bioactive molecules and approved pharmaceuticals.[1][2] Its prevalence is not coincidental; the scaffold imparts a range of beneficial physicochemical and metabolic properties.[3] The presence of the ether oxygen can enhance aqueous solubility and provides a hydrogen bond acceptor site, while the saturated, flexible chair-like conformation can effectively orient substituents in three-dimensional space.[2]

Furthermore, the morpholine moiety is often associated with improved pharmacokinetic profiles, including enhanced metabolic stability and favorable absorption, distribution, metabolism, and excretion (ADME) properties.[1][4] In the context of central nervous system (CNS) drug discovery, the morpholine ring's balanced lipophilic-hydrophilic character can be crucial for penetrating the blood-brain barrier.[2][5] These combined attributes justify its classification as a "privileged structure" in drug design.[1]

(S)-4-Boc-Morpholine-2-Carboxylic Acid: Profile and Properties

3.1 Structural Features and Rationale for Use

(S)-4-Boc-morpholine-2-carboxylic acid is a derivative that capitalizes on the inherent advantages of the morpholine core while introducing features essential for asymmetric synthesis.

  • The (S)-Stereocenter: The defined chirality at the C-2 position is fundamental, allowing for the stereocontrolled synthesis of enantiomerically pure target molecules. This is critical in pharmacology, where different enantiomers of a drug can exhibit vastly different efficacy and toxicity profiles.

  • The Carboxylic Acid: This functional group serves as a primary synthetic handle for a multitude of transformations, most notably amide bond formation. This makes the building block ideal for incorporation into peptide chains or for coupling with amine-containing fragments.[6]

  • The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis.[7][8] Its utility stems from its stability under a wide range of reaction conditions (e.g., nucleophilic attack, hydrogenolysis) while being readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or HCl).[][10] This allows for an orthogonal protection strategy, where the carboxylic acid can be manipulated while the nitrogen remains masked, and vice versa.

3.2 Physicochemical Data

The key properties of (S)-4-Boc-morpholine-2-carboxylic acid are summarized below.

PropertyValueReferences
CAS Number 868689-63-8[11][]
Molecular Formula C₁₀H₁₇NO₅[11]
Molecular Weight 231.25 g/mol [11][13]
Appearance White to off-white solid[14]
Melting Point 127-134°C[15]
Storage 2-8°C, sealed in dry conditions[14][16]

Synthesis and Enantioselective Control

The practical utility of a chiral building block is contingent upon its efficient and scalable synthesis. Several effective routes to (S)-4-Boc-morpholine-2-carboxylic acid have been developed.

4.1 Racemic Synthesis and Enzymatic Kinetic Resolution

A highly effective and scalable approach involves the synthesis of a racemic precursor followed by a resolution step to isolate the desired enantiomer. One established method begins with the condensation of N-benzylethanolamine with 2-chloroacrylonitrile, followed by a base-promoted cyclization to yield a morpholine nitrile intermediate. Subsequent alcoholysis furnishes the racemic ester.

The crucial step is the enantioselective resolution. Enzymatic kinetic resolution is a powerful technique that leverages the high stereoselectivity of enzymes. Using an enzyme such as Candida rugosa lipase, the racemic N-benzyl morpholine ester can be selectively hydrolyzed. The enzyme preferentially acts on one enantiomer, resulting in a mixture of the unreacted (R)-ester and the hydrolyzed (S)-carboxylic acid, which can then be easily separated.[17] The N-benzyl group is subsequently exchanged for the N-Boc group to yield the final product. This method is operationally simple on a large scale and provides access to both enantiomers with high chiral purity (>99% ee).

Enantioselective_Synthesis_Pathway cluster_racemic Racemic Synthesis cluster_resolution Enzymatic Kinetic Resolution cluster_final Final Product Synthesis Start N-Benzylethanolamine + 2-Chloroacrylonitrile Nitrile Racemic N-Benzyl Morpholine Nitrile Start->Nitrile Cyclization Ester Racemic N-Benzyl Morpholine Ester Nitrile->Ester Alcoholysis Resolution Candida rugosa lipase Ester->Resolution R_Ester (R)-N-Benzyl Morpholine Ester Resolution->R_Ester Unreacted S_Acid_Bn (S)-N-Benzyl Morpholine Acid Resolution->S_Acid_Bn Hydrolyzed Final_Product (S)-4-Boc-morpholine- 2-carboxylic acid S_Acid_Bn->Final_Product N-Boc Protection

Caption: Enantioselective synthesis via enzymatic kinetic resolution.

4.2 Alternative Synthetic Routes

Another concise and operationally simple synthesis starts from commercially available and enantiopure epichlorohydrin.[18] This approach avoids the need for a resolution step, building the chirality directly into the morpholine scaffold. The methodology requires no chromatographic purification, making it highly efficient and suitable for high throughput.[18]

Core Applications as a Chiral Building Block

5.1 In Drug Discovery: Crafting Bioactive Molecules

(S)-4-Boc-morpholine-2-carboxylic acid is a key intermediate in the synthesis of potent and selective therapeutic agents. A prominent example is its use in the development of reboxetine analogs. Reboxetine is a selective noradrenaline reuptake inhibitor (NRI), and its derivatives have been explored as dual serotonin and noradrenaline reuptake inhibitors (SNRIs).[19] The synthesis of these complex molecules relies on the stereospecific introduction of the morpholine core, for which this building block is ideally suited.

5.2 In Peptidomimetics: A Constrained Proline Analogue

In peptide synthesis, the conformation of the peptide backbone is a critical determinant of biological activity. (S)-4-Boc-morpholine-2-carboxylic acid can be used as a constrained proline analogue.[20][21] By replacing a natural amino acid with this building block, researchers can introduce a specific "turn" or conformational bias into a peptide sequence. This can lead to peptides with enhanced stability against enzymatic degradation, improved receptor binding affinity, and increased bioavailability.[20] The synthetic workflow typically involves standard peptide coupling protocols, where the carboxylic acid is activated and reacted with the N-terminus of a growing peptide chain.

Peptidomimetic_Workflow A (S)-4-Boc-morpholine- 2-carboxylic acid C HATU, DIPEA Amide Coupling A->C B H₂N-AA₁-OR (Amino Acid Ester) B->C D Boc-Morpholine-AA₁-OR (Protected Dipeptide Mimic) C->D E TFA/DCM Boc Deprotection D->E F H₂N-Morpholine-AA₁-OR (Amine Salt) E->F H HATU, DIPEA Amide Coupling F->H G Boc-AA₂-OH (N-Protected Amino Acid) G->H I Boc-AA₂-Morpholine-AA₁-OR (Protected Tripeptide Mimic) H->I

Caption: Workflow for incorporating the building block into a peptidomimetic.

Key Chemical Transformations and Experimental Protocols

The synthetic utility of (S)-4-Boc-morpholine-2-carboxylic acid is defined by the selective reactions of its functional groups.

Caption: Key reactive sites of (S)-4-Boc-morpholine-2-carboxylic acid.

6.1 Reactions at the Carboxylic Acid Moiety

The primary transformation at this site is amide bond formation. This is typically achieved using standard peptide coupling reagents.

Protocol 6.1.1: Standard Amide Coupling using HATU

  • Dissolution: Dissolve (S)-4-Boc-morpholine-2-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Addition of Amine: Add the desired primary or secondary amine (1.0-1.2 eq.) to the solution.

  • Addition of Base: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

  • Addition of Coupling Agent: Add the coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq.), portion-wise at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction with an organic solvent (e.g., Ethyl Acetate), wash sequentially with aqueous solutions of 5% citric acid, saturated sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography.

6.2 The N-Boc Protecting Group: Strategy and Cleavage

The acid-lability of the Boc group is its defining feature. Cleavage proceeds via protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently decomposes to isobutene and CO₂.[8][10]

Protocol 6.2.1: Boc Group Deprotection using Trifluoroacetic Acid (TFA)

  • Dissolution: Dissolve the N-Boc protected substrate (1.0 eq.) in Dichloromethane (DCM). The concentration is typically around 0.1-0.2 M.

  • Addition of Scavenger (Optional): If the substrate contains sensitive, electron-rich functional groups prone to alkylation by the t-butyl cation, a scavenger such as triethylsilane or anisole (5-10% v/v) can be added.[10]

  • Addition of Acid: Cool the solution to 0°C and add Trifluoroacetic Acid (TFA) dropwise. A typical reagent mixture is 25-50% TFA in DCM (v/v).

  • Reaction: Stir the reaction at 0°C to room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture in vacuo to remove the excess TFA and DCM. Co-evaporation with toluene can help remove residual acid.

  • Isolation: The product is typically obtained as a TFA salt. It can be used directly in the next step or neutralized by washing with a saturated aqueous solution of sodium bicarbonate or by passing it through a basic ion-exchange resin.

Conclusion: The Versatile Role of a Modern Building Block

(S)-4-Boc-morpholine-2-carboxylic acid is more than just a chemical intermediate; it is a strategic tool for molecular design. By combining the pharmacologically beneficial properties of the morpholine scaffold with the synthetic versatility of orthogonally protected chiral amino acids, it provides a reliable and efficient solution for addressing complex synthetic challenges. Its successful application in the synthesis of drug candidates and complex peptidomimetics underscores its value and ensures its continued importance in the fields of medicinal chemistry and organic synthesis.

References

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to N-Boc Protected Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the strategic use of protecting groups is fundamental to success. Among the chemical tools available, the tert-butyloxycarbonyl (Boc) group stands as a pillar of modern organic chemistry. Its introduction revolutionized the field, enabling the controlled, stepwise assembly of amino acids into complex peptide chains.[1] This technical guide provides a comprehensive exploration of the core features of N-Boc protected amino acids, delving into their synthesis, chemical properties, and critical role in both solution-phase and solid-phase peptide synthesis (SPPS).

Core Chemical Properties and Strategic Advantages

The N-Boc protecting group is a carbamate that effectively masks the nucleophilic α-amino group of an amino acid, rendering it inert to the coupling conditions required to form a peptide bond.[1][2] This protection is paramount to prevent uncontrolled polymerization and other side reactions.[3][4] The widespread adoption of the Boc group is a direct result of its unique combination of stability and precisely controlled lability.

Key Features at a Glance:

  • Acid Lability: The defining characteristic of the Boc group is its susceptibility to cleavage under moderately acidic conditions.[1] Trifluoroacetic acid (TFA) is the most common reagent for this purpose, facilitating a clean and efficient deprotection.[5][]

  • Stability: N-Boc protected amino acids exhibit exceptional stability towards bases, nucleophiles, and catalytic hydrogenation.[1][7] This robustness allows for a wide range of chemical modifications on other parts of the molecule without premature loss of the protecting group.

  • Orthogonality: The Boc group's stability to catalytic hydrogenation provides a key advantage over other protecting groups like benzyloxycarbonyl (Cbz), which is cleaved under these conditions.[1][7] This orthogonality is crucial in complex, multi-step syntheses where different protecting groups must be removed selectively.[7][8]

  • Physical Properties: Many Boc-amino acids are stable, crystalline solids with good solubility in common organic solvents, simplifying handling, purification, and storage.[1][9]

Synthesis of N-Boc Protected Amino Acids: The Chemistry of Protection

The introduction of the Boc group is a straightforward and high-yielding process, most commonly achieved by reacting the free amino acid with di-tert-butyl dicarbonate, also known as Boc anhydride ((Boc)₂O).[1][5]

The reaction proceeds via a nucleophilic acyl substitution. The amino group attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[10][11] This reaction is typically carried out under basic conditions, using bases like sodium hydroxide, sodium carbonate, or triethylamine, to deprotonate the amino group and enhance its nucleophilicity.[5][11] The collapse of the tetrahedral intermediate results in the N-Boc protected amino acid, with tert-butanol and carbon dioxide as byproducts.[10][11] The evolution of CO₂ gas serves as a strong thermodynamic driving force for the reaction.[11]

Boc_Protection_Mechanism AminoAcid R-NH₂ (Amino Acid) Intermediate Tetrahedral Intermediate AminoAcid->Intermediate Nucleophilic Attack BocAnhydride (Boc)₂O BocAnhydride->Intermediate Product R-NH-Boc (Protected Amino Acid) Intermediate->Product Collapse Byproducts t-BuOH + CO₂ Intermediate->Byproducts Base Base Base->AminoAcid Deprotonation

Caption: Simplified mechanism of N-Boc protection of an amino acid.

Experimental Protocol: Boc Protection of L-Alanine

This protocol provides a general procedure for the N-Boc protection of an amino acid using L-Alanine as an example.[5]

Materials:

  • L-Alanine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • 1N Hydrochloric acid (HCl)

Procedure:

  • Dissolve L-Alanine (1 equivalent) in a 1:1 mixture of dioxane and water containing NaOH (2 equivalents).

  • Cool the solution to 0°C in an ice bath.

  • Add (Boc)₂O (1.1 equivalents) to the solution while maintaining vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the remaining aqueous solution with ethyl acetate to remove unreacted (Boc)₂O.

  • Cool the aqueous layer to 0°C and carefully acidify to pH 2-3 with 1N HCl.

  • Extract the product into ethyl acetate (3 times).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the N-Boc-L-Alanine product.

Amino AcidTypical Yield (%)Reference
Glycine90-98%[1]
L-Alanine92-99%[1][5]
L-Phenylalanine95-99%[1]
L-Proline89-97%[1]

The Boc Strategy in Solid-Phase Peptide Synthesis (SPPS)

The Boc strategy was foundational to the development of SPPS, a technique that dramatically accelerated peptide synthesis by anchoring the growing peptide chain to an insoluble resin support.[12][13] The Boc-SPPS workflow is a cyclical process.[13]

The Boc-SPPS Cycle:

  • Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a solution of TFA in dichloromethane (DCM).[13][14]

  • Neutralization: The resulting trifluoroacetate salt of the N-terminal amine is neutralized to the free amine using a hindered base, typically diisopropylethylamine (DIEA).[3][13]

  • Coupling: The next incoming N-Boc protected amino acid is activated by a coupling reagent (e.g., HBTU, HATU) and coupled to the free N-terminal amine of the resin-bound peptide.[3][13]

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts before initiating the next cycle.[3]

This cycle is repeated until the desired peptide sequence is assembled.[3]

Boc_SPPS_Cycle Start Resin-Peptide-NH-Boc Deprotection 1. Deprotection (TFA/DCM) Start->Deprotection Washed WASH Deprotection->Washed Resin-Peptide-NH₃⁺TFA⁻ Neutralization 2. Neutralization (DIEA/DCM) Washed_2 WASH Neutralization->Washed_2 Resin-Peptide-NH₂ Coupling 3. Coupling (Boc-AA, Activator, DIEA) Elongated Resin-Peptide(n+1)-NH-Boc Coupling->Elongated Washed->Neutralization Elongated->Deprotection Repeat Cycle Washed_2->Coupling

Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

A key principle of the Boc/Bzl strategy is graduated acid lability. The temporary Nα-Boc group is removed with moderate acid (TFA), while the more permanent, benzyl-based side-chain protecting groups and the peptide-resin linkage require a much stronger acid, like hydrofluoric acid (HF), for final cleavage.[3][12]

The Chemistry of Deprotection: Liberating the Amine

The removal of the Boc group is the critical step that allows for peptide chain elongation.[5] This acid-catalyzed deprotection is a clean and efficient process.[15]

Mechanism of Acid-Catalyzed Boc Deprotection:

  • Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid like TFA.[2][5]

  • Fragmentation: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[15][16]

  • Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide and the free amine.[15][17]

  • Protonation of Amine: Under the acidic conditions, the newly liberated amine is protonated, forming an ammonium salt (e.g., a trifluoroacetate salt), which requires neutralization before the next coupling step in SPPS.[15]

Boc_Deprotection_Mechanism BocAmine R-NH-Boc Protonated Protonated Intermediate BocAmine->Protonated CarbamicAcid Carbamic Acid [R-NH-COOH] Protonated->CarbamicAcid Fragmentation tButylCation tert-Butyl Cation Protonated->tButylCation FreeAmine R-NH₂ (Free Amine) CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 AmmoniumSalt R-NH₃⁺ (Ammonium Salt) FreeAmine->AmmoniumSalt TFA H⁺ (from TFA) TFA->BocAmine TFA->FreeAmine

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

ReagentConcentrationTypical TimeEfficacyNotes
Trifluoroacetic Acid (TFA)25-50% in DCM20-30 min>99%The most common and standard method for Boc-SPPS.[5]
Hydrochloric Acid (HCl)4M in Dioxane30-60 min>98%An effective alternative to TFA.[5]

Managing Side Reactions: The Role of Scavengers

While Boc deprotection is generally clean, the generation of the reactive tert-butyl cation can lead to unwanted side reactions.[18] This electrophilic species can alkylate nucleophilic amino acid side chains, a process known as t-butylation.[3][18]

Commonly Affected Residues:

  • Tryptophan (Trp): The highly nucleophilic indole ring is very susceptible to alkylation.[18]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[18]

  • Cysteine (Cys): The free thiol group is a prime target for the tert-butyl cation.[18]

  • Tyrosine (Tyr): The activated phenolic ring can also undergo alkylation.[18]

To prevent these side reactions, "scavengers" are added to the deprotection and final cleavage cocktails. These are molecules that are more nucleophilic than the sensitive amino acid side chains and thus react preferentially with the carbocations.[3][18] Common scavengers include water, anisole, thioanisole, and dithiothreitol (DTT) or dithioethane (DTE).[3][13]

Conclusion: An Enduring Legacy in Synthesis

The tert-butyloxycarbonyl protecting group remains an indispensable tool in the arsenal of the synthetic chemist. Its unique combination of stability, ease of introduction, and controlled, acid-catalyzed removal provides a robust and reliable strategy for amine protection.[11] While the milder conditions of the Fmoc strategy have led to its widespread adoption for routine peptide synthesis, the Boc strategy continues to be highly valuable, particularly for the synthesis of hydrophobic peptides or complex molecules where its specific chemical properties offer a distinct advantage.[12][19] A thorough understanding of the principles, mechanisms, and experimental parameters detailed in this guide will empower researchers to effectively leverage Boc chemistry in their synthetic endeavors, from fundamental research to the development of novel therapeutics.

References

A Guide to the Discovery and Foundational Synthesis of Morpholine Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved therapeutics. Its derivatives, particularly morpholine carboxylic acids (MCAs), serve as invaluable chiral building blocks and pharmacophores. This guide delineates the synthetic evolution of MCAs, tracing their origins from the foundational synthesis of the morpholine core to the strategic, stereocontrolled construction of C-functionalized derivatives. We will explore the chemical logic underpinning initial synthetic choices, from straightforward N-functionalization to the elegant and powerful strategies required for installing functionality onto the carbon framework. This narrative emphasizes the causality behind experimental design, providing researchers and drug development professionals with a deep, field-proven understanding of this critical class of molecules.

Introduction: An Evolutionary Tale of a Privileged Scaffold

The "discovery" of morpholine carboxylic acid derivatives was not a singular event marked by the isolation of a novel natural product. Instead, their emergence is a story of synthetic evolution, driven by the growing needs of medicinal chemistry. The morpholine heterocycle itself is recognized for conferring favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, making it a desirable component in drug design.[1] Consequently, the ability to create derivatives bearing functional handles like carboxylic acids—which allow for peptide coupling, further modification, and critical interactions with biological targets—became a paramount objective for organic chemists.

This guide moves chronologically and logically through the foundational synthetic strategies that enabled the creation of these vital compounds. We begin with the industrial-scale synthesis of the parent heterocycle, explore the most direct methods for functionalization, and culminate in the sophisticated, stereocontrolled strategies that are the bedrock of modern pharmaceutical development.

Part I: The Foundation - Synthesis of the Morpholine Core

Before one can functionalize a house, one must first build its frame. The story of MCAs begins with the robust and scalable synthesis of morpholine itself. The most historically significant and industrially practiced method is the acid-catalyzed dehydration of diethanolamine.[2]

Causality of the Reaction: This reaction is a classic example of an intramolecular cyclization. Under strongly acidic conditions (e.g., concentrated sulfuric or hydrochloric acid) and high temperatures, the hydroxyl groups of diethanolamine are protonated, converting them into excellent leaving groups (water).[2] The nitrogen atom then acts as an intramolecular nucleophile, attacking one of the activated carbons and displacing a water molecule to form the six-membered ring.

This foundational chemistry provided chemists with a readily available, inexpensive supply of the morpholine scaffold, setting the stage for the exploration of its derivatives.

Part II: The First Derivative - The Logic of N-Carboxylation

With the morpholine ring in hand, the most logical and synthetically accessible derivative is Morpholine-4-carboxylic acid.[3] This is due to the inherent reactivity of the parent molecule.

Expertise & Causality: The secondary amine (N-H) of the morpholine ring is its most nucleophilic and reactive site. Early organic chemists would have recognized that this nitrogen could readily attack simple electrophilic carbon sources. The synthesis of Morpholine-4-carboxylic acid can be achieved by reacting morpholine with reagents like phosgene (COCl₂) or an alkyl chloroformate (e.g., ethyl chloroformate), followed by hydrolysis.

  • Step 1 (Acylation): The lone pair of the morpholine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent.

  • Step 2 (Hydrolysis): If an ester is formed (from a chloroformate), a simple saponification (base-catalyzed hydrolysis) cleaves the ester to yield the carboxylate salt, which is then protonated to give the final carboxylic acid.

This straightforward approach provides the N-functionalized MCA, a useful building block in its own right. However, the true synthetic challenge and the source of greater chemical diversity lay in functionalizing the carbon backbone of the ring.[3][4]

Part III: The Core Challenge & Strategic Solution - Synthesis of C-Substituted MCAs

Direct C-H functionalization of the morpholine ring to install a carboxylic acid is a formidable challenge due to the lack of inherent reactivity at the carbon positions. The solution, therefore, was not to modify the pre-formed ring but to construct the ring from precursors already containing the desired carboxylic acid functionality . This paradigm shift led to the most powerful and widely used strategy in the field: the Chiral Pool Synthesis from α-Amino Acids .[1][5][6]

This approach is exceptionally valuable because it leverages the vast, inexpensive, and enantiomerically pure starting materials provided by nature, such as L-serine and L-threonine, to generate chiral, non-racemic morpholine derivatives.[5]

Key Strategy: Synthesis of (S)-Morpholine-2-carboxylic Acid from L-Serine

This pathway is a cornerstone of chiral morpholine synthesis. The logic is to use the stereocenter and functional groups of the amino acid to direct the formation of the heterocyclic ring.

G cluster_0 Starting Material cluster_1 Protection & Activation cluster_2 Key Ring Formation cluster_3 Final Product Start L-Serine (Chiral Pool) Step1 Step 1: N-Protection (e.g., with Boc₂O) Protects amine nucleophile Start->Step1 Prevents self-reaction Step2 Step 2: N-Alkylation (e.g., with 2-bromoethanol) Forms C4-C5 bond Step1->Step2 Amine attacks electrophile Step3 Step 3: Intramolecular Cyclization (Base-mediated Sₙ2) Forms O1-C6 ether linkage Step2->Step3 Deprotonated alcohol attacks C-Br End (S)-N-Boc-Morpholine-2- carboxylic Acid Derivative Step3->End Stereocenter preserved

Causality of Experimental Choices:

  • Step 1: N-Protection: The amine of serine is a potent nucleophile. If left unprotected, it would compete with the desired alkylation and cyclization reactions. Protecting it, typically as a tert-butyloxycarbonyl (Boc) carbamate, renders it non-nucleophilic, directing the subsequent reactions to the desired pathways.[7]

  • Step 2: N-Alkylation: An acyclic precursor is built by alkylating the protected amine with a molecule containing a two-carbon chain and a good leaving group (e.g., 2-bromoethanol). This crucial step establishes the atoms that will become C4 and C5 of the final morpholine ring.

  • Step 3: Intramolecular Cyclization: This is the key ring-closing step. A base (like sodium hydride, NaH) is used to deprotonate the primary alcohol of the serine side-chain, turning it into a potent alkoxide nucleophile. This alkoxide then attacks the carbon bearing the bromine in an intramolecular Williamson ether synthesis , an Sₙ2 reaction that forms the final ether linkage of the ring.[8][9][10] The six-membered ring formation is entropically and enthalpically favored.[11]

This strategic approach provides access to enantiomerically pure morpholine-2-carboxylic acids and, by starting with amino acids like threonine, morpholine-3-carboxylic acids.[5][12]

Data Presentation: Comparison of Foundational Synthetic Strategies

Strategy Target MCA Isomer Key Reaction Source of Chirality Primary Advantage Historical Context
N-Acylation Morpholine-4-carboxylic acidNucleophilic Acyl SubstitutionAchiralSimplicity, high yield, readily available starting materials.Represents the most direct and earliest logical functionalization.
Chiral Pool Synthesis Morpholine-2- & 3-carboxylic acidsIntramolecular Williamson Ether Synthesis[8][10]Natural α-Amino Acids (Serine, Threonine)[5]Excellent stereocontrol, access to enantiopure products.A foundational strategy for building complex, chiral molecules.
From Epoxides C-Substituted MCAsEpoxide Ring-OpeningChiral Epoxides (e.g., epichlorohydrin)[13]High stereospecificity, versatile for various substitutions.An evolution of the chiral pool idea, using different chiral precursors.

Experimental Protocols: A Self-Validating System

The following protocol details the synthesis of a key intermediate via the chiral pool strategy. Each step is designed for high yield and purity, ensuring the integrity of the final product.

Protocol: Synthesis of N-Boc-L-serine methyl ester (Intermediate for Cyclization)

This protocol is adapted from a standard procedure published in Organic Syntheses.[7]

Materials:

  • L-Serine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

  • 1 N Sodium Hydroxide (NaOH)

  • Dioxane

  • 1 N Potassium Bisulfate (KHSO₄)

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄)

  • Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃) (1.1 eq)

  • Methyl Iodide (CH₃I) (2.0 eq)

Procedure:

  • N-Protection: a. Dissolve L-serine (0.30 mol) in 1 N NaOH in an ice-water bath. b. Add a solution of Boc₂O (0.36 mol) in dioxane via an addition funnel. c. Stir the two-phase mixture at 5°C for 30 minutes, then allow it to warm to room temperature over 3.5 hours. d. Concentrate the mixture by rotary evaporation, cool in an ice bath, and acidify to pH 2-3 with 1 N KHSO₄. e. Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic extracts over MgSO₄, filter, and concentrate to yield N-Boc-L-serine, which is used without further purification.[7]

  • Esterification: a. To a cold (0°C) solution of the crude N-Boc-L-serine from the previous step (0.16 mol) in DMF, add solid K₂CO₃ (0.176 mol). b. After stirring for 10 minutes, add methyl iodide (0.32 mol) to the suspension. c. Continue stirring at 0°C for 30 minutes, then warm to room temperature for 1 hour. d. Filter the reaction mixture and partition the filtrate between ethyl acetate and water. e. Wash the organic phase with brine, dry over MgSO₄, filter, and concentrate in vacuo to yield the N-Boc-L-serine methyl ester. This product is the direct precursor for the N-alkylation and cyclization steps.[7]

Trustworthiness: This two-step, one-pot protection and esterification is a robust and well-documented procedure. Using standard reagents and purification techniques (extraction, drying), it reliably provides the necessary intermediate for the subsequent key cyclization step. The purity can be readily assessed by ¹H NMR and TLC analysis.

Visualization of Synthetic Relationships

The synthesis of MCAs is not a single path but a network of related strategies. This diagram illustrates the logical connections between the primary approaches.

// Node Definitions Core [label="Morpholine Carboxylic Acids\n(Target Molecules)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

N_Func [label="N-Functionalization\n(e.g., Morpholine-4-CA)", fillcolor="#FBBC05", fontcolor="#202124"]; C_Func [label="C-Functionalization\n(e.g., Morpholine-2-CA)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Parent [label="Parent Morpholine Ring", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Diethanolamine [label="Diethanolamine", fillcolor="#F1F3F4", fontcolor="#202124"];

ChiralPool [label="Chiral Pool Strategy\n(From Amino Acids)", fillcolor="#E8F0FE", fontcolor="#202124", shape=ellipse]; Epoxide [label="Epoxide Strategy\n(From Chiral Epoxides)", fillcolor="#E8F0FE", fontcolor="#202124", shape=ellipse]; Cyclo [label="Modern Annulation\n(e.g., Pd-Catalysis)", fillcolor="#E8F0FE", fontcolor="#202124", shape=ellipse];

// Edges Diethanolamine -> Parent [label=" Acid-catalyzed\nDehydration "]; Parent -> N_Func [label=" Direct Acylation\nof secondary amine "];

ChiralPool -> C_Func [label=" Ring Construction "]; Epoxide -> C_Func [label=" Ring Construction "]; Cyclo -> C_Func [label=" Ring Construction "];

N_Func -> Core; C_Func -> Core; } caption [label="Logical Map of MCA Synthetic Strategies.", fontname="Arial", fontsize=12];

Conclusion

The journey to synthesize morpholine carboxylic acid derivatives showcases the ingenuity and logical progression of organic chemistry. From the brute-force cyclization to form the parent ring, chemists quickly moved to the facile functionalization of the reactive nitrogen center. The pivotal moment in the "discovery" of the more complex and pharmaceutically relevant C-substituted MCAs was the realization that building the ring from functionalized, chiral precursors was superior to modifying the inert scaffold. The chiral pool synthesis from amino acids remains a testament to this strategic elegance, providing a robust, reliable, and stereocontrolled route to these invaluable compounds. This foundational understanding continues to inform the development of even more sophisticated and efficient modern methods, ensuring that the morpholine scaffold will remain a cornerstone of drug discovery for years to come.

References

Understanding the stereochemistry of (S)-4-Boc-morpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereochemistry of (S)-4-Boc-morpholine-2-carboxylic Acid

Abstract

(S)-4-Boc-morpholine-2-carboxylic acid is a paramount chiral building block in modern medicinal chemistry. Its constrained cyclic structure, derived from the morpholine scaffold, offers a unique conformational rigidity that is highly sought after in the design of novel therapeutics, particularly in peptide and heterocyclic chemistry. The precise control and confirmation of the stereochemistry at the C2 position are not merely procedural formalities but are fundamental to ensuring the desired pharmacological activity and safety profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the critical aspects of its stereochemistry, from stereoselective synthesis to definitive analytical characterization. We will explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Stereochemical Integrity

The morpholine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs and clinical candidates due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][2] When incorporated as a cyclic amino acid analogue, such as 4-Boc-morpholine-2-carboxylic acid, it imparts conformational constraint to peptide chains and serves as a versatile scaffold for further functionalization.

The absolute configuration—(S) versus (R) at the C2 position—is critical. Enantiomers of a chiral drug can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles. Therefore, robust and scalable synthetic routes to the desired (S)-enantiomer and equally rigorous analytical methods to confirm its stereochemical purity are essential for any drug development program utilizing this building block. This guide is structured to provide an in-depth understanding of these two core pillars: synthesis and analysis.

Stereoselective Synthesis: Controlling the Chiral Center

Achieving high enantiomeric purity for (S)-4-Boc-morpholine-2-carboxylic acid relies on strategies that introduce or isolate the desired stereoisomer with high fidelity. The choice of synthetic route is often a balance between scalability, cost, and the desired level of stereochemical purity. We will discuss two field-proven, authoritative approaches.

Chiral Pool Synthesis: The Epichlorohydrin Approach

This is one of the most direct and widely adopted methods, leveraging a readily available, enantiopure starting material. The logic here is to transfer the existing stereochemistry of the starting material to the final product, minimizing the need for chiral resolutions or asymmetric catalysis.

Core Principle: The synthesis utilizes the S(N)2 reaction mechanism, where a nucleophilic attack on a chiral electrophile proceeds with an inversion of configuration. However, by carefully designing a two-step sequence involving two S(N)2 reactions, a net retention of the stereochemical sense from the starting epoxide can be achieved. (S)-epichlorohydrin is a common and cost-effective chiral starting block.

Experimental Protocol: Synthesis from (S)-Epichlorohydrin

Step 1: Ring-Opening of (S)-Epichlorohydrin with an Amino Alcohol

  • To a solution of a suitable N-protected amino alcohol, such as N-benzyl ethanolamine (1.0 equiv.), in an appropriate solvent like isopropanol, add (S)-epichlorohydrin (1.05 equiv.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. The nucleophilic amine opens the epoxide at the less hindered carbon, resulting in a chlorohydrin intermediate. This is the first S(N)2 reaction.

  • Monitor reaction completion via Thin Layer Chromatography (TLC).

Step 2: Base-Mediated Intramolecular Cyclization

  • Upon completion, cool the reaction mixture to 0 °C and add a strong base, such as sodium tert-butoxide (2.2 equiv.), portion-wise.

  • Stir the reaction at room temperature for 4-6 hours. The base deprotonates the hydroxyl group, which then acts as an intramolecular nucleophile, displacing the chloride in a second S(N)2 reaction to form the morpholine ring.

  • Quench the reaction with water and extract the N-benzyl-2-hydroxymethylmorpholine product with ethyl acetate.

Step 3: Oxidation and Boc Protection

  • The resulting alcohol is then oxidized to the carboxylic acid using a suitable oxidizing agent (e.g., TEMPO/bleach or ruthenium-based oxidation).

  • The N-benzyl group is removed via hydrogenolysis (e.g., H₂, Pd/C).

  • Finally, the secondary amine is protected with Di-tert-butyl dicarbonate (Boc₂O) under standard basic conditions to yield the final product, (S)-4-Boc-morpholine-2-carboxylic acid.

G

Enzyme-Catalyzed Kinetic Resolution

This approach is a powerful alternative when a racemic starting material is more accessible or cost-effective. It leverages the high stereoselectivity of enzymes to differentiate between the two enantiomers of a racemate.

Core Principle: A lipase, such as Candida rugosa lipase, is used to selectively hydrolyze one enantiomer of a racemic ester precursor (e.g., racemic ethyl 4-Boc-morpholine-2-carboxylate) to the corresponding carboxylic acid, leaving the other enantiomeric ester unreacted.[3] The high efficiency of this method stems from the enzyme's active site, which forms a chiral environment that preferentially binds and catalyzes the reaction of one enantiomer over the other.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

  • Prepare a biphasic solution of a racemic ester of 4-benzylmorpholine-2-carboxylic acid (e.g., the n-butyl ester) in a suitable organic solvent (e.g., tert-butyl methyl ether) and an aqueous buffer.

  • Add the lipase (e.g., Candida rugosa lipase) to the mixture.

  • Stir the reaction vigorously at a controlled temperature (e.g., 25-30 °C), maintaining the pH of the aqueous phase with a pH-stat by the controlled addition of a base (e.g., 0.1 M NaOH).

  • Monitor the reaction progress by tracking the consumption of the base or by periodic chiral HPLC analysis.

  • The reaction is typically stopped at ~50% conversion to ensure high enantiomeric excess (ee) for both the product and the remaining starting material.

  • Upon completion, separate the aqueous and organic layers.

  • Acidify the aqueous layer to precipitate the (S)-carboxylic acid.

  • Isolate the unreacted (R)-ester from the organic layer.

  • The resulting (S)-acid can then be Boc-protected if it was synthesized from an N-benzyl precursor.

G

Stereochemical Characterization: A Multi-Technique, Self-Validating Approach

The synthesis of an enantiomerically enriched compound must be followed by rigorous analysis to confirm its absolute configuration and quantify its purity. Relying on a single method is insufficient for regulatory purposes and scientific rigor. A self-validating system employs multiple, orthogonal techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (% ee) of a chiral compound.

Causality of Separation: The technique relies on a chiral stationary phase (CSP) that has a chiral selector immobilized on its surface. For N-Boc protected amino acids, polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose, are highly effective.[4][5][6] The separation occurs because the two enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector. These complexes have different binding energies, leading to different retention times on the column.

Protocol: Enantiomeric Excess Determination by Chiral HPLC

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm.[4][5]

  • Mobile Phase: A mixture of hexane, ethanol, and trifluoroacetic acid (TFA), for example, in a ratio of 90:10:0.1 (v/v/v). The apolar alkane, polar alcohol, and acidic additive are optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV absorbance at 210 nm.

  • Sample Preparation: Dissolve a small amount of the racemic standard and the synthesized sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis:

    • Inject the racemic standard to determine the retention times of both the (S) and (R) enantiomers.

    • Inject the synthesized sample under identical conditions.

    • Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers: % ee = [(A_S - A_R) / (A_S + A_R)] x 100%

Table 1: Representative Chiral HPLC Data

CompoundRetention Time (S)-enantiomer (min)Retention Time (R)-enantiomer (min)Resolution (Rs)Enantiomeric Excess (% ee)
Racemic Standard8.510.2> 2.00%
Synthesized Sample8.5Not DetectedN/A> 99.5%
Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, it is crucial for confirming the compound's overall structure and diastereomeric purity. Advanced NMR techniques can provide conformational and, in some cases, chiral purity information.

Conformational Insights from 2D NMR: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to probe the spatial proximity of protons. For a molecule like (S)-4-Boc-morpholine-2-carboxylic acid, which predominantly exists in a chair conformation, NOESY can confirm the relative orientations of the substituents, providing evidence that the correct diastereomer has been formed during synthesis.[1]

Quantitative NMR (qNMR) for Purity Assessment: qNMR is a powerful method for determining the absolute purity of a sample without needing a reference standard of the analyte itself.[7][8][9][10] By adding a known amount of a stable, high-purity internal standard (with non-overlapping signals) to a precisely weighed sample, the absolute purity of the target compound can be calculated from the integral ratios of their respective NMR signals. This provides an orthogonal confirmation of purity to chromatographic methods.

X-Ray Crystallography

X-ray crystallography is the ultimate arbiter for the unambiguous determination of the absolute stereochemistry of a molecule.

Principle of Absolute Configuration Determination: When high-quality single crystals can be grown, X-ray diffraction analysis allows for the precise determination of the three-dimensional arrangement of atoms in the crystal lattice. By measuring anomalous dispersion effects, typically requiring the presence of an atom heavier than oxygen or the use of specific radiation wavelengths, the absolute configuration (S or R) can be definitively assigned.[11][12] This method provides the foundational, authoritative proof of stereochemistry, which can then be used to validate the results from other techniques like chiral HPLC. The analysis often confirms the expected chair conformation of the morpholine ring in the solid state.[11]

Conclusion: A Framework for Stereochemical Control

The stereochemistry of (S)-4-Boc-morpholine-2-carboxylic acid is a critical quality attribute that profoundly impacts its function as a building block in drug development. A robust approach to its use requires a combination of a well-controlled, stereoselective synthesis and a multi-faceted, orthogonal analytical strategy for its characterization. By understanding the causality behind the synthetic and analytical choices—from leveraging chiral pool precursors to the diastereomeric interactions on an HPLC column—researchers can ensure the scientific integrity of their work. This guide provides the foundational knowledge and practical protocols to confidently control, confirm, and deploy this vital chiral intermediate in the pursuit of novel therapeutics.

References

Methodological & Application

Application Note: A Practical and Scalable Synthesis of (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid is a pivotal chiral building block in contemporary medicinal chemistry, frequently incorporated into a variety of drug candidates. This document provides a detailed, robust, and scalable protocol for the synthesis of this valuable compound. The featured methodology focuses on the TEMPO-catalyzed oxidation of the readily accessible precursor, (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate. This protocol is designed for researchers and process chemists in the pharmaceutical industry, offering a high-yielding and operationally simple route that avoids chromatographic purification. The causality behind experimental choices, safety considerations, and characterization data are thoroughly discussed to ensure reliable and reproducible execution.

Introduction: The Significance of the Chiral Morpholine Scaffold

The morpholine moiety is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals and clinical candidates. Its presence can enhance aqueous solubility, improve metabolic stability, and provide a key hydrogen bond acceptor. The introduction of chirality, particularly at the C2 position, allows for precise three-dimensional interactions with biological targets, making enantiomerically pure morpholine derivatives highly sought after.[1][2]

Specifically, this compound, often referred to as (S)-N-Boc-morpholine-2-carboxylic acid, serves as a versatile intermediate for the synthesis of complex bioactive molecules, including protease inhibitors.[3] The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle for the morpholine nitrogen, facilitating multi-step synthetic sequences.[4] While several synthetic routes exist, including enzymatic kinetic resolution and asymmetric hydrogenation, the oxidation of the corresponding chiral alcohol offers a practical and efficient pathway.[1][5]

This application note details a TEMPO-mediated oxidation protocol, a method renowned for its mild conditions and high selectivity in converting primary alcohols to carboxylic acids.

Synthetic Strategy and Workflow

The overall synthetic strategy involves a two-step process, starting from the commercially available and enantiomerically pure (S)-epichlorohydrin. The first stage involves the construction of the chiral alcohol intermediate, (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate. The second, and focal point of this protocol, is the selective oxidation of this alcohol to the target carboxylic acid.

Synthesis_Workflow start (S)-Epichlorohydrin (Chiral Precursor) intermediate (S)-tert-butyl 2-(hydroxymethyl)morpholine- 4-carboxylate start->intermediate Multi-step synthesis (Not detailed in this protocol) product (S)-4-(tert-butoxycarbonyl)morpholine- 2-carboxylic acid (Target Compound) intermediate->product TEMPO-catalyzed Oxidation

Caption: Overall workflow from chiral precursor to the final product.

Detailed Experimental Protocol

This protocol is adapted from a validated procedure for the synthesis of the (R)-enantiomer and is applicable for the synthesis of the title (S)-enantiomer starting from the corresponding (S)-alcohol.[6]

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
(S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate≥98% PurityCommercial Source
AcetoneACS GradeStandard Supplier
Sodium bicarbonate (NaHCO₃)Reagent GradeStandard Supplier
Sodium bromide (NaBr)Reagent GradeStandard Supplier
(2,2,6,6-Tetramethyl-1-piperidinyloxy), free radical (TEMPO)Reagent GradeStandard Supplier
Trichloroisocyanuric acid (TCCA)≥95% PurityStandard Supplier
2-PropanolACS GradeStandard Supplier
Ethyl acetate (EtOAc)ACS GradeStandard Supplier
Hydrochloric acid (HCl), 6NReagent GradeStandard Supplier
Sodium sulfate (Na₂SO₄), anhydrousReagent GradeStandard Supplier
Diatomaceous earth (Celite®)---Standard Supplier
Deionized Water------
Equipment
  • Three-neck round-bottom flask with appropriate stoppers

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Addition funnel

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dissolve (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.09 g, 5.0 mmol) in acetone (50 mL).

  • Cooling and Reagent Addition: Cool the solution to 0 °C using an ice-water bath. With continuous stirring, add a saturated aqueous solution of sodium bicarbonate (15 mL).

  • Catalyst Addition: To the cooled mixture, add sodium bromide (0.1 g, 1.0 mmol) followed by TEMPO (0.015 g, 0.1 mmol).

  • Oxidant Addition: Slowly add solid trichloroisocyanuric acid (2.32 g, 10.0 mmol) portion-wise over a period of 20 minutes, ensuring the internal temperature remains at or below 5 °C.

    • Causality Note: Slow addition of the oxidant (TCCA) is critical to control the reaction exotherm and prevent side reactions.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting material.

  • Quenching: Once the reaction is complete, quench the excess oxidant by adding 2-propanol (3 mL) and continue stirring for 30 minutes at room temperature.

  • Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove solid byproducts. Rinse the pad with a small amount of acetone.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Aqueous Workup: To the remaining aqueous residue, add a saturated aqueous solution of sodium carbonate (15 mL). Wash the aqueous phase with ethyl acetate (5 mL) to remove any non-acidic organic impurities. Discard the organic layer.

  • Acidification and Extraction: Carefully acidify the aqueous layer to a pH of approximately 2-3 with 6N HCl. The product will precipitate or can be extracted. Extract the aqueous phase with ethyl acetate (5 x 10 mL).

    • Causality Note: Acidification protonates the carboxylate salt, rendering the product soluble in organic solvents for extraction.

  • Drying and Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product as a white solid.

Expected Yield and Characterization
  • Expected Yield: ~92%[6]

  • Physical Appearance: White solid[6]

  • ¹H NMR (400 MHz, CDCl₃): δ 4.20 (br, 1H), 4.12 (d, 1H), 4.02 (d, 1H), 3.84 (m, 1H), 3.62 (m, 1H), 3.04 (m, 2H), 1.44 (s, 9H).[6]

  • Mass Spectrometry (MS): m/z 232 (M+H⁺).[6]

Mechanistic Insight: The TEMPO/TCCA Oxidation Cycle

The reaction proceeds via a well-established catalytic cycle. TCCA acts as the stoichiometric oxidant to generate the active N-oxoammonium species from TEMPO. This powerful electrophile then oxidizes the alcohol to the corresponding carboxylic acid.

TEMPO_Mechanism TEMPO TEMPO-H Oxoammonium N-Oxoammonium (Active Oxidant) TEMPO->Oxoammonium Oxidation Aldehyde R-CHO CarboxylicAcid R-COOH Hydroxylamine TEMPO-H₂⁺ Oxoammonium->Hydroxylamine Reduction Alcohol R-CH₂OH Alcohol->Aldehyde Oxidation Aldehyde->CarboxylicAcid Oxidation (via hydrate) TCCA TCCA (Stoichiometric Oxidant) TCCA->TEMPO Oxidizes Hydroxylamine->TEMPO Re-oxidation

Caption: Simplified catalytic cycle for TEMPO-mediated oxidation.

Trustworthiness and Validation

  • Self-Validation: The protocol incorporates clear checkpoints. The disappearance of the starting alcohol can be monitored by TLC. The successful isolation of a white solid with the expected spectroscopic data confirms the reaction's success.

  • Safety: Trichloroisocyanuric acid is a strong oxidizing agent and should be handled with care in a well-ventilated fume hood. Avoid contact with skin and eyes. The acidification step with 6N HCl should also be performed with caution.

  • Scalability: This protocol avoids chromatography, relying on extraction and precipitation for purification, which makes it highly amenable to scale-up for multi-gram or kilogram production.

Conclusion

The TEMPO-catalyzed oxidation of (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate is a highly efficient and practical method for producing this compound. The protocol offers high yields, operational simplicity, and is suitable for large-scale synthesis, making it an invaluable tool for medicinal chemists and drug development professionals.

References

Application Notes & Protocols: Strategic Amide Couplings with (S)-4-Boc-morpholine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the effective coupling of (S)-4-Boc-morpholine-2-carboxylic acid with a variety of amine nucleophiles. This guide emphasizes mechanistic understanding, protocol optimization, and troubleshooting to ensure high-yield, high-purity synthesis of morpholine-containing amides, which are crucial scaffolds in modern medicinal chemistry.

Introduction: The Significance of the Morpholine Scaffold

(S)-4-Boc-morpholine-2-carboxylic acid is a highly valuable chiral building block in pharmaceutical research and development. The morpholine moiety is a privileged scaffold, frequently incorporated into drug candidates to enhance their physicochemical properties. Specifically, the oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, which can improve aqueous solubility and oral bioavailability, while the overall structure often imparts metabolic stability. The presence of the Boc-protecting group on the nitrogen and the carboxylic acid at the C-2 position allows for its seamless integration into peptide backbones or other molecular frameworks via amide bond formation.

The successful coupling of this building block with diverse amines is a critical step in the synthesis of many targeted therapeutics. This document provides a detailed exploration of the chemistry and practical protocols for achieving this transformation efficiently.

The Chemistry of Amide Bond Formation: Activating the Carboxylate

The direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable under standard conditions due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that is susceptible to nucleophilic attack by the amine. This activation is typically achieved through the use of coupling reagents.

The general mechanism, illustrated below, involves the reaction of the carboxylic acid with a coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea for carbodiimides, or an active ester for phosphonium/uronium salts). This intermediate is then readily attacked by the amine nucleophile to form the desired amide bond, regenerating the coupling agent as a byproduct.

Amide_Coupling_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Carboxylic_Acid (S)-4-Boc-morpholine- 2-carboxylic acid Activated_Intermediate Activated Intermediate (e.g., OAt-active ester) Carboxylic_Acid->Activated_Intermediate Reacts with Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Base Base (e.g., DIPEA) Base->Carboxylic_Acid Deprotonation Amide_Product Amide Product Activated_Intermediate->Amide_Product Byproduct Byproduct (e.g., Tetramethylurea) Activated_Intermediate->Byproduct Amine Amine (R-NH2) Amine->Amide_Product Nucleophilic Attack Experimental_Workflow Start Starting Materials: - Carboxylic Acid (1.0 eq) - Amine (1.1 eq) - HATU (1.1 eq) - DIPEA (2.5 eq) - Anhydrous DMF Dissolve Dissolve Acid in DMF Start->Dissolve Add_Reagents Add Amine & HATU Dissolve->Add_Reagents Cool Cool to 0 °C Add_Reagents->Cool Add_Base Add DIPEA Cool->Add_Base React Stir at RT (2-16h) Add_Base->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Aqueous Work-up (EtOAc, NaHCO₃, Brine) Monitor->Workup Reaction Complete Dry_Concentrate Dry (MgSO₄) & Concentrate Workup->Dry_Concentrate Purify Flash Chromatography Dry_Concentrate->Purify Product Pure Amide Product Purify->Product

Navigating the Crucial Step: A Guide to Boc Deprotection of (S)-4-Boc-morpholine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Morpholine Scaffolds and the Boc Protecting Group

In the landscape of modern drug discovery and development, the morpholine scaffold stands out as a privileged heterocyclic motif. Its presence in numerous approved drugs and clinical candidates underscores its importance. The (S)-4-Boc-morpholine-2-carboxylic acid framework, in particular, serves as a versatile chiral building block for the synthesis of a wide array of biologically active compounds. The tert-butyloxycarbonyl (Boc) group is arguably the most common protecting group for the morpholine nitrogen due to its stability under a variety of synthetic conditions and its predictable removal.

The deprotection of the Boc group is a critical transformation in the synthetic route towards these target molecules. The choice of deprotection method is paramount, as it must be efficient and high-yielding while preserving the integrity of other functional groups within the molecule, such as esters, amides, and other protecting groups. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on various methods for the deprotection of (S)-4-Boc-morpholine-2-carboxylic acid and its derivatives. We will delve into the mechanistic underpinnings of each method, provide detailed, field-proven protocols, and discuss strategies for overcoming common challenges.

Core Principles of Boc Deprotection

The Boc group is an acid-labile protecting group. The generally accepted mechanism for its cleavage under acidic conditions involves the protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate, which readily decarboxylates to release carbon dioxide and the free amine.[1]

cluster_0 Boc Deprotection Mechanism Boc-Protected_Amine Boc-Protected Amine Protonation Protonation (H+) Boc-Protected_Amine->Protonation Protonated_Intermediate Protonated Intermediate Protonation->Protonated_Intermediate Cleavage Cleavage Protonated_Intermediate->Cleavage Carbamic_Acid Carbamic Acid Intermediate Cleavage->Carbamic_Acid tBu_Cation tert-Butyl Cation Cleavage->tBu_Cation Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine Free Amine Decarboxylation->Free_Amine CO2 CO2 Decarboxylation->CO2

Figure 1: General mechanism of acid-catalyzed Boc deprotection.

The choice of deprotection method hinges on the specific derivative of (S)-4-Boc-morpholine-2-carboxylic acid being used (e.g., the free acid, a methyl ester, or an amide) and the presence of other acid-sensitive functionalities in the molecule.

I. Acidic Deprotection: The Workhorse Methods

Acid-mediated cleavage is the most common strategy for Boc removal. The two most frequently employed reagents are trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent.

A. Trifluoroacetic Acid (TFA): The Gold Standard

TFA is a strong, volatile acid that is highly effective for Boc deprotection.[2] It is typically used in a solution with a chlorinated solvent like dichloromethane (DCM).

Causality Behind Experimental Choices:

  • TFA Concentration (20-50% in DCM): A 20-50% solution of TFA in DCM provides a sufficiently acidic environment for rapid deprotection at room temperature without being excessively harsh, which could cleave more robust protecting groups.[3]

  • Scavengers (e.g., Triisopropylsilane, Anisole): The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate nucleophilic residues in the substrate. Scavengers are added to trap this cation and prevent unwanted side reactions.

  • Temperature (0 °C to Room Temperature): The reaction is often initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature to ensure complete conversion.

Experimental Protocol: TFA Deprotection of (S)-4-Boc-morpholine-2-carboxylic acid methyl ester

  • Dissolution: Dissolve (S)-4-Boc-morpholine-2-carboxylic acid methyl ester (1.0 equiv) in anhydrous dichloromethane (DCM) (to a concentration of approximately 0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a pre-mixed solution of 20-50% TFA in DCM (v/v) (5-10 equiv of TFA). If the substrate contains sensitive functionalities, consider adding a scavenger like triisopropylsilane (TIS) (1.1 equiv).

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up (for ester derivatives):

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporate with toluene (2-3 times) to ensure complete removal of TFA.[4]

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Be cautious of CO₂ evolution.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the deprotected amine.

  • Work-up (for the free carboxylic acid):

    • After concentrating the reaction mixture, the resulting TFA salt can often be precipitated by the addition of a non-polar solvent like diethyl ether.

    • The precipitated salt can be collected by filtration and washed with cold diethyl ether.

    • To obtain the free zwitterionic amino acid, the TFA salt can be dissolved in a minimal amount of water and the pH carefully adjusted to ~7 with a mild base, followed by lyophilization or precipitation.

B. Hydrogen Chloride (HCl) in Dioxane/Methanol: A Cost-Effective Alternative

A solution of 4M HCl in 1,4-dioxane is another widely used reagent for Boc deprotection.[5][6] It is less volatile than TFA and often results in the precipitation of the amine hydrochloride salt, which can simplify purification.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous HCl in an organic solvent like dioxane or methanol is crucial to prevent hydrolysis of other functional groups, such as esters or amides.[6]

  • Solvent Choice: Dioxane is a common solvent, but greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) are gaining traction.[5] Methanol can also be used, and in some cases, can facilitate the reaction.

  • Precipitation of the HCl Salt: The deprotected amine often precipitates from the reaction mixture as its hydrochloride salt, providing a simple method of isolation and purification by filtration.

Experimental Protocol: HCl Deprotection of (S)-4-Boc-morpholine-2-carboxamide

  • Dissolution/Suspension: Suspend or dissolve the (S)-4-Boc-morpholine-2-carboxamide (1.0 equiv) in a minimal amount of a suitable solvent like methanol or dioxane.

  • Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane (5-10 equiv) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS. The product may precipitate as the hydrochloride salt during the reaction.[5]

  • Work-up:

    • If a precipitate forms, collect the solid by filtration and wash it with a non-polar solvent like diethyl ether to remove any non-polar impurities.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue can be triturated with diethyl ether to induce precipitation of the hydrochloride salt.

    • To obtain the free amine, the hydrochloride salt can be dissolved in a suitable solvent and neutralized with a base (e.g., saturated NaHCO₃ solution or a tertiary amine like triethylamine), followed by extraction.

II. Milder and Alternative Deprotection Strategies

For substrates containing highly acid-sensitive functional groups, alternative, milder deprotection methods are necessary.

A. Thermal Deprotection: A Green and Acid-Free Approach

Thermal cleavage of the Boc group offers a compelling "green" alternative as it avoids the use of strong acids and chlorinated solvents.[7][8] This method is particularly useful for substrates that are thermally stable. Studies have shown the successful thermal deprotection of N-Boc-morpholine.[9]

Causality Behind Experimental Choices:

  • High Temperature: Temperatures typically in the range of 100-180 °C are required to provide sufficient energy for the thermal fragmentation of the Boc group.[8]

  • Solvent: High-boiling, polar solvents like water, trifluoroethanol (TFE), or even solvent-free conditions can be employed.[7][9] Continuous flow reactors can also be utilized for precise temperature control and scalability.[10]

Experimental Protocol: Thermal Deprotection of (S)-4-Boc-morpholine-2-carboxylic acid

  • Reaction Setup: In a sealed tube or a high-pressure reactor, dissolve or suspend the (S)-4-Boc-morpholine-2-carboxylic acid (1.0 equiv) in a suitable high-boiling solvent such as water or trifluoroethanol.

  • Heating: Heat the reaction mixture to 120-150 °C.

  • Reaction Time: The reaction time can vary from 30 minutes to several hours, depending on the substrate and temperature. Monitor the reaction progress by LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If water was used as the solvent, it can be removed by lyophilization to yield the deprotected product.

    • If an organic solvent was used, it can be removed under reduced pressure. The crude product can then be purified by recrystallization or other standard methods.

B. Trimethylsilyl Iodide (TMSI): A Neutral and Efficient Method

Trimethylsilyl iodide (TMSI) is a powerful reagent for the cleavage of ethers and esters, and it can also be used for the deprotection of Boc groups under neutral conditions.[11][12][13] This method is particularly advantageous for substrates that are sensitive to both strong acids and bases.

Causality Behind Experimental Choices:

  • Mechanism: The deprotection is thought to proceed via the formation of a silyl carbamate intermediate, which is unstable and collapses to release the free amine, carbon dioxide, and tert-butyl iodide.

  • Anhydrous Conditions: TMSI is sensitive to moisture, so the reaction must be carried out under anhydrous conditions.[11]

  • Solvent: Aprotic solvents like chloroform or acetonitrile are typically used.

Experimental Protocol: TMSI Deprotection of (S)-4-Boc-morpholine-2-carboxylic acid methyl ester

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the (S)-4-Boc-morpholine-2-carboxylic acid methyl ester (1.0 equiv) in anhydrous chloroform or acetonitrile.

  • Reagent Addition: Add trimethylsilyl iodide (TMSI) (1.2-1.5 equiv) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction may take several hours to overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, quench the reaction by the addition of methanol.

    • Remove the solvent under reduced pressure.

    • The crude product can then be purified by standard methods such as column chromatography or recrystallization.

Comparative Summary of Deprotection Methods

MethodReagentsTypical SolventsTemperatureReaction TimeAdvantagesDisadvantages
TFA 20-50% TFADichloromethane (DCM)0 °C to RT1-4 hoursHighly effective, volatile byproducts.[2]Harshly acidic, potential for side reactions, use of chlorinated solvent.
HCl 4M HCl in DioxaneDioxane, Methanol, 2-MeTHFRoom Temperature1-4 hoursCost-effective, product often precipitates as HCl salt.[5]Dioxane is a hazardous solvent, can be slower than TFA.
Thermal NoneWater, TFE, Solvent-free100-180 °C0.5-24 hoursAcid-free, green alternative.[7]Requires high temperatures, not suitable for thermally sensitive substrates.[8]
TMSI Trimethylsilyl IodideChloroform, AcetonitrileRoom Temperature2-16 hoursNeutral conditions, mild.[11]Reagent is moisture-sensitive and costly.

Orthogonal Protection Strategies

In the synthesis of complex molecules based on the (S)-morpholine-2-carboxylic acid scaffold, it is often necessary to employ an orthogonal protection strategy. This allows for the selective deprotection of one functional group in the presence of others.[14]

cluster_1 Orthogonal Protection Workflow Start N-Boc, Carboxy-Benzyl Protected Morpholine Derivative Step2 Acid (e.g., TFA) Start->Step2 Remove Boc Step1 Base (e.g., Piperidine) Intermediate2 N-Boc Deprotected Step2->Intermediate2 Step3 Hydrogenolysis (H2, Pd/C) Final_Product Fully Deprotected Morpholine Derivative Step3->Final_Product Intermediate1 N-Fmoc Deprotected Intermediate2->Step3 Remove Bn

References

Application Note & Protocol: A Scalable and Chromatographically-Free Synthesis of (S)-4-Boc-morpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-4-Boc-morpholine-2-carboxylic acid is a pivotal chiral building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of a multitude of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its constrained cyclic structure and defined stereochemistry are crucial for designing compounds with high target specificity and improved pharmacokinetic profiles. This application note provides a comprehensive, step-by-step protocol for the large-scale synthesis of (S)-4-Boc-morpholine-2-carboxylic acid, designed for researchers, scientists, and professionals in drug development. The featured methodology is optimized for scalability and operational simplicity, notably avoiding the need for column chromatography, thereby ensuring high throughput.[2]

Introduction: The Significance of (S)-4-Boc-morpholine-2-carboxylic acid in Drug Discovery

The morpholine scaffold is a privileged structure in drug design, appearing in numerous approved pharmaceuticals. The incorporation of a carboxylic acid at the 2-position, combined with a defined (S)-stereochemistry, provides a versatile handle for peptide coupling and other functionalizations. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the morpholine nitrogen under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, ensuring orthogonality in complex synthetic sequences.[3] This combination of features makes (S)-4-Boc-morpholine-2-carboxylic acid an invaluable asset in the development of novel therapeutics, particularly in areas such as neuroscience and oncology.[1]

Overview of the Synthetic Strategy

The selected synthetic route commences with the readily available and enantiopure (S)-epichlorohydrin. This strategy is advantageous for large-scale production due to its operational simplicity and the avoidance of chromatographic purification steps.[2] The overall workflow is depicted below.

Synthetic_Workflow A (S)-Epichlorohydrin C (S)-4-Benzyl-2-(hydroxymethyl)morpholine A->C Condensation B N-Benzyl Ethanolamine B->C D (S)-4-Benzylmorpholine-2-carboxylic acid C->D Oxidation E (S)-Morpholine-2-carboxylic acid D->E Debenzylation F (S)-4-Boc-morpholine-2-carboxylic acid E->F Boc Protection

Caption: Overall synthetic workflow from (S)-epichlorohydrin.

Detailed Experimental Protocol

This protocol is optimized for a multi-gram scale synthesis. All reagents should be of high purity, and reactions should be conducted in a well-ventilated fume hood.

Materials and Reagents
ReagentFormulaM.W.Supplier
(S)-EpichlorohydrinC₃H₅ClO92.52Commercially Available
N-Benzyl EthanolamineC₉H₁₃NO151.21Commercially Available
Potassium tert-butoxideC₄H₉KO112.21Commercially Available
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11Commercially Available
Pyridinium Dichromate (PDC)C₁₀H₁₂Cr₂N₂O₇376.2Commercially Available
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Commercially Available
Palladium on Carbon (10 wt. %)Pd/C-Commercially Available
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.25Commercially Available
Sodium BicarbonateNaHCO₃84.01Commercially Available
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Commercially Available
Hydrochloric Acid (HCl), 1MHCl36.46Commercially Available
Step 1: Synthesis of (S)-4-Benzyl-2-(hydroxymethyl)morpholine
  • To a stirred solution of N-benzyl ethanolamine (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar), add potassium tert-butoxide (1.1 eq) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add (S)-epichlorohydrin (1.05 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS for the disappearance of starting materials.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product, which can be used in the next step without further purification.

Step 2: Oxidation to (S)-4-Benzylmorpholine-2-carboxylic acid
  • Dissolve the crude (S)-4-benzyl-2-(hydroxymethyl)morpholine (1.0 eq) in DMF.

  • Add Pyridinium Dichromate (PDC) (2.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • The product can be isolated by adjusting the pH of the aqueous layer to ~3-4 with 1M HCl, leading to precipitation of the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 3: Debenzylation to (S)-Morpholine-2-carboxylic acid
  • Suspend (S)-4-benzylmorpholine-2-carboxylic acid (1.0 eq) in methanol.

  • Add 10 wt. % Palladium on carbon (5 mol %).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the debenzylated product.

Step 4: Boc-Protection to yield (S)-4-Boc-morpholine-2-carboxylic acid
  • Dissolve the crude (S)-morpholine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 eq) to the solution.

  • Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) in dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.[4]

  • Remove the dioxane under reduced pressure.

  • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

  • Acidify the aqueous layer to pH 2-3 with cold 1M HCl.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, (S)-4-Boc-morpholine-2-carboxylic acid, as a solid. The product can be further purified by recrystallization if necessary.[5]

Mechanism and Rationale

The choice of this synthetic pathway is underpinned by several key chemical principles that favor scalability and purity.

Reaction_Mechanism cluster_0 Step 1: Ring Formation cluster_1 Step 4: Boc Protection A N-Benzyl Ethanolamine (Deprotonated) C Intermediate Alkoxide A->C SN2 attack on epoxide B (S)-Epichlorohydrin B->C D Intramolecular SN2 Cyclization C->D Proton Transfer E (S)-4-Benzyl-2-(hydroxymethyl)morpholine D->E F Morpholine Nitrogen (Nucleophile) H Tetrahedral Intermediate F->H Nucleophilic Acyl Substitution G Boc Anhydride (Boc₂O) G->H I (S)-4-Boc-morpholine-2-carboxylic acid H->I Collapse of Intermediate

Caption: Key mechanistic steps in the synthesis.

  • Enantiopurity Control: The use of enantiomerically pure (S)-epichlorohydrin as the starting material ensures the stereochemistry of the final product, obviating the need for chiral separations or resolutions.

  • Ring Formation: The initial step involves the deprotonation of the hydroxyl group of N-benzyl ethanolamine, which then acts as a nucleophile to open the epoxide ring of epichlorohydrin. This is followed by an intramolecular Sₙ2 reaction where the amine displaces the chloride, forming the morpholine ring.

  • Oxidation: A strong oxidizing agent like PDC is used to convert the primary alcohol to a carboxylic acid. This step is crucial for introducing the desired functionality for subsequent couplings.

  • Protecting Group Strategy: The benzyl group serves as a robust protecting group for the nitrogen during the oxidation step. Its removal via catalytic hydrogenation is a clean and efficient process, yielding the free secondary amine. The subsequent introduction of the Boc group proceeds under mild basic conditions, providing the acid-labile protection required for further synthetic manipulations.[3][]

Safety Precautions

  • Epichlorohydrin: Is a carcinogen and highly toxic. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Potassium tert-butoxide: Is a strong base and is highly reactive with water. Handle under an inert atmosphere.

  • Pyridinium Dichromate (PDC): Is a suspected carcinogen and a strong oxidizing agent. Avoid contact with combustible materials.

  • Hydrogenation: The use of hydrogen gas presents a flammability and explosion risk. Ensure the apparatus is properly set up and purged with an inert gas before introducing hydrogen.

Characterization Data

AnalysisExpected Result
¹H NMR Consistent with the structure of (S)-4-Boc-morpholine-2-carboxylic acid.
¹³C NMR Consistent with the structure of (S)-4-Boc-morpholine-2-carboxylic acid.
Mass Spec (ESI) [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight.
Chiral HPLC Enantiomeric excess >99%.

Alternative Synthetic Route: Enzymatic Kinetic Resolution

An established alternative for synthesizing both (R)- and (S)-N-Boc-morpholine-2-carboxylic acids involves the enzymatic kinetic resolution of a racemic ester. This method employs an enzyme, such as Candida rugosa lipase, to selectively hydrolyze one enantiomer of racemic n-butyl 4-benzylmorpholine-2-carboxylate. The unreacted ester and the resulting carboxylic acid can then be separated. Subsequent N-protecting group exchange from benzyl to Boc and hydrolysis of the ester provides the desired enantiomerically pure product. While this method is highly selective and has been demonstrated on a large scale, it requires more synthetic steps compared to the epichlorohydrin route.

Conclusion

The protocol detailed herein provides a robust and scalable method for the synthesis of (S)-4-Boc-morpholine-2-carboxylic acid, a critical building block for drug discovery. By leveraging an enantiopure starting material and designing a process that avoids chromatographic purification, this approach is well-suited for the production of large quantities of the target compound with high purity. The inherent efficiency and operational simplicity of this synthesis will aid researchers in accelerating their drug development programs.

References

Application of (S)-4-Boc-morpholine-2-carboxylic Acid in Drug Discovery: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Morpholine Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the morpholine heterocycle has emerged as a "privileged scaffold".[1][2] Its prevalence in a multitude of approved and experimental drugs is a testament to its advantageous physicochemical and metabolic properties.[1][3] The morpholine ring, a six-membered heterocycle containing both a nitrogen and an oxygen atom, offers a unique combination of features that medicinal chemists strategically leverage to enhance the therapeutic potential of drug candidates.[4][5]

The inclusion of a morpholine moiety can significantly improve a molecule's pharmacokinetic profile.[2][6] Its inherent polarity can enhance aqueous solubility, a critical factor for bioavailability, while the saturated nature of the ring often imparts metabolic stability.[7] Furthermore, the morpholine nitrogen has a pKa that is typically lower than that of corresponding piperidines, which can be advantageous for optimizing interactions with biological targets and improving cell permeability.[8]

Within the diverse toolkit of morpholine-containing building blocks, (S)-4-Boc-morpholine-2-carboxylic acid stands out as a particularly valuable chiral intermediate. This compound provides a conformationally constrained amino acid analogue that medicinal chemists can employ to impart rigidity into peptide-based therapeutics or to explore novel chemical space in small molecule drug discovery.[9] The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen allows for its seamless integration into standard synthetic workflows, such as solid-phase peptide synthesis (SPPS) and solution-phase amide couplings.[10][11]

This technical guide provides a comprehensive overview of the applications of (S)-4-Boc-morpholine-2-carboxylic acid in drug discovery, complete with detailed protocols and insights into the rationale behind its use.

The Role of Conformational Constraint in Drug Design

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and its ability to adopt a specific conformation to bind to its target.[9] Linear peptides, while offering significant diversity, often suffer from high conformational flexibility, which can lead to reduced binding affinity and susceptibility to proteolytic degradation.[6] Introducing conformational constraints, for instance by incorporating cyclic structures or rigid amino acid analogues like (S)-4-Boc-morpholine-2-carboxylic acid, is a powerful strategy to overcome these limitations.[3][12]

By pre-organizing the pharmacophoric elements of a molecule into a bioactive conformation, the entropic penalty of binding is reduced, often leading to a significant increase in potency.[5] Furthermore, the constrained nature of the morpholine ring can shield amide bonds from enzymatic cleavage, thereby enhancing the metabolic stability and in vivo half-life of peptide-based drugs.[12]

Core Applications in Drug Discovery

The utility of (S)-4-Boc-morpholine-2-carboxylic acid spans several key areas of drug discovery, from the synthesis of novel peptidomimetics to the construction of diverse small molecule libraries.

Peptidomimetics and Constrained Peptides

The incorporation of (S)-4-Boc-morpholine-2-carboxylic acid into peptide sequences is a primary application. It serves as a surrogate for proline or other amino acids to introduce a rigid turn or bend in the peptide backbone.[12] This can be instrumental in mimicking the secondary structures of natural peptides that are crucial for their biological function.

Key Advantages:

  • Enhanced Potency: By locking the peptide into a bioactive conformation, binding affinity to the target receptor or enzyme can be significantly improved.

  • Increased Stability: The morpholine ring protects adjacent peptide bonds from enzymatic degradation, leading to a longer duration of action.

  • Improved Pharmacokinetics: The physicochemical properties of the morpholine moiety can enhance solubility and cell permeability.

Scaffold for Small Molecule Library Synthesis

Beyond peptidomimetics, the carboxylic acid and the protected nitrogen of (S)-4-Boc-morpholine-2-carboxylic acid provide two orthogonal handles for chemical diversification. This makes it an excellent scaffold for the construction of focused libraries of small molecules for high-throughput screening.

The general workflow for library synthesis is depicted below:

G A (S)-4-Boc-morpholine- 2-carboxylic acid B Amide Coupling (Diverse Amines) A->B C Boc Deprotection B->C D Functionalization of Secondary Amine (e.g., Acylation, Alkylation) C->D E Diverse Morpholine-based Small Molecule Library D->E

Figure 1: General workflow for small molecule library synthesis.

Case Study: Morpholine Derivatives in CNS Drug Discovery

While a specific drug candidate directly synthesized from (S)-4-Boc-morpholine-2-carboxylic acid is not prominently featured in publicly available literature, the broader class of morpholine-containing compounds has seen significant success, particularly in the realm of Central Nervous System (CNS) drug discovery.[13] The ability of the morpholine ring to improve properties like blood-brain barrier permeability makes it an attractive scaffold for targeting neurological disorders.[13] For instance, morpholine derivatives have been investigated as inhibitors of enzymes and modulators of receptors implicated in neurodegenerative diseases and mood disorders.[13]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key applications of (S)-4-Boc-morpholine-2-carboxylic acid.

Protocol 1: Incorporation into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual coupling of (S)-4-Boc-morpholine-2-carboxylic acid onto a resin-bound peptide using standard Boc-SPPS chemistry.

Materials:

  • (S)-4-Boc-morpholine-2-carboxylic acid

  • Peptide synthesis resin with a free N-terminal amine (e.g., MBHA resin)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin (1.0 eq) in DCM for 30 minutes, followed by DMF for 30 minutes in a peptide synthesis vessel.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes.

    • Drain the vessel and treat with 50% TFA in DCM for 20 minutes.

    • Wash the resin with DCM (3x), isopropanol (2x), and DMF (5x).

  • Neutralization:

    • Treat the resin with 10% DIPEA in DMF for 2 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DMF (5x).

  • Coupling:

    • In a separate vial, dissolve (S)-4-Boc-morpholine-2-carboxylic acid (3.0 eq) and HOBt (3.0 eq) in a minimal amount of DMF.

    • Add this solution to the resin.

    • Add DIC (3.0 eq) to the resin and shake the vessel at room temperature.

    • Note: Due to the sterically hindered nature of this amino acid analogue, the coupling reaction may be slower than for standard amino acids. Monitor the reaction progress using the Kaiser test every 2 hours. If the coupling is incomplete after 4 hours, a second coupling may be necessary.

  • Washing: Once the Kaiser test is negative (indicating complete coupling), wash the resin with DMF (3x), DCM (3x), and methanol (3x).

  • Chain Elongation: Proceed with the deprotection and coupling of the next amino acid in the sequence.

Workflow for SPPS Coupling:

G A Resin with free amine B Boc Deprotection (50% TFA in DCM) A->B C Neutralization (10% DIPEA in DMF) B->C D Coupling: (S)-4-Boc-morpholine-2-carboxylic acid DIC, HOBt in DMF C->D E Kaiser Test D->E H Incomplete E->H Positive I Complete E->I Negative F Wash G Next Coupling Cycle F->G H->D Recouple I->F

Figure 2: SPPS workflow for coupling (S)-4-Boc-morpholine-2-carboxylic acid.

Protocol 2: Solution-Phase Amide Coupling

This protocol details the coupling of (S)-4-Boc-morpholine-2-carboxylic acid to a primary or secondary amine in solution.

Materials:

  • (S)-4-Boc-morpholine-2-carboxylic acid

  • Amine of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a solution of (S)-4-Boc-morpholine-2-carboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous DMF, add DIPEA (2.5 eq).

  • Coupling Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add HATU (1.2 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical for the efficient incorporation of sterically hindered amino acids like (S)-4-Boc-morpholine-2-carboxylic acid. The following table provides a comparative overview of common coupling reagents.

Coupling ReagentClassRelative SpeedKey Considerations
DIC/HOBt CarbodiimideModerateCost-effective, standard reagent. May require longer reaction times for hindered couplings.[14]
HBTU/HATU Uronium/AminiumFast to Very FastHighly efficient for sterically hindered couplings with low racemization. HATU is generally more reactive.[1][15]
PyBOP PhosphoniumFastEffective for hindered couplings, but the byproduct (HMPA) from the related BOP reagent is carcinogenic. PyBOP is a safer alternative.[16]
COMU UroniumVery FastHigh reactivity, comparable to HATU, with a better safety profile (non-explosive byproducts).[15]

Conclusion and Future Perspectives

(S)-4-Boc-morpholine-2-carboxylic acid is a powerful and versatile building block in the medicinal chemist's arsenal. Its ability to introduce conformational constraint and modulate physicochemical properties makes it an invaluable tool for the design and synthesis of next-generation therapeutics. The protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in their drug discovery programs.

As our understanding of the intricate relationship between molecular conformation and biological activity deepens, the strategic application of constrained amino acid analogues like (S)-4-Boc-morpholine-2-carboxylic acid will undoubtedly continue to play a pivotal role in the development of novel and effective medicines. The ongoing development of more efficient coupling methodologies will further expand the accessibility and application of such valuable synthetic intermediates.[15]

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with Morpholine-Based Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The incorporation of non-natural amino acids into peptides is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, conformational rigidity, and receptor affinity. This guide provides a comprehensive overview and detailed protocols for the use of morpholine-based amino acids in solid-phase peptide synthesis (SPPS). By leveraging the unique structural features of the morpholine scaffold, researchers can design and synthesize novel peptidomimetics with constrained conformations, potentially leading to peptides with improved pharmacological profiles. This document outlines the rationale, synthesis of morpholine-based building blocks, their incorporation into peptide sequences using Fmoc-based SPPS, and the potential impact on peptide structure and function.

Introduction: The Rationale for Morpholine-Based Amino Acids in Peptide Science

Peptides are exquisite signaling molecules, but their therapeutic potential is often hampered by poor bioavailability and rapid degradation by proteases. A proven strategy to overcome these limitations is the introduction of conformational constraints into the peptide backbone. Morpholine-based amino acids, which feature a six-membered heterocyclic ring, serve as rigid scaffolds that can pre-organize the peptide backbone into specific secondary structures, such as β-turns.[1] This conformational restriction can enhance binding to biological targets and improve resistance to enzymatic degradation.

The morpholine moiety is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2][3] Its incorporation into a peptide chain can also modulate solubility and other pharmacokinetic properties. This guide will focus on the practical aspects of synthesizing and utilizing Fmoc-protected morpholine-based amino acids for SPPS.

Synthesis of Fmoc-Protected Morpholine-Based Amino Acid Monomers

The successful incorporation of morpholine-based amino acids into peptides via SPPS first requires the synthesis of suitably protected monomers. While a variety of synthetic routes to morpholine derivatives exist, a common strategy involves the cyclization of an amino alcohol precursor. Below is a representative, generalized protocol for the synthesis of an Fmoc-protected morpholine-based amino acid.

Protocol 1: Synthesis of an N-Fmoc-Morpholine-3-Carboxylic Acid

This protocol is a proposed synthetic route based on established organic chemistry principles for the formation of morpholine scaffolds.[2]

Step 1: Synthesis of the Amino Alcohol Precursor

  • Start with a commercially available α-amino acid (e.g., serine derivative).

  • Protect the carboxylic acid, for example, as a methyl or benzyl ester.

  • Protect the α-amino group with a suitable protecting group orthogonal to Fmoc (e.g., Boc).

  • Reduce the ester functionality to a primary alcohol using a mild reducing agent like lithium borohydride.

Step 2: N-Alkylation and Cyclization

  • Perform a selective N-alkylation of the Boc-protected amino alcohol with a suitable two-carbon electrophile bearing a leaving group (e.g., 2-bromoethanol).

  • Deprotect the Boc group under acidic conditions.

  • Induce intramolecular cyclization under basic conditions to form the morpholine ring.

Step 3: Fmoc Protection

  • Protect the secondary amine of the morpholine ring with Fmoc-Cl or Fmoc-OSu in the presence of a mild base like sodium bicarbonate.

  • Purify the final Fmoc-protected morpholine-based amino acid by column chromatography.

Solid-Phase Peptide Synthesis (SPPS) with Morpholine-Based Amino Acids

The incorporation of morpholine-based amino acids into a growing peptide chain follows the general principles of Fmoc-SPPS.[4][5] However, due to the steric bulk and conformational rigidity of these monomers, certain modifications to standard protocols may be necessary to ensure efficient coupling.

General Workflow for SPPS

The following diagram illustrates the standard cycle for Fmoc-SPPS.

SPPS_Workflow Resin Resin Support Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Start Fmoc_AA Fmoc-Protected Amino Acid Coupling Coupling (Activated Amino Acid) Fmoc_AA->Coupling Washing1 Washing Deprotection->Washing1 Washing1->Coupling Washing2 Washing Coupling->Washing2 Cycle Repeat Cycle Washing2->Cycle Cycle->Deprotection Next Amino Acid

Caption: General workflow of a single cycle in Fmoc-based Solid-Phase Peptide Synthesis.

Detailed Protocol for Incorporating a Morpholine-Based Amino Acid

This protocol is an adaptation of standard Fmoc-SPPS procedures, with specific considerations for sterically hindered amino acids.

Materials:

  • Fmoc-protected morpholine-based amino acid

  • Standard Fmoc-protected amino acids

  • SPPS-grade resin (e.g., Rink Amide, Wang)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Base (e.g., DIPEA, NMM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain and repeat the treatment for 10 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of the Morpholine-Based Amino Acid:

    • Activation: In a separate vial, dissolve the Fmoc-protected morpholine-based amino acid (3 eq.), a coupling reagent (e.g., HATU, 2.9 eq.), and a base (e.g., DIPEA, 6 eq.) in DMF. Allow to pre-activate for 1-2 minutes. Note: Due to potential steric hindrance, a more potent activating agent like HATU is recommended.

    • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate for 2-4 hours at room temperature. Note: Extended coupling times may be necessary. Monitoring the reaction with a ninhydrin test is advised.

    • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 10 minutes. Wash with DMF and DCM.

  • Chain Elongation: Repeat steps 2 and 3 for the subsequent standard amino acids in the sequence.

  • Final Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge, decant the ether, and dry the peptide pellet.

Impact on Peptide Structure and Properties

The incorporation of a morpholine-based amino acid is expected to induce a significant conformational constraint on the peptide backbone.

Conformational Preferences

The rigid ring structure of the morpholine moiety restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone in its vicinity. This can effectively nucleate and stabilize secondary structures such as β-turns.[1][6][7] The precise conformational outcome will depend on the stereochemistry of the morpholine-based amino acid and its position within the peptide sequence.

Conformational_Constraint cluster_0 Flexible Peptide cluster_1 Constrained Peptide Flexible Multiple Conformations Constrained Defined Conformation Flexible->Constrained Incorporation of Morpholine-Based Amino Acid

Caption: The incorporation of a morpholine-based amino acid can reduce the conformational flexibility of a peptide.

Expected Physicochemical and Biological Properties
PropertyExpected Impact of Morpholine-Based Amino Acid IncorporationRationale
Proteolytic Stability IncreasedThe rigid structure can prevent the peptide from adopting the extended conformation required for protease recognition and cleavage.
Receptor Binding Affinity Potentially IncreasedPre-organization of the peptide into its bioactive conformation can reduce the entropic penalty of binding.
Solubility VariableThe morpholine ring can increase polarity, potentially improving aqueous solubility.
Cell Permeability Potentially ModulatedThe introduction of a non-natural scaffold can affect the peptide's ability to cross cell membranes.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Coupling of Morpholine-Based Amino Acid Steric hindrance of the monomer.Use a more potent coupling reagent (e.g., HATU). Increase the coupling time and/or temperature. Double couple the amino acid.
Low Yield of Final Peptide Aggregation during synthesis.The rigid structure may promote inter-chain aggregation. Consider using a more polar solvent or a chaotropic salt.
Side Reactions during Cleavage Reactivity of the morpholine ring.Ensure appropriate scavengers are used in the cleavage cocktail.

Conclusion

The use of morpholine-based amino acids in SPPS represents a promising avenue for the design of novel peptidomimetics with enhanced therapeutic properties. While the synthesis of the building blocks requires additional effort, their incorporation into peptides can be achieved with modifications to standard SPPS protocols. The resulting conformational constraints can lead to peptides with improved stability, receptor affinity, and overall drug-like properties. Further research into the synthesis of diverse morpholine-based amino acids and their impact on peptide structure and function is warranted.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Coupling Reactions with (S)-4-Boc-morpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges, particularly low yields, encountered during amide coupling reactions with (S)-4-Boc-morpholine-2-carboxylic acid. Our goal is to equip you with the mechanistic understanding and practical protocols needed to overcome common hurdles.

Introduction: The Challenge of a Hindered Substrate

(S)-4-Boc-morpholine-2-carboxylic acid is a valuable building block in medicinal chemistry, prized for the conformational constraint it imparts. However, its structure presents a significant synthetic challenge: steric hindrance . The bulky tert-Butyloxycarbonyl (Boc) protecting group, combined with the cyclic morpholine backbone, sterically shields the carboxylic acid. This hindrance can impede the approach of both the activating agent and the amine nucleophile, often leading to sluggish or incomplete reactions and, consequently, low yields.[1][2][3]

This guide is structured to help you diagnose and solve these issues systematically, moving from reagent selection to reaction optimization and side reaction mitigation.

Part 1: First-Pass Analysis & Troubleshooting Workflow

Low yield is a symptom, not the root cause. Before delving into complex optimizations, it's crucial to rule out common procedural errors. Use the following workflow to diagnose the most probable cause of your low yield.

Troubleshooting_Workflow start Low Yield Observed q1 Step 1: Reagent Integrity Check - Are reagents fresh? - Was anhydrous solvent used? - Is the amine component pure & not a salt? start->q1 q2 Step 2: Activation Problem? - Is the coupling reagent appropriate for hindered acids? - Was pre-activation performed? q1->q2 [ Reagents OK ] sol1 Solution: - Use fresh, high-purity reagents. - Ensure anhydrous conditions. - Neutralize amine salts before use. q1->sol1 [ Problem Found ] q3 Step 3: Reaction Conditions? - Is the base appropriate (non-nucleophilic, sufficient equivalents)? - Is concentration optimal? - Is temperature/time sufficient? q2->q3 [ Activation OK ] sol2 Solution: - Switch to a potent uronium salt (HATU, HCTU, COMU). - Pre-activate acid for 15-30 min before adding amine. q2->sol2 [ Problem Found ] q4 Step 4: Side Reactions? - Evidence of N-acylurea (with EDC)? - Guanidinylation (with uronium reagents)? - Racemization or other byproducts? q3->q4 [ Conditions OK ] sol3 Solution: - Use DIPEA or 2,4,6-collidine. - Adjust concentration (0.1-0.5 M). - Increase reaction time or gently heat (40°C). q3->sol3 [ Problem Found ] sol4 Solution: - Add HOBt/Oxyma with EDC. - Use phosphonium reagents (PyAOP) to avoid guanidinylation. - Lower temperature; use racemization suppressants. q4->sol4 [ Problem Found ]

Caption: Troubleshooting Decision Tree for Low Yields.

Part 2: Frequently Asked Questions (FAQs) & In-Depth Solutions

This section addresses specific issues in a question-and-answer format, providing detailed explanations and actionable protocols.

Q1: My standard EDC/HOBt coupling gave a very low yield. Why, and what should I do?

Answer: This is a common outcome. The issue lies in the reactivity of the coupling system relative to the steric hindrance of your substrate.

  • Mechanistic Insight: Carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate a carboxylic acid by forming a highly reactive O-acylisourea intermediate.[4] In an unhindered system, this is rapidly attacked by the amine. However, with (S)-4-Boc-morpholine-2-carboxylic acid, the steric bulk slows this nucleophilic attack. This delay provides a window for an intramolecular rearrangement of the O-acylisourea to a stable N-acylurea byproduct, which is unreactive and terminates the desired reaction pathway.[5][6] While additives like 1-Hydroxybenzotriazole (HOBt) help by forming a more stable active ester, they are often insufficient to overcome severe steric hindrance.[4]

  • Recommended Solution: Switch to a more potent class of coupling reagents, such as uronium or phosphonium salts.

Q2: What is the best coupling reagent for this substrate? HATU, HBTU, or something else?

Answer: For sterically demanding couplings, uronium-based reagents like HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) are generally the superior choice.[7][8]

  • Mechanistic Insight: HATU functions by creating a highly reactive OAt-active ester.[9][10] The 7-azabenzotriazole (HOAt) moiety is a better leaving group than HOBt, and the pyridine nitrogen is thought to provide anchimeric assistance (neighboring group participation), which stabilizes the transition state and accelerates the rate of aminolysis.[11][12][13] This makes HATU exceptionally effective at overcoming the steric barrier presented by substrates like (S)-4-Boc-morpholine-2-carboxylic acid.[7][11]

  • Comparison of Common Reagents:

ReagentClassProsCons for this Substrate
EDC/HOBt CarbodiimideCost-effective; water-soluble byproducts.[4][7]Low reactivity; prone to N-acylurea side reaction with hindered acids.[4][6]
HBTU Uronium SaltGood balance of reactivity and cost.[7]Can be less effective than HATU for severely hindered couplings.[7]
HATU Uronium SaltHigh reactivity; low racemization rates; excellent for hindered substrates.[7][8][11]Higher cost; can cause guanidinylation of the amine as a side reaction.[13]
COMU Uronium SaltReactivity comparable to HATU; safer (non-explosive byproducts); good solubility.[6][14]Higher cost.
PyAOP Phosphonium SaltHighly reactive; does not cause guanidinylation side reactions.[8][13]Solutions have lower stability than uronium salts.[12]

Recommendation: Start with HATU . If guanidinylation of your amine is a concern, consider PyAOP or COMU .

Q3: I'm using HATU but my yield is still poor. What am I doing wrong?

Answer: Success with HATU depends on proper stoichiometry, base selection, and activation procedure.

  • 1. Pre-activation is Critical: Never mix all your reagents together at once. The carboxylic acid must be activated before the amine is introduced. The base deprotonates the carboxylic acid, allowing it to attack HATU and form the active ester.[9][15] If the amine is present initially, it can compete in undesirable side reactions.

  • 2. Base Selection and Stoichiometry: A non-nucleophilic, sterically hindered base is essential.

    • Recommended Base: N,N-Diisopropylethylamine (DIPEA). It is sufficiently basic to deprotonate the carboxylic acid but too bulky to act as a competing nucleophile.

    • Stoichiometry: Use at least 2 equivalents of DIPEA . The first equivalent neutralizes the carboxylic acid. The second equivalent is required to neutralize the HOAt anion that is liberated during the formation of the active ester, driving the reaction forward.[11] Some protocols recommend up to 3-4 equivalents.

  • 3. Reaction Time and Temperature: Hindered couplings are slow.

    • Allow the reaction to stir for a longer period (4-24 hours) at room temperature.

    • If the reaction is still sluggish, gentle heating (e.g., to 40-50°C) can help overcome the activation energy barrier.[3] Monitor carefully for potential side reactions.

HATU_Mechanism cluster_0 Step 1: Pre-Activation (No Amine Present) cluster_1 Step 2: Nucleophilic Attack RCOOH R-COOH ((S)-4-Boc-morpholine-2-carboxylic acid) ActiveEster OAt-Active Ester (Highly Reactive) RCOOH->ActiveEster + HATU + DIPEA HATU HATU DIPEA1 DIPEA (2 eq.) Amine R'-NH2 (Amine Component) ActiveEster->Amine Add Amine (after 15-30 min) Product Amide Product Amine->Product

Caption: Recommended HATU Coupling Workflow.

Part 3: Experimental Protocols

Protocol 1: Optimized HATU Coupling for (S)-4-Boc-morpholine-2-carboxylic acid

This protocol is designed to maximize yield for sterically hindered couplings.

  • Preparation:

    • Ensure all glassware is oven-dried.

    • Use anhydrous solvents (e.g., DMF or DCM) from a sealed bottle or passed through a solvent purification system.

  • Reaction Setup:

    • In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve (S)-4-Boc-morpholine-2-carboxylic acid (1.0 eq.) in anhydrous DMF (to make a 0.1 M - 0.5 M solution).

    • Add HATU (1.1 - 1.2 eq.).

    • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.).

  • Pre-activation:

    • Stir the mixture at room temperature (20-25°C) for 15-30 minutes. The solution may change color or consistency as the active ester forms.

  • Amine Addition:

    • Add the amine component (1.0 - 1.1 eq.) to the reaction mixture. If the amine is provided as a hydrochloride or other salt, it must be neutralized first or an additional equivalent of base must be added.

  • Reaction Monitoring:

    • Stir the reaction at room temperature.

    • Monitor progress by TLC or LC-MS at intervals (e.g., 2h, 6h, 24h). The reaction may require 4 to 24 hours for completion.

    • If the reaction stalls, consider gentle heating to 40°C.

  • Work-up:

    • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate or DCM).

    • Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and finally, brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Acyl Fluoride Generation for Extremely Hindered Systems

For cases where even HATU fails, converting the carboxylic acid to an acyl fluoride can be an effective strategy. Acyl fluorides are relatively stable but highly reactive towards amines, and their small size minimizes steric clash.[16]

  • Acyl Fluoride Formation (In Situ):

    • In a flask under an inert atmosphere, dissolve (S)-4-Boc-morpholine-2-carboxylic acid (1.0 eq.) in anhydrous DCM.

    • Add a fluorinating agent such as BTFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 eq.).

    • Add a non-nucleophilic base (e.g., DIPEA or 2,4,6-collidine) (2.2 eq.).

    • Stir the mixture at room temperature for 15-20 minutes to generate the acyl fluoride.

  • Coupling:

    • In a separate flask, dissolve the amine component (1.0 eq.) in anhydrous DCM.

    • Slowly add the pre-formed acyl fluoride solution to the amine solution.

    • Monitor the reaction for completeness. These reactions may require elevated temperatures and longer times.[16]

References

Technical Support Center: Optimizing Boc Deprotection Conditions to Avoid Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Boc deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of removing the tert-butyloxycarbonyl (Boc) protecting group. As a cornerstone of modern organic synthesis, particularly in peptide chemistry, clean and efficient Boc deprotection is paramount. However, the very conditions that make it effective can also lead to a host of side reactions, compromising yield and purity.

This resource provides in-depth, experience-driven answers to common challenges, explaining not just what to do, but why a particular strategy is effective. We will explore the mechanistic underpinnings of common side reactions and provide validated protocols to help you optimize your deprotection steps.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: I'm observing unexpected peaks in my HPLC/LC-MS analysis after deprotection.

This is a classic sign of side product formation. The primary culprit is the reactive tert-butyl cation generated during the acid-catalyzed cleavage of the Boc group.[1][2][3][4][5] This electrophile will readily attack any nucleophilic species present in your reaction.

A1: The most common side reaction is t-butylation , where the tert-butyl cation alkylates nucleophilic sites on your molecule.[2][4][5]

  • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[2][4]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[2][4] Methionine is also prone to oxidation to methionine sulfoxide, a modification that adds 16 Da to the peptide's mass.[4]

  • Cysteine (Cys): The free thiol group is a strong nucleophile and a prime target for alkylation, forming an S-tert-butylated residue.[2][4]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[2][4]

A2: The most effective strategy is to introduce "scavengers" into your deprotection cocktail. These are nucleophilic reagents added in excess to trap the reactive tert-butyl cation before it can react with your product.[2][3][4] The choice of scavenger is critical and depends on the sensitive residues in your sequence.

ScavengerMechanism

Caption: Boc deprotection pathway and competing side reactions.

Table 1: Common Scavengers and Their Applications

ScavengerTarget Residue(s)Typical ConcentrationNotes
Triisopropylsilane (TIS) Trp, general carbocations2.5 - 5% (v/v)A very effective and common scavenger for general protection.[2][6]
Triethylsilane (TES) Trp, general carbocations2.5 - 5% (v/v)Similar to TIS, used to reduce carbocations.
Ethanedithiol (EDT) Cys, Met2.5% (v/v)Protects against oxidation and alkylation of sulfur-containing residues.[2][7]
Thioanisole General scavenger5% (v/v)Effective but should be avoided if the peptide contains tryptophan, as its cation adducts can alkylate the indole ring.
Water General scavenger2.5 - 5% (v/v)Helps to hydrolyze the tert-butyl cation to tert-butanol.

Often, a "scavenger cocktail" is the most robust solution. A widely used general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[2][7]

Issue 2: My reaction is incomplete, or the yield is very low.

Incomplete deprotection is another common hurdle. Before assuming a side reaction has consumed your material, it's crucial to verify that the deprotection has gone to completion.

A3: Several factors can lead to an incomplete reaction:

  • Insufficient Acid: The rate of Boc cleavage can show a second-order dependence on the acid concentration.[6][8] If the reaction is sluggish, a higher concentration or more equivalents of acid may be needed. A typical starting point is 25-50% TFA in DCM.[6][9][10]

  • Insufficient Reaction Time: While many deprotections are complete within 30-60 minutes at room temperature, sterically hindered Boc groups may require longer reaction times.[6]

  • Poor Resin Swelling (for SPPS): In solid-phase peptide synthesis (SPPS), the resin must be adequately swollen for the reagents to penetrate. Interestingly, 100% TFA can cause less resin swelling than a 55% TFA solution in DCM, which can lead to incomplete deprotection and lower purity.[6][11]

  • Steric Hindrance: The environment around the Boc-protected amine can hinder the approach of the acid, slowing the reaction rate.[6]

A4: The most common and effective method is Thin-Layer Chromatography (TLC) . The deprotected amine is more polar than the Boc-protected starting material and will have a lower Retention Factor (Rf) value.[12][13] Staining the TLC plate with a ninhydrin solution is highly effective, as it reacts with the newly formed primary or secondary amine to produce a distinct color (usually purple).[12][13] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the gold standard.[13]

TroubleshootingWorkflow

Caption: Troubleshooting workflow for Boc deprotection.

Issue 3: I'm working with a peptide containing Aspartic Acid (Asp) and observing a mass-neutral impurity that is difficult to separate.

This is a strong indication of aspartimide formation . This side reaction is particularly problematic in peptide synthesis.

A5: Aspartimide formation is the intramolecular cyclization of the aspartic acid side chain with the backbone amide nitrogen of the C-terminal amino acid.[1][14] This forms a five-membered succinimide ring. While this is a mass-neutral rearrangement (a loss of water followed by rehydration), the real issue is that the aspartimide intermediate is unstable.[14] It can ring-open to form not only the desired α-aspartyl peptide but also a β-aspartyl peptide, and both can be racemized.[15] This results in a complex mixture of isomers that are often very difficult to separate chromatographically.

A6: The underlying cause depends on the synthetic strategy:

  • Fmoc-SPPS: Aspartimide formation is predominantly base-catalyzed . It occurs during the repeated Fmoc-deprotection steps using piperidine.[14][15]

  • Boc-SPPS: Aspartimide formation is primarily an acid-catalyzed reaction. It is a significant risk during the final, strong-acid cleavage step (e.g., with HF).[14]

Prevention Strategies in the Context of Boc Chemistry:

  • Sequence Consideration: The Asp-Xxx motif is crucial. Sequences where Xxx is Gly, Asn, Arg, Ala, or Ser are particularly susceptible due to low steric hindrance.[1][16]

  • Side-Chain Protection: Using bulkier protecting groups on the Asp side chain, such as cyclohexyl ester (OcHex), can sterically hinder the cyclization compared to the more common benzyl ester (OBzl).[10]

  • Controlled Deprotection: In Boc-SPPS, because the N-terminal amine is protonated after deprotection, it is less prone to attack the side-chain ester during the synthesis cycles.[16] The main risk is the final cleavage. Using a "low-high" HF cleavage procedure, where a milder initial deprotection is followed by a stronger cleavage, can mitigate this issue.

Issue 4: My compound contains other acid-sensitive groups. How can I selectively remove the Boc group?

Achieving selective deprotection is a common challenge when other acid-labile groups, such as tert-butyl ethers, trityl (Trt) groups, or other carbamates, are present.[17][18]

A7: Yes, several milder conditions can be employed, offering greater selectivity. The key is to exploit the different acid labilities of the protecting groups. The Boc group is generally more acid-labile than many other groups, but less labile than highly sensitive ones like Trityl.[17]

Table 2: Comparison of Deprotection Reagents and Conditions

Reagent/ConditionTypical Concentration/SetupSelectivity & Notes
Trifluoroacetic Acid (TFA) 20-50% in DCMStrong, fast, and common. May cleave other acid-labile groups.[12]
4M HCl in 1,4-Dioxane 4M solutionOften provides higher selectivity than TFA for certain substrates.[9][12] Can precipitate the product as a hydrochloride salt.[1]
Lewis Acids (e.g., ZnBr₂, SmCl₃) Catalytic or stoichiometricCan offer excellent selectivity, especially for removing Boc in the presence of THP groups.[12]
Thermal Deprotection Heating in a suitable solvent (e.g., water, methanol)An acid-free alternative. Requires high temperatures (100-240 °C) which may not be suitable for all substrates.[1][19][20]
Oxalyl Chloride in Methanol 3 equivalents in Methanol, RTA very mild method reported to be tolerant of various other functional groups.[19][21][22][23][24]

A8: The choice is a balance between reaction efficiency and selectivity.

  • Assess Sensitivity: Rank the acid lability of all protecting groups in your molecule. Generally, Trt > Boc > t-butyl ether > Cbz.[17]

  • Start Mild: Begin with the mildest conditions that are known to cleave a Boc group, such as 10-20% TFA at 0°C, 4M HCl in dioxane, or even Lewis acidic conditions.[12]

  • Monitor Carefully: Use TLC or LC-MS to closely monitor the reaction. Look for the disappearance of your starting material and the appearance of the desired product, without the formation of products resulting from the cleavage of other protecting groups.

  • Optimize: If the reaction is too slow, you can gradually increase the acid concentration, temperature, or reaction time.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA and Scavengers (Solution Phase)

This protocol is a general starting point for the deprotection of a Boc-protected amine in solution when sensitive residues are present.

  • Preparation: Dissolve the Boc-protected compound (1.0 mmol) in dichloromethane (DCM, 5-10 mL).[3] Cool the solution to 0 °C in an ice bath.

  • Deprotection Cocktail: In a separate vial, prepare the deprotection cocktail. For a general-purpose solution, mix Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and water in a 95:2.5:2.5 volume ratio.

  • Reaction: Slowly add the deprotection cocktail (e.g., 5 mL) to the cooled substrate solution. Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1][3]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The crude product is typically obtained as the TFA salt.[1]

Protocol 2: Selective Boc Deprotection with HCl in Dioxane

This protocol is useful when higher selectivity is required to preserve other acid-labile groups.

  • Dissolution: Dissolve the Boc-protected compound (1.0 mmol) in a minimal amount of a suitable solvent (e.g., methanol, DCM).[1]

  • Acid Addition: Cool the solution to 0 °C. Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents) dropwise.[1]

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt can often be precipitated by adding cold diethyl ether and collected by filtration.[1]

References

Technical Support Center: Preventing Racemization During Activation of (S)-4-Boc-morpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. As Senior Application Scientists, we understand that maintaining the stereochemical integrity of chiral building blocks like (S)-4-Boc-morpholine-2-carboxylic acid is paramount for the success of your synthetic projects. This guide provides in-depth answers to common questions and troubleshooting advice to help you prevent racemization during the critical carboxyl group activation and coupling steps.

Frequently Asked Questions (FAQs)
Part 1: Understanding the Fundamental Risk

Q1: Why is racemization a critical issue when activating (S)-4-Boc-morpholine-2-carboxylic acid?

A1: The biological activity of a final drug molecule is intrinsically linked to its three-dimensional structure. (S)-4-Boc-morpholine-2-carboxylic acid is a chiral building block, and its specific (S)-configuration is often essential for binding to a biological target. Racemization, the conversion of the (S)-enantiomer into a mixture of (S) and (R)-enantiomers (a racemic mixture), during the activation step leads to the formation of diastereomeric impurities in your final product.[1][2][3] These impurities can be difficult and costly to separate and may exhibit different, reduced, or even undesirable biological activity, compromising the efficacy and safety of the therapeutic candidate.[2][3]

Q2: What are the underlying chemical mechanisms that cause racemization during carboxyl activation?

A2: Racemization of α-amino acids proceeds through two primary base-catalyzed pathways once the carboxyl group is activated to form a highly reactive intermediate (e.g., an O-acylisourea ester with carbodiimides).[4][5][6]

  • Oxazolone Formation (Azlactone Mechanism): This is considered the most predominant pathway for many amino acids.[5][6][7] The oxygen of the Boc-carbamate group can perform an intramolecular nucleophilic attack on the activated carboxyl carbon, forming a 5(4H)-oxazolone intermediate. This oxazolone has a highly acidic proton at the chiral α-carbon (the C2 of the morpholine ring). A base in the reaction mixture can easily abstract this proton, leading to a planar, achiral enolate intermediate. Subsequent re-protonation can occur from either face, resulting in a mixture of (S) and (R) configurations.[4][7][8] Fortunately, the urethane-type protection of the Boc group significantly disfavors oxazolone formation compared to acyl-type protecting groups (like Acetyl or Benzoyl), providing inherent protection against this mechanism.[4][7][9]

  • Direct Enolization (Direct α-Abstraction): A base present in the reaction can directly abstract the acidic α-proton from the activated amino acid intermediate, forming a planar enolate without proceeding through an oxazolone.[5][6] This pathway becomes more significant for residues with electron-withdrawing groups or when strong bases are used. Re-protonation of this enolate leads to racemization.[5]

Racemization_Mechanisms Activated_AA (S)-4-Boc-morpholine-2-C(O)-X (Activated Ester) Oxazolone 5(4H)-Oxazolone Intermediate Activated_AA->Oxazolone Intramolecular Attack Enolate_Direct Achiral Enolate Activated_AA->Enolate_Direct Base -H⁺ Enolate_Ox Achiral Enolate (Aromatic Oxazole) Oxazolone->Enolate_Ox Enolate_Ox->Oxazolone Racemic_Product (S/R)-Product (Racemized) Enolate_Ox->Racemic_Product Aminolysis/ Hydrolysis Enolate_Direct->Racemic_Product Aminolysis/ Hydrolysis

Caption: Primary mechanisms leading to racemization after carboxyl activation.
Part 2: Proactive Strategies & Troubleshooting

Q3: How do I select the best coupling reagent and additives to ensure stereochemical purity?

A3: The choice of coupling reagent and, crucially, the use of additives are the most important factors in preventing racemization.

  • Carbodiimides (EDC, DIC): These are economical and widely used but generate a highly reactive O-acylisourea intermediate that is very prone to racemization if used alone.[4][5] It is mandatory to use them with a racemization-suppressing additive.

  • Uronium/Aminium (HATU, HBTU) & Phosphonium (PyBOP) Reagents: These reagents are highly efficient and incorporate an additive-like structure (HOAt or HOBt) within the molecule.[4][10] They form active esters rapidly, which generally leads to less racemization.[10][11] HATU is often preferred for sterically hindered couplings.[10][12]

  • Additives (HOBt, HOAt, OxymaPure®): These are acidic compounds that act as traps for the highly reactive activated intermediate. They rapidly form a new active ester (OBt, OAt, or Oxyma ester) that is more stable and less susceptible to base-catalyzed racemization.[1][4][13][14] HOAt and OxymaPure® are generally more effective at suppressing racemization than HOBt and can also accelerate the coupling reaction.[1][4] OxymaPure® is a non-explosive alternative to HOBt and HOAt, making it a safer choice.[1][4]

Table 1: Comparison of Common Coupling Systems

Reagent System Class Racemization Risk Key Considerations
DIC or EDC alone Carbodiimide Very High Not recommended without an additive. The O-acylisourea intermediate is highly prone to racemization.[4][5]
DIC / HOBt Carbodiimide + Additive Low A classic, cost-effective combination. HOBt is effective at suppressing racemization.[4][11][14]
DIC / OxymaPure® Carbodiimide + Additive Very Low Excellent suppression of racemization. Oxyma is a safer, non-explosive alternative to HOBt/HOAt.[1][4]
HATU / Base Uronium Very Low Highly efficient, especially for sterically hindered substrates.[10][12] Forms a reactive OAt-ester. Requires a non-nucleophilic base.
HBTU / Base Uronium Low Very common and effective, but generally considered slightly less reactive than HATU for difficult couplings.[10][12]

| PyBOP / Base | Phosphonium | Low | Efficient reagent; byproducts are generally considered less hazardous than those from its predecessor, BOP.[11] |

Q4: A base is required for many coupling reactions. Which one should I use to minimize racemization?

A4: The choice of base is critical. The base's role is to deprotonate the incoming amine nucleophile and neutralize any acid salts. However, excess or overly strong base will accelerate racemization via the mechanisms described in Q2.[15][16]

  • Recommended Bases: Use weaker or sterically hindered tertiary amine bases.

    • N-methylmorpholine (NMM) (pKa ≈ 7.4) is a good first choice due to its relatively low basicity.[15]

    • N,N-diisopropylethylamine (DIPEA or Hünig's base) (pKa ≈ 10.1) is stronger but its significant steric hindrance can reduce its ability to abstract the α-proton, thereby minimizing racemization compared to less hindered bases of similar strength.[4][15]

    • 2,4,6-Collidine (pKa ≈ 7.4) is a highly hindered, weak base that has been shown to produce minimal racemization in sensitive couplings.[4][15][17]

  • Base to Avoid: Triethylamine (TEA) should be avoided. Its combination of strong basicity and minimal steric hindrance makes it highly effective at abstracting the α-proton, leading to significant racemization.[15]

Q5: My coupling reaction with (S)-4-Boc-morpholine-2-carboxylic acid is slow. I'm tempted to increase the temperature, but I'm concerned about racemization. What should I do?

A5: This is a common challenge, as (S)-4-Boc-morpholine-2-carboxylic acid can be considered sterically hindered. Increasing the temperature will accelerate both the desired coupling and the undesired racemization side reaction.[18][19] For sensitive amino acids, high temperatures can lead to considerable racemization.[17][18][19]

Troubleshooting Workflow: Slow Coupling vs. Racemization Risk

Troubleshooting_Workflow Start Problem: Slow Coupling of (S)-4-Boc-morpholine-2-carboxylic acid Check_Reagents Step 1: Evaluate Coupling System Are you using a high-potency reagent? Start->Check_Reagents Upgrade_Reagents Action: Switch to a more potent system (e.g., DIC/HOBt -> HATU/DIPEA) Check_Reagents->Upgrade_Reagents No Check_Temp Step 2: Consider Temperature Is the reaction at 0°C or RT? Check_Reagents->Check_Temp Yes Upgrade_Reagents->Check_Temp Increase_Temp Action: Cautiously increase temperature (e.g., to 40-50°C). Monitor racemization carefully. Check_Temp->Increase_Temp Yes Check_Concentration Step 3: Check Stoichiometry Are you using sufficient excess of activated acid? Check_Temp->Check_Concentration No, already elevated Increase_Temp->Check_Concentration Double_Couple Action: Perform a 'Double Coupling'. Add a second fresh portion of activated acid and reagents. Check_Concentration->Double_Couple No End_Fail Outcome: Problem persists. Consider alternative strategies (e.g., acyl fluoride formation). Check_Concentration->End_Fail Yes End_Success Outcome: Coupling complete with minimal racemization. Double_Couple->End_Success

Caption: Decision workflow for addressing slow couplings while minimizing racemization.

Recommended Actions:

  • Switch to a More Potent Coupling Reagent: If you are using a carbodiimide-based system, switch to a more powerful uronium reagent like HATU, which is known to be effective for sterically hindered couplings.[10][12]

  • Double Coupling: Instead of increasing temperature or time, perform a second coupling. After the initial coupling period, remove the reaction solvent and add a fresh batch of activated (S)-4-Boc-morpholine-2-carboxylic acid and coupling reagents to drive the reaction to completion.[12]

  • Optimize Solvent: Ensure you are using a high-quality, anhydrous polar aprotic solvent like DMF or NMP to maximize solvation and reaction rates.[4]

Validated Experimental Protocols

Protocol 1: Low-Racemization Coupling using DIC/OxymaPure®

This protocol is a robust and safe method for general-purpose amide bond formation.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve (S)-4-Boc-morpholine-2-carboxylic acid (1.0 equivalent) and your amine nucleophile (1.0 equivalent) in anhydrous DMF.

  • Additive: Add OxymaPure® (1.0 equivalent) to the solution and stir for 5 minutes.[1]

  • Activation: Cool the reaction mixture to 0 °C in an ice bath.

  • Coupling: Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 equivalents) dropwise to the cooled, stirring solution.[1]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter off the diisopropylurea byproduct. Proceed with a standard aqueous work-up to isolate the crude product.

  • Analysis: Analyze the crude product by chiral HPLC or NMR with a chiral shift reagent to determine the extent of racemization.

Protocol 2: High-Efficiency Coupling for Hindered Systems using HATU/DIPEA

This protocol is recommended when coupling to a sterically hindered amine or when Protocol 1 is too slow.

  • Pre-activation: In a flame-dried flask under an inert atmosphere, dissolve (S)-4-Boc-morpholine-2-carboxylic acid (1.2 equivalents) and HATU (1.15 equivalents) in anhydrous DMF.[12]

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution. Stir at room temperature for 1-5 minutes. Do not allow the pre-activation to proceed for an extended period, as this can increase racemization risk.[20]

  • Coupling: In a separate flask, dissolve your amine nucleophile (1.0 equivalent) in anhydrous DMF. Add the pre-activated acid solution from step 2 to the amine solution.

  • Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Proceed with a standard aqueous work-up to remove water-soluble byproducts and isolate the crude product.

  • Analysis: Analyze the crude product by chiral HPLC to determine the diastereomeric ratio and quantify any racemization.

References

Challenges in the scale-up synthesis of (S)-4-Boc-morpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-4-Boc-morpholine-2-carboxylic acid

A Senior Application Scientist's Guide to Navigating Scale-Up Synthesis Challenges

Welcome to the technical support center for the synthesis of (S)-4-Boc-morpholine-2-carboxylic acid. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this valuable chiral building block from bench-scale discovery to pilot-plant or manufacturing scale. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying chemical logic to empower you to diagnose and resolve challenges effectively in your own laboratories.

(S)-4-Boc-morpholine-2-carboxylic acid is a critical intermediate in the synthesis of numerous pharmaceuticals.[1] Its stereochemical integrity is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). However, scaling its synthesis introduces complexities related to reaction control, purification, and maintaining enantiopurity. This guide addresses the most common issues encountered during this critical transition.

Part 1: Core Synthesis & Scale-Up Strategy FAQs

This section addresses fundamental questions regarding the strategic planning required for a successful scale-up campaign.

Q1: We are planning to scale up the synthesis of (S)-4-Boc-morpholine-2-carboxylic acid. What are the primary considerations when selecting a synthetic route for multi-kilogram production?

A1: Moving from a lab-scale route to a large-scale process requires a shift in priorities from novelty and expediency to safety, cost, robustness, and environmental impact.[2]

  • Atom Economy & Cost: Routes that utilize expensive reagents, such as certain chiral catalysts or protecting groups that are difficult to recycle, may be unsuitable for large-scale production. For instance, while many modern synthetic methods are elegant, a classical resolution or an enzyme-catalyzed kinetic resolution might be more cost-effective at scale.[3]

  • Reagent & Solvent Selection: Avoid hazardous or difficult-to-handle reagents (e.g., diazomethane for esterification). Opt for solvents with favorable safety profiles and boiling points that facilitate easy removal without requiring extreme temperatures, which could degrade the product. Whenever possible, designing a process that uses a single solvent for multiple steps can significantly simplify operations and reduce waste.[2]

  • Process Safety: Exothermic reactions must be thoroughly characterized using tools like reaction calorimetry to understand heat flow. This data is critical for designing appropriate cooling protocols in large reactors, where the surface-area-to-volume ratio is much lower than in lab flasks, making heat dissipation a significant challenge.

  • Telescoping (One-Pot) vs. Isolation: While one-pot procedures can seem efficient, they can lead to complex impurity profiles. At scale, isolating key intermediates is often preferred as it provides a purification opportunity and a quality control checkpoint. A process that requires no chromatography is highly desirable for high throughput.[4]

Workflow: Strategic Decision-Making for Scale-Up Synthesis

cluster_0 Phase 1: Route Scouting & Selection cluster_1 Phase 2: Process Optimization cluster_2 Phase 3: Scale-Up & Validation A Identify Potential Synthetic Routes B Evaluate Reagent Cost, Safety & Availability A->B C Assess Atom Economy & Waste Streams B->C D Optimize Reaction Conditions (Temp, Conc.) C->D Select Lead Route E Develop Crystallization-Based Purification Protocol D->E F Characterize Impurity Profile (LC-MS, NMR) E->F G Perform Hazard Analysis (Reaction Calorimetry) F->G Define Critical Process Parameters H Pilot Plant Run (e.g., 10-50 kg scale) G->H I Validate Process & Set Control Specifications H->I J J I->J Ready for Manufacturing

Caption: A workflow for selecting and scaling a synthetic route.

Part 2: Troubleshooting Common Scale-Up Issues

This section provides direct answers to specific problems you may encounter during your experiments.

Q2: We are observing a significant drop in yield (from >80% at lab scale to <60% at pilot scale) during the cyclization step. What are the likely causes?

A2: A drop in yield upon scale-up is a classic problem, often rooted in physical and engineering principles rather than a fundamental change in chemical reactivity.

Potential Causes & Solutions:

  • Inefficient Mixing & Mass Transfer: In large reactors, achieving homogeneous mixing is difficult. This can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.

    • Troubleshooting: Evaluate the reactor's agitation efficiency (impeller type, RPM). For biphasic reactions, consider using a phase-transfer catalyst to improve interfacial contact. A slower, subsurface addition of a key reagent can often prevent localized concentration spikes.

  • Poor Temperature Control: The inability to dissipate heat effectively in a large vessel can cause the internal temperature to rise, leading to thermal degradation of starting materials, intermediates, or the final product.

    • Troubleshooting: Ensure the reactor's cooling capacity is sufficient for the reaction's exotherm. The addition rate of reagents should be controlled by the internal temperature, not run on a fixed timer. This is a critical safety and quality parameter.

  • Incomplete Reaction: A reaction that appears complete by TLC at the lab scale may stall at a larger scale due to mixing or thermal issues.

    • Troubleshooting: Implement in-process controls (IPCs) using quantitative methods like HPLC or UPLC to confirm reaction completion before proceeding to workup. Do not rely solely on TLC.

ParameterLab Scale (1 L Flask)Pilot Scale (100 L Reactor)Key Consideration for Scale-Up
Heat Transfer High surface area/volume ratio; rapid heating/cooling.Low surface area/volume ratio; slow heat dissipation.Reaction exotherm must be managed by controlled addition and adequate cooling.
Mixing Efficient and rapid homogenization with magnetic stir bar.Potential for poor mixing, localized concentrations.Impeller design and agitation speed are critical process parameters.
Reagent Addition Quick addition via pipette or funnel is common.Slow, controlled addition is necessary to manage heat and concentration.Use a dosing pump and monitor internal temperature closely.

Table 1: Comparison of physical parameters between lab and pilot scale.

Q3: Our final product shows a decrease in enantiomeric excess (% ee), from 99% down to 94%. How can we prevent this racemization?

A3: Protecting the stereochemical integrity of the C2 position is the most critical challenge in this synthesis. The α-proton on this carbon is acidic due to the adjacent carboxylic acid group. Its removal under certain conditions leads to a planar enolate intermediate, which can be re-protonated from either face, causing racemization.[5]

Primary Causes of Racemization:

  • Exposure to Strong Base: Using strong bases (e.g., NaOH, KOH) during workup or hydrolysis steps, especially at elevated temperatures, is a primary cause of racemization.

  • Prolonged Reaction/Heating Times: The longer the molecule is exposed to harsh conditions (high temperature, non-neutral pH), the greater the risk of racemization.[5]

  • Inappropriate pH during Workup: Both strongly acidic and strongly basic conditions during aqueous workup can facilitate enolization and subsequent racemization.

Preventative Measures:

  • Use Milder Bases: For pH adjustments or extractions, use weaker inorganic bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), or organic bases like triethylamine (TEA).

  • Control Temperature: Perform all base-sensitive steps, including extractions, at reduced temperatures (e.g., 0-10 °C) to minimize the rate of proton abstraction.

  • Minimize Exposure Time: Optimize reaction times to proceed to the next step as soon as the reaction is complete, minimizing the product's exposure to potentially racemizing conditions.

  • Buffer Aqueous Washes: During workup, consider using buffered aqueous solutions (e.g., a phosphate buffer at pH 7) to avoid pH excursions.

Troubleshooting Workflow: Diagnosing Loss of Enantiomeric Excess

Start Loss of % ee Observed Check_Base Was a strong base (e.g., NaOH, KOH) used in workup? Start->Check_Base Check_Temp Were any steps run at elevated temperatures for extended periods? Check_Base->Check_Temp No Sol_Base Action: Replace strong base with NaHCO3 or K2CO3. Perform at 0-5 °C. Check_Base->Sol_Base Yes Check_pH Was the pH during extraction uncontrolled? Check_Temp->Check_pH No Sol_Temp Action: Re-optimize step to reduce temperature and time. Monitor kinetics closely. Check_Temp->Sol_Temp Yes Sol_pH Action: Use buffered washes (e.g., pH 7 phosphate buffer) during workup. Check_pH->Sol_pH Yes End Racemization Mitigated Check_pH->End No (Investigate raw material chirality) Sol_Base->End Sol_Temp->End Sol_pH->End

Caption: A decision tree for troubleshooting racemization issues.

Q4: The final product is proving difficult to crystallize at a large scale, resulting in an oil or a very fine powder that is hard to filter. What can we do?

A4: Crystallization is a critical unit operation that serves as the primary method of purification for the final product. Scale-up often presents challenges because cooling rates, agitation, and seeding strategies are vastly different in a large crystallizer compared to a lab flask.

Troubleshooting & Optimization Strategies:

  • Solvent System Screening: Do not assume the lab-scale solvent system is optimal. Perform a systematic screen of anti-solvents and solvent/anti-solvent ratios. A good system provides high yield but also purges key impurities into the mother liquor.

  • Controlled Cooling Profile: "Crashing out" the product by rapid cooling will lead to small particles and poor impurity rejection. Develop a controlled cooling curve (e.g., cool from 60 °C to 40 °C over 2 hours, then to 10 °C over 4 hours). This allows for the growth of larger, more easily filterable crystals.

  • Seeding Strategy: Seeding is non-negotiable at scale. Develop a robust seeding protocol:

    • Seed Preparation: Ensure you have a small amount of high-purity crystalline material to use as seed.

    • Seeding Temperature: Add the seed at a point of slight supersaturation. Adding it too early will cause it to dissolve; adding it too late will result in uncontrolled nucleation.

    • Seed Amount: Typically 0.1-1.0% w/w of the theoretical product mass is a good starting point.

  • Anti-Solvent Addition: If using an anti-solvent, add it slowly to the solution of your product at a controlled temperature. Reversing the addition (adding the product solution to the anti-solvent) can sometimes yield better crystal morphology.

Part 3: Key Experimental Protocol

Protocol: Optimized Crystallization for (S)-4-Boc-morpholine-2-carboxylic acid

This protocol is a self-validating system designed to produce a consistent crystalline form with high purity and good filtration characteristics.

  • Dissolution: Charge the crude, dry (S)-4-Boc-morpholine-2-carboxylic acid (1.0 kg) to a clean, dry reactor. Add a suitable solvent (e.g., Isopropyl Acetate, ~5 L/kg) and agitate. Heat the mixture to 50-55 °C until a clear solution is obtained.

  • Polish Filtration (Optional but Recommended): Perform a polish filtration through a 1 µm cartridge filter into a clean, pre-warmed crystallizer to remove any particulate matter.

  • Cooling & Seeding: Cool the solution to the determined seeding temperature (e.g., 40-45 °C). Prepare a seed slurry by suspending high-purity seed crystals (5 g, 0.5% w/w) in a small amount of the crystallization solvent. Charge the seed slurry to the reactor.

  • Crystal Maturation: Hold the slurry at the seeding temperature for 1-2 hours with gentle agitation to allow the seed bed to establish. The onset of crystallization should be confirmed visually or with an in-situ probe.

  • Controlled Cooling: Cool the slurry to 0-5 °C over a period of 4-6 hours. The slow cooling rate is critical for crystal growth and impurity rejection.

  • Aging: Hold the slurry at 0-5 °C for at least 2 hours to maximize the yield.

  • Isolation & Drying: Filter the product using a centrifuge or Nutsche filter-dryer. Wash the cake with cold (0-5 °C) anti-solvent (e.g., Heptane, 2 L/kg). Dry the product under vacuum at NMT 45 °C until the loss on drying (LOD) is <0.5%.

References

Technical Support Center: Navigating Steric Hindrance with (S)-4-Boc-morpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for (S)-4-Boc-morpholine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this valuable chiral building block. Our goal is to provide in-depth, field-proven insights to help you overcome one of the most common challenges associated with this reagent: steric hindrance in coupling reactions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and reactivity of (S)-4-Boc-morpholine-2-carboxylic acid.

Q1: What is (S)-4-Boc-morpholine-2-carboxylic acid and what are its primary applications?

(S)-4-Boc-morpholine-2-carboxylic acid is a synthetic, chiral amino acid derivative. It is widely used in medicinal chemistry as a constrained scaffold to introduce specific three-dimensional conformations into drug candidates. The morpholine ring provides desirable physicochemical properties, such as improved solubility and metabolic stability, while the carboxylic acid and Boc-protected amine offer orthogonal handles for further synthetic elaboration, most commonly in peptide synthesis and the creation of complex small molecules.[1]

Q2: Why is steric hindrance a significant issue with this reagent, particularly in amide coupling?

The primary challenge arises from the molecule's structure. The bulky tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom (N4) and the axial protons of the morpholine ring create a sterically congested environment around the carboxylic acid at the C2 position. This bulkiness can physically obstruct the approach of the activating agent and the incoming amine nucleophile, leading to slow or incomplete reactions.[2]

Q3: What are the typical signs of a sterically hindered reaction?

  • Low or No Product Yield: The most obvious sign is the failure to form the desired amide product in a reasonable yield.[3]

  • Recovery of Starting Materials: Significant amounts of both the carboxylic acid and the amine starting materials are recovered post-reaction.

  • Slow Reaction Rates: Reactions may require extended times (e.g., 24-48 hours) or elevated temperatures to show even minimal conversion.[2]

  • Formation of Side Products: With certain coupling reagents (especially carbodiimides like EDC or DCC), side reactions such as the formation of N-acylurea byproducts may become competitive with the slow desired reaction.[3]

Section 2: Troubleshooting Guide for Amide Coupling Reactions

This core section provides a systematic approach to diagnosing and solving issues encountered during amide bond formation with (S)-4-Boc-morpholine-2-carboxylic acid.

Problem: Low or No Amide Product Yield

This is the most frequent issue and typically stems from two root causes: ineffective activation of the carboxylic acid or poor nucleophilic attack by the amine.

  • Probable Cause A: Ineffective Carboxylic Acid Activation Standard coupling reagents like DCC or EDC may be too slow or sterically sensitive to efficiently activate the hindered carboxyl group. The bulky environment impedes the formation of the necessary reactive intermediate (e.g., an O-acylisourea).[4]

  • Solution A: Employ High-Reactivity Coupling Reagents Switching to a more potent, modern coupling reagent is the most effective first step. Onium-salt-based reagents (uronium/aminium or phosphonium) are designed for such challenging couplings.[2]

    • Uronium/Aminium Salts (HATU, HBTU, COMU): These are among the most efficient reagents available.[3] HATU, in particular, is often superior for difficult couplings because it forms a highly reactive OAt (1-hydroxy-7-azabenzotriazole) active ester.[5][6] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, which can accelerate the subsequent aminolysis step.

    • Phosphonium Salts (PyBOP, PyAOP): These reagents are also highly effective for coupling sterically hindered amino acids and are less prone to certain side reactions like guanidinylation compared to some uronium salts.[3] PyAOP is particularly useful for coupling challenging N-methyl amino acids.[7]

Reagent Class Reactivity Level Key Advantages Considerations
EDC / DCC CarbodiimideStandardCost-effective, widely available.Often fails for hindered couplings; risk of N-acylurea byproduct; requires additives (HOBt, Oxyma).[3][5]
PyBOP PhosphoniumHighHigh reactivity; good for hindered systems; byproducts are generally non-carcinogenic.[7]Requires an additive like HOBt for optimal performance and racemization suppression.
HATU Uronium/AminiumVery HighExtremely fast and efficient, often the reagent of choice for "impossible" couplings; lower racemization risk.[2][5]Higher cost; byproduct (tetramethylurea) can be difficult to remove; potential allergen.[6][8]
COMU Uronium/AminiumVery HighReactivity comparable to HATU; byproducts derived from OxymaPure are non-explosive and have better solubility.[9]Newer reagent, may be less readily available than HATU.
T3P® Phosphonic AnhydrideHighBroad compatibility; byproducts are water-soluble, simplifying workup.Often requires slightly elevated temperatures.
  • Probable Cause B: Poor Nucleophilic Attack & Suboptimal Conditions Even with an activated acid, the steric environment can block the amine from approaching the electrophilic center. Standard reaction conditions (room temperature, short reaction times) may be insufficient to overcome this activation energy barrier.[2]

  • Solution B: Optimize Reaction Parameters

    • Pre-activation: Allow the carboxylic acid, coupling reagent (e.g., HATU), and a non-nucleophilic base to stir for 15-30 minutes before adding the amine. This ensures the active ester is fully formed.[3]

    • Increase Temperature: Heating the reaction mixture (e.g., to 50-80 °C) can provide the necessary energy to overcome the steric barrier.[7] Microwave-assisted synthesis can also be highly effective in accelerating these difficult couplings.[2]

    • Extend Reaction Time: Monitor the reaction by LC-MS. Hindered couplings may require significantly longer times, from several hours to overnight.[10]

    • Solvent Choice: Use highly polar, aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). These solvents effectively solvate the reactants and intermediates, which can be crucial for success.[10]

Problem: Racemization of the Chiral Center

The chiral center at C2 is susceptible to epimerization under harsh conditions, particularly with over-activation or the use of strong bases.

  • Probable Cause: Formation of a symmetric azlactone intermediate, which can be protonated and deprotonated to scramble the stereocenter.[11][12] This is exacerbated by strong bases and prolonged exposure to activating conditions.

  • Solution: Judicious Choice of Additives and Base

    • Use Racemization-Suppressing Additives: If using a carbodiimide or phosphonium reagent, always include an additive. While HOBt is standard, OxymaPure® (ethyl cyanohydroxyiminoacetate) and HOAt are superior in suppressing racemization.[2] Uronium reagents like HATU and COMU already incorporate these structures.

    • Select the Right Base: Use a hindered, non-nucleophilic tertiary amine base. N,N-Diisopropylethylamine (DIPEA) is a common choice.[9] In cases of extreme racemization risk, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine may be beneficial.[2]

    • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid excessive heating if possible.

Section 3: Advanced Strategies & Experimental Protocols

When standard troubleshooting is insufficient, more robust methods may be required.

Strategy 1: Conversion to Acid Chloride

For extremely challenging couplings where even the best onium-salt reagents fail, converting the carboxylic acid to the highly reactive acid chloride can be effective.

  • Causality: The acid chloride is a much stronger electrophile than an active ester, providing a powerful driving force for the reaction even with poorly nucleophilic or hindered amines.[13]

Warning: This procedure involves corrosive and moisture-sensitive reagents. It must be performed in a well-ventilated fume hood under anhydrous conditions.

  • Activation: Dissolve (S)-4-Boc-morpholine-2-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add oxalyl chloride (1.5-2.0 equiv) dropwise, followed by a catalytic amount of anhydrous DMF (1-2 drops).

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature for 1-2 hours. The reaction is complete when gas evolution (CO, CO₂) ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure in vacuo.

  • Coupling: Immediately dissolve the crude acid chloride in fresh anhydrous DCM.

  • In a separate flask, dissolve the amine (1.0-1.2 equiv) and a non-nucleophilic base like DIPEA or pyridine (2.0 equiv) in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the acid chloride solution dropwise.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until completion.

  • Quench the reaction with saturated aqueous NH₄Cl solution and proceed with standard aqueous workup.

Strategy 2: The Acyl Fluoride Approach

Acyl fluorides represent a highly effective class of activated species for extremely hindered couplings, offering high reactivity with reduced side reactions compared to acid chlorides.[10]

  • Activation: Dissolve the (S)-4-Boc-morpholine-2-carboxylic acid (1.0 equiv) in anhydrous DCM or DMF.

  • Add a fluorinating agent such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv) or BTFFH.[3][14]

  • Add a non-nucleophilic base like DIPEA (2.2 equiv).

  • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.

  • Coupling: Add the amine (1.0-1.2 equiv) to the reaction mixture.

  • If the reaction is sluggish at room temperature, it may be heated (e.g., to 80 °C in a sealed vial).[14] Monitor for completeness, as reaction times can be prolonged.

Visual Guides & Workflows

Troubleshooting Decision Workflow

This diagram outlines a logical path for troubleshooting a failed or low-yielding amide coupling reaction.

G start Reaction Failed: Low Yield or No Product check_sm LC-MS Analysis: Starting Materials (SMs) Consumed? start->check_sm sm_consumed Yes, SMs consumed. Side products observed. check_sm->sm_consumed YES sm_not_consumed No, SMs remain. check_sm->sm_not_consumed NO cause_side_rxn Probable Cause: - N-acylurea (EDC) - Racemization sm_consumed->cause_side_rxn cause_no_rxn Probable Cause: - Poor Activation - Steric Hindrance sm_not_consumed->cause_no_rxn solution_side_rxn Solution: 1. Switch from EDC to HATU/COMU. 2. Add OxymaPure/HOAt. 3. Use weaker base (NMM). cause_side_rxn->solution_side_rxn solution_no_rxn Solution: 1. Use HATU, COMU, or PyBOP. 2. Pre-activate acid for 30 min. 3. Increase Temp (50-80°C). 4. Extend reaction time (monitor). cause_no_rxn->solution_no_rxn advanced_strategy If solutions fail: Convert to Acid Chloride or Acyl Fluoride. solution_no_rxn->advanced_strategy

Caption: Troubleshooting workflow for low coupling efficiency.

Mechanism: Advantage of HATU in Steric Environments

This diagram illustrates why HATU is more effective than a standard carbodiimide like EDC for activating a sterically hindered carboxylic acid.

G edc EDC acid_edc Sterically Hindered (S)-R-COOH intermediate_edc Bulky O-Acylisourea (Formation is Slow/Inhibited) acid_edc->intermediate_edc + EDC (Steric Clash) product_edc Low Yield of Amide Product intermediate_edc->product_edc + Amine hatu HATU acid_hatu Sterically Hindered (S)-R-COOH intermediate_hatu Highly Reactive OAt-Ester (Formation is Fast) acid_hatu->intermediate_hatu + HATU/Base (Efficient Activation) product_hatu High Yield of Amide Product intermediate_hatu->product_hatu + Amine (Anchimeric Assistance)

Caption: Comparison of EDC vs. HATU activation pathways.

References

Effect of coupling reagents on the epimerization of (S)-4-Boc-morpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide coupling reactions involving (S)-4-Boc-morpholine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the preservation of stereochemical integrity during amide bond formation. Here, you will find in-depth FAQs and troubleshooting protocols to minimize epimerization and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of coupling (S)-4-Boc-morpholine-2-carboxylic acid, and why is it a concern?

A1: Epimerization is the unwanted inversion of the stereocenter at the alpha-carbon (C2) of the morpholine ring, converting the desired (S)-isomer into the undesired (R)-isomer.[1][2] This process results in a diastereomeric impurity in the final peptide, which can be difficult to purify due to similar physical characteristics.[1][2] The presence of this impurity is a significant concern in drug development, as different stereoisomers can have vastly different biological activities, potencies, and safety profiles.[1][3]

The primary mechanism for this epimerization during peptide coupling is the formation of a planar 5(4H)-oxazolone intermediate.[1][4] Once the carboxylic acid is activated by the coupling reagent, it can cyclize. The α-proton of this oxazolone is acidic and can be abstracted by a base present in the reaction, leading to a loss of stereochemical information. Subsequent reaction with the amine component yields a mixture of both (S) and (R) products.[1][5] Urethane-protected amino acids, such as this Boc-protected morpholine derivative, are susceptible to this pathway.[5]

Q2: Which factors have the most significant impact on the rate of epimerization?

A2: Several factors critically influence the extent of epimerization:

  • Coupling Reagent: The type of coupling reagent dictates the nature and reactivity of the activated intermediate. Reagents that form highly reactive intermediates are more prone to rapid oxazolone formation.[1][6]

  • Base: The choice and stoichiometry of the base are crucial. Stronger or sterically unhindered bases can more readily abstract the α-proton from the oxazolone intermediate, accelerating epimerization.[1][6] Excess base is a common cause of increased epimerization.[7]

  • Solvent: Polar solvents, such as DMF, can sometimes increase the rate of epimerization compared to less polar solvents like dichloromethane (DCM).[6][8]

  • Temperature: Higher reaction temperatures increase the rate of all reactions, including epimerization.[5][6]

  • Pre-activation Time: Allowing the carboxylic acid and coupling reagent to "pre-activate" for an extended period before adding the amine component can lead to a higher concentration of the epimerization-prone oxazolone intermediate.[6][9]

Q3: How do different classes of coupling reagents compare in terms of epimerization risk?

A3: Coupling reagents can be broadly categorized by their epimerization risk, although performance can be sequence and condition-dependent.

  • High Risk (without additives): Carbodiimides (DCC, EDC, DIC). When used alone, carbodiimides form a highly reactive O-acylisourea intermediate that readily cyclizes to the oxazolone.[4][10][11] EDC has been reported to cause more epimerization than DCC or DIC in some cases.[1][8]

  • Lower Risk (with additives): Carbodiimides + Additives (HOBt, HOAt, Oxyma). Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) intercept the O-acylisourea intermediate to form a more stable active ester.[4][5] This minimizes the concentration of the oxazolone, thereby suppressing epimerization.[4][10][11] HOAt and Oxyma are generally considered more effective than HOBt at suppressing racemization.[5][10]

  • Generally Low Risk: Aminium/Uronium Salts (HATU, HBTU, HCTU) and Phosphonium Salts (PyBOP, PyAOP). These reagents rapidly form active esters in situ. HATU, which is based on the superior HOAt additive, is generally preferred over HBTU and often results in less epimerization.[12]

  • Very Low Risk: COMU, TDBTU, DEPBT. Reagents like COMU (based on Oxyma) have shown excellent performance with reduced epimerization, even with only one equivalent of base.[13] DEPBT and TDBTU are also noted for their ability to minimize epimerization, particularly in fragment couplings.[12]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem: High levels of epimerization (>5%) are detected by HPLC/LC-MS analysis.

This is the most common issue. The key is to systematically evaluate the reaction parameters to identify the cause.

G start High Epimerization Detected (>5%) reagent Step 1: Evaluate Coupling Reagent start->reagent base Step 2: Scrutinize Base Conditions reagent->base If using EDC/DCC alone or HBTU solution_reagent Action: Switch to a lower-risk reagent. Good: DIC/Oxyma Better: HATU Best: COMU, DEPBT reagent->solution_reagent conditions Step 3: Assess Reaction Conditions base->conditions If using >2.5 eq. base or a strong, unhindered base solution_base Action: Reduce base to 1.5-2.0 eq. Use a hindered base (DIPEA). Avoid NMM if possible. base->solution_base protocol Step 4: Refine Protocol Execution conditions->protocol If running at RT or higher or in pure DMF solution_conditions Action: Run reaction at 0°C. Use a less polar solvent (e.g., DCM). Monitor reaction closely. conditions->solution_conditions solution_protocol Action: Avoid pre-activation. Add coupling reagent to a mixture of acid, amine, and base. protocol->solution_protocol If pre-activating for >5 min

Caption: Troubleshooting workflow for high epimerization.

Q: I used HATU with DIPEA in DMF, a standard "low-risk" protocol, but still observed 10% epimerization. What went wrong?

A: While HATU is an excellent reagent, high epimerization can still occur if other parameters are not optimized. Here are the most likely causes and solutions:

  • Excess Base: Even with a hindered base like N,N-Diisopropylethylamine (DIPEA), using a large excess (e.g., > 3 equivalents) can significantly promote epimerization.[7]

    • Solution: Reduce the amount of DIPEA to 2.0 equivalents relative to the carboxylic acid. For many couplings, 1.5 equivalents is sufficient, especially with reagents like COMU.[13]

  • Pre-activation Time: Did you mix the (S)-4-Boc-morpholine-2-carboxylic acid, HATU, and DIPEA and let it stir for a while before adding your amine? This "pre-activation" step generates the HOAt ester but also allows time for it to cyclize to the oxazolone, which then epimerizes.[9][14]

    • Solution: Adopt an in situ activation protocol. Mix the carboxylic acid, the amine component, and the base first, cool the mixture to 0 °C, and then add the solid coupling reagent. This ensures the activated species is consumed by the amine as soon as it is formed.[6]

  • Temperature Control: Running the reaction at room temperature can be detrimental for sensitive couplings.

    • Solution: Start the reaction at 0 °C and allow it to warm slowly to room temperature. Maintaining a lower temperature for the entire duration can significantly suppress the rate of epimerization.[5][6]

Q: My reaction is very slow, and forcing it with higher temperatures or longer reaction times leads to epimerization. What are my options?

A: This is a classic dilemma between reaction completion and stereochemical purity.

  • Switch to a More Potent Coupling System: If a standard HATU coupling is too slow, switching to an even more reactive, low-epimerization reagent may be the answer.

    • Solution: Try using COMU . It is known for high coupling efficiency and low epimerization rates, often outperforming HATU in difficult couplings.[13] Alternatively, phosphonium salts like PyAOP are highly effective, especially for coupling N-methylated or other sterically hindered amino acids.[12]

  • Incorporate Copper(II) Salts: The addition of copper(II) chloride (CuCl₂) has been shown to be a potent epimerization suppressant, particularly in carbodiimide-mediated reactions.[15][16] It can allow for more forcing conditions without compromising stereochemical integrity.

    • Solution: In a DIC/Oxyma or DIC/HOBt mediated coupling, add 1 equivalent of anhydrous CuCl₂. This has been shown to reduce epimerization to negligible levels even for sensitive amino acids.[15][16]

Data Summary & Protocols

Table 1: Relative Epimerization Risk of Common Coupling Reagents
Coupling SystemAdditiveBase (Typical)Relative Epimerization RiskKey Considerations
EDC or DCCNoneNMM/DIPEAVery HighNot recommended for this substrate without an additive.[1][8]
DIC / HOBtHOBtDIPEALowA classic, cost-effective method. HOBt has safety/handling concerns.[5]
DIC / OxymaOxymaDIPEAVery LowOxyma is a safer and often more effective alternative to HOBt.[4][10]
HBTUHOBt (internal)DIPEAModerate-LowCan be sluggish; HATU is generally superior.[12][17]
HATUHOAt (internal)DIPEALowExcellent reactivity and good suppression of epimerization.[12][18]
COMUOxyma (internal)DIPEA (1.5 eq)Very LowHighly efficient, excellent solubility, and performs well with less base.[13]
DEPBTHOOBt (internal)DIPEAVery LowParticularly useful for fragment coupling and sterically hindered amino acids.[12]

Experimental Protocol: Low-Epimerization Coupling Using COMU

This protocol is designed to minimize epimerization by using a highly efficient coupling reagent and an in situ activation strategy.

Materials:

  • (S)-4-Boc-morpholine-2-carboxylic acid (1.0 eq)

  • Amine component (hydrochloride salt) (1.05 eq)

  • COMU (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.1 eq, if using amine HCl salt)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a clean, dry, nitrogen-flushed round-bottom flask, add the (S)-4-Boc-morpholine-2-carboxylic acid (1.0 eq) and the amine component (1.05 eq).

  • Dissolve the solids in anhydrous DCM (or DMF) to a concentration of approximately 0.1 M.

  • Cool the reaction vessel to 0 °C using an ice-water bath.

  • Add DIPEA (2.1 eq) dropwise while stirring. Stir for 2 minutes.

  • Add solid COMU (1.05 eq) to the cold reaction mixture in one portion.

  • Maintain the reaction at 0 °C for 30 minutes, then allow it to warm slowly to room temperature.

  • Monitor the reaction progress by LC-MS or TLC until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Proceed with standard aqueous work-up and purification by flash chromatography.

  • Quality Control: Analyze the purified product for diastereomeric purity using chiral HPLC or by a sensitive ¹H NMR analysis of the crude reaction mixture if signals are well-resolved.

Mechanistic Visualization

The Central Role of the Oxazolone Intermediate

The primary pathway for epimerization involves the formation and subsequent deprotonation/reprotonation of a 5(4H)-oxazolone intermediate. Understanding this mechanism is key to preventing it.

Caption: Mechanism of epimerization via oxazolone formation.

References

Validation & Comparative

A Senior Application Scientist's Guide to Determining the Enantiomeric Purity of (S)-4-Boc-morpholine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stereochemical integrity of chiral building blocks is not merely a matter of purity, but a fundamental determinant of a drug candidate's efficacy and safety. (S)-4-Boc-morpholine-2-carboxylic acid, a constrained cyclic amino acid derivative, is an increasingly important synthon in medicinal chemistry. Its rigid morpholine scaffold allows for the precise spatial orientation of substituents, making it a valuable component in the design of novel therapeutics. Consequently, the ability to accurately determine its enantiomeric purity is a critical analytical challenge.

This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric purity determination of (S)-4-Boc-morpholine-2-carboxylic acid. We will delve into the rationale behind method development, compare HPLC with alternative technologies like Supercritical Fluid Chromatography (SFC), and provide detailed, field-proven protocols.

The Cornerstone of Chiral Analysis: High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains the gold standard for the separation and quantification of enantiomers due to its robustness, versatility, and the wide availability of chiral stationary phases (CSPs). The direct approach, where enantiomers are resolved on a CSP, is often preferred for its simplicity and avoidance of potentially problematic derivatization steps.

Choosing the Right Chiral Stationary Phase (CSP)

The selection of an appropriate CSP is the most critical decision in developing a chiral HPLC method. For N-protected amino acids like (S)-4-Boc-morpholine-2-carboxylic acid, two classes of CSPs have demonstrated broad applicability and high success rates: polysaccharide-based and macrocyclic glycopeptide-based columns.

  • Polysaccharide-Based CSPs: These are the most widely used CSPs, consisting of cellulose or amylose derivatives coated or immobilized on a silica support. Their chiral recognition mechanism is based on a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral grooves of the polysaccharide structure. Immobilized versions offer the advantage of being compatible with a wider range of solvents.

  • Macrocyclic Glycopeptide-Based CSPs: These CSPs, such as those based on teicoplanin or vancomycin, are known for their multimodal capabilities, allowing for separations in reversed-phase, normal-phase, and polar organic modes. Their complex structures provide multiple interaction sites, including hydrogen bond donors and acceptors, and ionic groups, making them particularly effective for polar and ionizable compounds like amino acids.

Primary Recommended Method: Chiral HPLC on a Polysaccharide-Based CSP
ParameterValue
Instrumentation Standard HPLC system with UV detector
Chiral Stationary Phase CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel) or equivalent
Column Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
  • CSP: The CHIRALPAK® IA is an immobilized amylose-based phase, known for its broad selectivity for N-protected amino acids. Its immobilized nature allows for greater solvent flexibility during method optimization.

  • Mobile Phase: A normal-phase mobile phase consisting of a non-polar solvent (n-hexane), a polar modifier (ethanol), and an acidic additive (TFA) is a classic choice for this type of separation. The ethanol concentration is a critical parameter for adjusting retention and resolution; for proline derivatives with a carboxylic acid, even small changes in ethanol percentage can dramatically alter the separation, indicating that hydrogen bonding is a key interaction. The TFA is added to suppress the ionization of the carboxylic acid, leading to better peak shape and reproducibility.

  • Detection: The Boc-protecting group and the morpholine ring provide sufficient chromophores for UV detection at 210 nm.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve 1 mg of sample in 1 mL of mobile phase hplc_system HPLC System (Pump, Injector, UV Detector) prep->hplc_system Inject 10 µL column Chiralpak IA Column (250 x 4.6 mm, 5 µm) hplc_system->column chromatogram Obtain Chromatogram hplc_system->chromatogram conditions Mobile Phase: Hexane/EtOH/TFA (90:10:0.1) Flow: 1.0 mL/min Temp: 25 °C integration Integrate Peaks chromatogram->integration purity Calculate Enantiomeric Purity (%ee) integration->purity G cluster_analyte Analyte Enantiomers cluster_csp Chiral Stationary Phase (CSP) cluster_complex Diastereomeric Complexes (Transient) S_enantiomer (S)-Enantiomer Carboxyl Boc Group Morpholine Ring S_complex (S)-Analyte-CSP Complex Lower Energy (More Stable) S_enantiomer->S_complex Stronger Interaction R_enantiomer (R)-Enantiomer Carboxyl Boc Group Morpholine Ring R_complex (R)-Analyte-CSP Complex Higher Energy (Less Stable) R_enantiomer->R_complex Weaker Interaction csp CSP Chiral Selector H-bond Sites π-π Interaction Sites Steric Hindrance Sites S_elution S_elution S_complex->S_elution Longer Retention Time R_elution R_elution R_complex->R_elution Shorter Retention Time

A Senior Application Scientist's Guide to the NMR and Mass Spectrometry Analysis of (S)-4-Boc-morpholine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chiral building blocks is a cornerstone of successful synthesis and discovery. (S)-4-Boc-morpholine-2-carboxylic acid is a key chiral intermediate, valued for its role in crafting complex, biologically active molecules.[1] Its unique structure, combining a morpholine scaffold with a Boc (tert-butyloxycarbonyl) protecting group, necessitates a multi-faceted analytical approach for unambiguous identification, purity assessment, and stereochemical confirmation.[1]

This guide provides an in-depth comparison of nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques for the comprehensive analysis of (S)-4-Boc-morpholine-2-carboxylic acid. Moving beyond a simple recitation of data, we will explore the causality behind experimental choices and the unique insights each technique offers into the molecule's structure and purity.

The Analytical Imperative: Why a Multi-Technique Approach is Essential

Relying on a single analytical technique for the characterization of a molecule like (S)-4-Boc-morpholine-2-carboxylic acid is fraught with risk. While mass spectrometry provides an accurate molecular weight, it typically does not distinguish between isomers. Conversely, while NMR spectroscopy offers detailed structural information, it may not detect non-proton-bearing impurities. A synergistic approach, leveraging the strengths of both MS and various NMR experiments, provides a self-validating system for comprehensive characterization.

Mass Spectrometry: A First Pass for Molecular Integrity

Mass spectrometry is an indispensable tool for rapidly verifying the molecular weight of a synthesized compound. For (S)-4-Boc-morpholine-2-carboxylic acid (Molecular Formula: C₁₀H₁₇NO₅, Molecular Weight: 231.25 g/mol ), electrospray ionization (ESI) is the preferred method due to the molecule's polarity.[2][3]

Key Fragmentation Patterns of the Boc Group

A defining characteristic of the Boc group in mass spectrometry is its lability.[4] Under typical ESI conditions, the Boc group can undergo characteristic fragmentation, providing strong evidence of its presence.[5] The most common fragmentation pathways involve the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[5][6]

Expected Ions in ESI-MS:

  • [M+H]⁺: 232.12 m/z

  • [M+Na]⁺: 254.10 m/z

  • [M-C₄H₈+H]⁺ (loss of isobutylene): 176.07 m/z

  • [M-Boc+H]⁺ (loss of Boc group): 132.06 m/z

The presence of these fragments, particularly the neutral loss of 56 and 100 Da, serves as a reliable diagnostic marker for the successful installation of the Boc protecting group.[4][7]

NMR Spectroscopy: The Gold Standard for Structural Elucidation

While mass spectrometry confirms the "what" in terms of molecular weight, NMR spectroscopy reveals the "how" of atomic connectivity and stereochemistry. For a comprehensive analysis, a suite of NMR experiments is recommended.

¹H NMR: A Window into the Proton Environment

The ¹H NMR spectrum provides the initial and most direct insight into the molecule's structure. The characteristic signal for the Boc group is a sharp singlet at approximately 1.4 ppm, integrating to nine protons.[8] The morpholine ring protons will appear as a series of multiplets, typically between 2.5 and 4.5 ppm. The proton on the chiral center (C2) is of particular interest and will likely appear as a doublet of doublets, coupled to the adjacent methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts for (S)-4-Boc-morpholine-2-carboxylic acid

Proton(s)Predicted Chemical Shift (ppm)MultiplicityIntegration
tert-butyl (Boc)~1.4s9H
Morpholine CH₂2.5 - 4.2m6H
Morpholine CH (C2)~4.3dd1H
Carboxylic Acid OHVariable, broads1H

Note: Exact chemical shifts can vary based on solvent and concentration.[8]

¹³C NMR: Mapping the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H data by providing a signal for each unique carbon atom. The Boc group has two characteristic signals: the quaternary carbon at ~80 ppm and the methyl carbons around 28 ppm.[8] The carbonyl of the Boc group will appear around 155 ppm, while the carboxylic acid carbonyl will be further downfield, typically around 170-175 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for (S)-4-Boc-morpholine-2-carboxylic acid

Carbon(s)Predicted Chemical Shift (ppm)
tert-butyl CH₃~28
Morpholine CH₂40 - 70
Morpholine CH (C2)~75
tert-butyl C (quaternary)~80
Boc C=O~155
Carboxylic Acid C=O~173
2D NMR: Connecting the Dots

To definitively assign all proton and carbon signals, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, allowing for the tracing of the proton network within the morpholine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon, enabling unambiguous assignment of both ¹H and ¹³C spectra.[9]

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR 1H_NMR ¹H NMR (Proton Environment) COSY COSY (H-H Correlation) 1H_NMR->COSY HSQC HSQC (C-H Correlation) 1H_NMR->HSQC 13C_NMR ¹³C NMR (Carbon Skeleton) 13C_NMR->HSQC Full_Assignment Unambiguous Structural Assignment HSQC->Full_Assignment Confirms Connectivity

Caption: NMR workflow for structural elucidation.

The Chiral Question: Confirming Enantiopurity

For a chiral molecule like the (S)-enantiomer of 4-Boc-morpholine-2-carboxylic acid, confirming enantiomeric purity is paramount. This is where a comparison of analytical approaches becomes critical.

Indirect Methods: Chiral Derivatization

One approach is to react the carboxylic acid with a chiral derivatizing agent (CDA) to form diastereomers.[10] These diastereomers have different physical properties and can be distinguished by standard achiral chromatography or NMR.[10] However, this method requires an additional reaction step and the potential for kinetic resolution, which can skew the results.

Direct Methods: Chiral Chromatography and NMR with Chiral Solvating Agents

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used technique for separating enantiomers.[11] By using a chiral stationary phase, the (S)- and (R)-enantiomers will have different retention times, allowing for their direct quantification.

NMR with Chiral Solvating Agents (CSAs): This technique involves dissolving the analyte in a solution containing a chiral solvating agent.[12] The CSA forms transient diastereomeric complexes with each enantiomer, leading to separate signals in the ¹H NMR spectrum.[13] This allows for the direct determination of enantiomeric excess (ee) from the integration of the separated signals.[13]

Chiral_Analysis_Comparison cluster_Indirect Indirect Method cluster_Direct Direct Methods Analyte (S)-4-Boc-morpholine- 2-carboxylic acid CDA React with Chiral Derivatizing Agent (CDA) Analyte->CDA Chiral_HPLC Chiral HPLC Analyte->Chiral_HPLC NMR_CSA NMR with Chiral Solvating Agent (CSA) Analyte->NMR_CSA Diastereomers Formation of Diastereomers CDA->Diastereomers Analysis Analysis by Achiral HPLC or NMR Diastereomers->Analysis

Caption: Comparison of chiral analysis methods.

Experimental Protocols

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve 1-2 mg of (S)-4-Boc-morpholine-2-carboxylic acid in 1 mL of a suitable solvent, such as methanol or acetonitrile.

  • Instrumentation: Utilize an electrospray ionization mass spectrometer (ESI-MS).

  • Analysis: Infuse the sample directly or via liquid chromatography. Acquire spectra in both positive and negative ion modes to observe all possible adducts.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[8]

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR Acquisition: Perform COSY and HSQC experiments to establish correlations.

  • Data Processing: Process all spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak.[8]

Conclusion

The comprehensive analysis of (S)-4-Boc-morpholine-2-carboxylic acid is a clear demonstration of the power of a multi-technique analytical approach. Mass spectrometry provides a rapid and accurate determination of molecular weight and confirmation of the Boc group's presence through its characteristic fragmentation. A full suite of NMR experiments, including ¹H, ¹³C, COSY, and HSQC, is essential for unambiguous structural elucidation and assignment of all atoms. Finally, chiral analysis, preferably through direct methods like chiral HPLC or NMR with chiral solvating agents, is crucial for verifying the enantiopurity of this important synthetic building block. By integrating these techniques, researchers can proceed with confidence in the quality and identity of their materials, paving the way for successful drug discovery and development.

References

A Tale of Two Guardians: Strategically Selecting Between Boc and Cbz for the Protection of Morpholine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

In the nuanced landscape of synthetic chemistry, particularly in the assembly of complex molecules for pharmaceutical development, the choice of a protecting group is a decision of paramount importance. It is a choice that dictates reaction pathways, influences yields, and ultimately shapes the feasibility of a synthetic route. This guide offers an in-depth, objective comparison of two stalwart guardians of the amine functional group—tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz)—specifically in the context of their application to a valuable chiral building block: morpholine-2-carboxylic acid. By delving into the causality behind experimental choices and providing supporting data, this document aims to equip the discerning researcher with the insights needed to make a strategically sound decision.

At a Glance: Core Differences and Strategic Implications

The fundamental difference between the Boc and Cbz protecting groups lies in their deprotection chemistry, a distinction that forms the cornerstone of their strategic application.[1] Boc is acid-labile, typically cleaved under strong acidic conditions, while Cbz is removed by catalytic hydrogenolysis. This orthogonality is the key to their differential use in multi-step syntheses where selective deprotection is required.

FeatureBoc (tert-butoxycarbonyl)Cbz (Benzyloxycarbonyl)
Protection Reagent Di-tert-butyl dicarbonate (Boc)₂OBenzyl chloroformate (Cbz-Cl)
Protection Conditions Mild basic conditionsMild basic conditions
Deprotection Method Strong acid (e.g., TFA, HCl)Catalytic Hydrogenolysis (H₂, Pd/C)
Key Stability Stable to catalytic hydrogenation and basic conditions.Stable to acidic and basic conditions.
Primary Byproducts Isobutylene, CO₂Toluene, CO₂
Orthogonality Orthogonal to Cbz and FmocOrthogonal to Boc and Fmoc

The Substrate: Morpholine-2-Carboxylic Acid - A Privileged Scaffold

Morpholine and its derivatives are considered privileged structures in medicinal chemistry, frequently incorporated into bioactive molecules to enhance properties such as solubility and metabolic stability.[2][3] Morpholine-2-carboxylic acid, as a chiral cyclic amino acid analogue, offers a conformationally constrained scaffold that is of significant interest in drug design. The secondary amine within the morpholine ring is a key reactive site requiring protection during synthetic manipulations of the carboxylic acid moiety or in peptide coupling reactions.

Experimental Deep Dive: Protection and Deprotection Protocols

Protecting Morpholine-2-Carboxylic Acid: A Practical Comparison

Boc Protection:

The introduction of the Boc group onto morpholine-2-carboxylic acid is a generally high-yielding and straightforward process. The use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base is the standard method.

Experimental Protocol: N-Boc-Morpholine-2-Carboxylic Acid Synthesis [4]

  • Dissolution: Dissolve morpholine-2-carboxylic acid (1.0 equiv) in a suitable solvent system, such as a mixture of acetone and water.

  • Base Addition: Add a base, such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃), to the solution.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 equiv) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the organic solvent under reduced pressure. Acidify the aqueous residue with a dilute acid (e.g., 1 M HCl) to a pH of 2-3.

  • Extraction and Isolation: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-morpholine-2-carboxylic acid.

Expected Yield: High (typically >90%).

Cbz Protection:

The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions. While a specific high-yield protocol for morpholine-2-carboxylic acid is less commonly detailed in readily available literature, the general procedure for amino acid protection is applicable and effective.

Experimental Protocol: N-Cbz-Morpholine-2-Carboxylic Acid Synthesis (General Procedure) [5]

  • Dissolution: Dissolve morpholine-2-carboxylic acid (1.0 equiv) in an aqueous solution of a base, such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise while vigorously stirring, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Wash the reaction mixture with a non-polar solvent like diethyl ether to remove any unreacted Cbz-Cl.

  • Acidification and Extraction: Cool the aqueous layer and acidify to pH 2 with 1 M HCl. Extract the product with an organic solvent such as ethyl acetate.

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-Cbz-morpholine-2-carboxylic acid.

Expected Yield: Generally good to high (typically 80-95% for simple amino acids).

Deprotection: The Moment of Strategic Truth

Boc Deprotection:

The removal of the Boc group requires strong acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective reagent combination.

Experimental Protocol: Deprotection of N-Boc-Morpholine-2-Carboxylic Acid

  • Dissolution: Dissolve N-Boc-morpholine-2-carboxylic acid (1.0 equiv) in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA, typically 25-50% v/v in DCM) to the solution at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring for the consumption of the starting material.

  • Isolation: Concentrate the reaction mixture in vacuo to remove the solvent and excess TFA. The product is typically obtained as the TFA salt of the free amine.

Cbz Deprotection:

The Cbz group is classically removed by catalytic hydrogenolysis, a mild and efficient method that proceeds with the liberation of toluene and carbon dioxide.

Experimental Protocol: Deprotection of N-Cbz-Morpholine-2-Carboxylic Acid [5]

  • Setup: In a flask equipped with a magnetic stir bar, dissolve the N-Cbz-morpholine-2-carboxylic acid (1.0 equiv) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected morpholine-2-carboxylic acid.

Causality and Field-Proven Insights: Navigating Potential Pitfalls

The choice between Boc and Cbz is not merely a matter of procedural preference but a strategic decision based on the overall synthetic plan and the inherent reactivity of the substrate.

The Specter of Ether Cleavage: A Concern for Boc Deprotection?

The morpholine ring contains an ether linkage, which under harsh acidic conditions, could be susceptible to cleavage.[6] While the conditions for Boc deprotection are strongly acidic, they are typically not severe enough to cause significant cleavage of the morpholine ring, especially at room temperature and with short reaction times. However, for sensitive substrates or during prolonged exposure to acid, this potential side reaction should be considered.

Hydrogenolysis of Cbz: A Clean but Potentially Inhibited Reaction

Catalytic hydrogenolysis is generally a very clean reaction with volatile byproducts. However, the efficiency of the palladium catalyst can be diminished by certain functional groups or impurities. Notably, nitrogen-containing compounds, such as pyridine or even excess starting amine, can act as catalyst poisons or inhibitors.[7] While the morpholine nitrogen itself is part of the substrate, ensuring high purity of the Cbz-protected intermediate is crucial for efficient deprotection.

Visualizing the Workflow: A Tale of Two Pathways

G cluster_0 Boc Protection Pathway cluster_1 Cbz Protection Pathway Morpholine_Acid Morpholine-2-Carboxylic Acid Boc_Protection Boc Protection ((Boc)₂O, Base) Morpholine_Acid->Boc_Protection Boc_Protected N-Boc-Morpholine-2-Carboxylic Acid Boc_Protection->Boc_Protected Boc_Deprotection Boc Deprotection (TFA, DCM) Boc_Protected->Boc_Deprotection Deprotected_Boc Deprotected Morpholine Acid (TFA Salt) Boc_Deprotection->Deprotected_Boc Morpholine_Acid_Cbz Morpholine-2-Carboxylic Acid Cbz_Protection Cbz Protection (Cbz-Cl, Base) Morpholine_Acid_Cbz->Cbz_Protection Cbz_Protected N-Cbz-Morpholine-2-Carboxylic Acid Cbz_Protection->Cbz_Protected Cbz_Deprotection Cbz Deprotection (H₂, Pd/C) Cbz_Protected->Cbz_Deprotection Deprotected_Cbz Deprotected Morpholine Acid Cbz_Deprotection->Deprotected_Cbz

Caption: Comparative workflows for Boc and Cbz protection/deprotection of morpholine-2-carboxylic acid.

Mechanistic Considerations

The mechanisms of both Boc and Cbz protection involve nucleophilic attack of the amine on the carbonyl carbon of the protecting group precursor. The deprotection mechanisms, however, are fundamentally different and are the basis for their orthogonality.

G cluster_boc Boc Deprotection (Acid-Catalyzed) cluster_cbz Cbz Deprotection (Catalytic Hydrogenolysis) Boc_N Boc-Protected Amine Protonation Protonation Boc_N->Protonation H+ Carbocation_Formation Formation of tert-butyl cation and Carbamic Acid Protonation->Carbocation_Formation Decarboxylation Decarboxylation Carbocation_Formation->Decarboxylation - (CH₃)₃C⁺ Free_Amine Free Amine Decarboxylation->Free_Amine - CO₂ Cbz_N Cbz-Protected Amine Adsorption Adsorption to Pd/C surface Cbz_N->Adsorption H₂, Pd/C Hydrogenolysis Hydrogenolysis Adsorption->Hydrogenolysis Carbamic_Acid_Formation Formation of Carbamic Acid and Toluene Hydrogenolysis->Carbamic_Acid_Formation Decarboxylation_Cbz Decarboxylation Carbamic_Acid_Formation->Decarboxylation_Cbz - Toluene Free_Amine_Cbz Free Amine Decarboxylation_Cbz->Free_Amine_Cbz - CO₂

Caption: Simplified mechanistic pathways for Boc and Cbz deprotection.

Conclusion: Making the Strategic Choice

The decision to employ either Boc or Cbz for the protection of morpholine-2-carboxylic acid is contingent upon the broader synthetic strategy.

Choose Boc when:

  • Orthogonality to base-labile or hydrogenolysis-sensitive groups is required. If your downstream chemistry involves basic conditions or catalytic reductions that would cleave a Cbz group, Boc is the superior choice.

  • A strong acid can be tolerated in the final deprotection step. The substrate must be stable to reagents like TFA.

  • Handling of flammable hydrogenation catalysts and hydrogen gas is to be avoided.

Choose Cbz when:

  • Orthogonality to acid-labile groups is necessary. If your molecule contains other acid-sensitive functionalities (e.g., Boc-protected amines, tert-butyl esters), Cbz provides a robust orthogonal protection strategy.

  • Mild deprotection conditions are paramount. Catalytic hydrogenolysis is a very mild method that often proceeds in high yield with minimal side reactions.

  • The presence of reducible groups (e.g., alkenes, alkynes) is not a concern in the deprotection step.

Ultimately, both Boc and Cbz are highly effective and reliable protecting groups for the amine of morpholine-2-carboxylic acid. A thorough analysis of the entire synthetic route, considering the stability of all functional groups present at each step, will illuminate the optimal choice, ensuring a successful and efficient synthesis of your target molecule.

References

A Guide to the Stereospecific Biological Relevance of (S)- and (R)-Boc-Morpholine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Bioactivity

In the realm of drug discovery and development, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a paramount determinant of biological function. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit remarkably different pharmacological, toxicological, and metabolic properties. This guide provides a comparative overview of the (S)- and (R)-enantiomers of N-Boc-morpholine-2-carboxylic acid, two valuable chiral building blocks in medicinal chemistry. While direct comparative biological data on these specific enantiomers is not extensively documented, their utility in the synthesis of stereospecific bioactive compounds provides significant insight into their potential biological relevance.

The morpholine ring is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic profile of drug candidates.[1][2] The addition of a carboxylic acid and a tert-butyloxycarbonyl (Boc) protecting group creates a versatile synthetic intermediate.[3][4] The chirality at the C2 position of the morpholine ring, however, is the crucial feature that dictates the stereochemical outcome of the final, often complex, biologically active molecules synthesized from these enantiomers.[5]

(S)- and (R)-Boc-Morpholine-2-Carboxylic Acid as Chiral Synthons

The primary and well-documented role of both (S)- and (R)-Boc-morpholine-2-carboxylic acid is as chiral building blocks for the enantioselective synthesis of more complex molecules.[6] Their rigid, chiral structure allows for the precise construction of target molecules with a specific, desired stereochemistry.

A notable example of their application is in the synthesis of reboxetine analogs. Reboxetine is a selective norepinephrine reuptake inhibitor used as an antidepressant. The biological activity of reboxetine and its analogs is highly dependent on their stereochemistry. The enantiomerically pure (S)- and (R)-N-Boc-morpholine-2-carboxylic acids serve as key starting materials to generate specific stereoisomers of these reboxetine analogs, allowing for the exploration of the structure-activity relationship (SAR) related to their stereochemistry.

Below is a generalized workflow illustrating the use of these enantiomers in asymmetric synthesis.

G cluster_0 Chiral Starting Materials cluster_1 Multi-Step Synthesis cluster_2 Stereospecific Final Products s_enantiomer (S)-Boc-morpholine-2-carboxylic acid s_synthesis Chemical Transformations (e.g., amide coupling, reduction) s_enantiomer->s_synthesis r_enantiomer (R)-Boc-morpholine-2-carboxylic acid r_synthesis Chemical Transformations (e.g., amide coupling, reduction) r_enantiomer->r_synthesis s_product Biologically Active Molecule with (S)-derived stereocenter s_synthesis->s_product r_product Biologically Active Molecule with (R)-derived stereocenter r_synthesis->r_product bio_activity_s bio_activity_s s_product->bio_activity_s Distinct Biological Activity bio_activity_r bio_activity_r r_product->bio_activity_r Distinct Biological Activity

Asymmetric Synthesis Workflow using Chiral Morpholine Building Blocks.

Inferred Biological Relevance from Synthesized Derivatives

While direct biological profiling of the individual enantiomers of Boc-morpholine-2-carboxylic acid is scarce in the literature, we can infer their potential biological relevance from the targets of the molecules they are used to synthesize.

EnantiomerDerivative SynthesizedBiological Target/Activity of DerivativeInferred Potential Relevance
(S)-Boc-morpholine-2-carboxylic acid (S,S)-Reboxetine AnalogSelective Norepinephrine Reuptake InhibitorModulation of monoamine transporters
(R)-Boc-morpholine-2-carboxylic acid (R,R)-Reboxetine AnalogSelective Norepinephrine Reuptake InhibitorModulation of monoamine transporters

This table underscores that the choice of the (S) or (R) enantiomer is critical in achieving the desired stereochemistry and, consequently, the intended biological activity of the final drug candidate.

Proposed Experimental Workflow for Direct Biological Activity Comparison

To address the current knowledge gap, a systematic investigation into the intrinsic biological activities of (S)- and (R)-Boc-morpholine-2-carboxylic acid is warranted. The following is a proposed experimental workflow for a comprehensive comparative analysis.

Target Identification and Primary Screening

Given the prevalence of the morpholine scaffold in a wide range of bioactive compounds, a broad primary screening approach is recommended.[1][7] This initial screen should encompass a diverse array of common drug targets.

  • Panel of Assays:

    • Receptor Binding Assays: A panel of common G-protein coupled receptors (GPCRs) and ion channels.

    • Enzyme Inhibition Assays: A selection of kinases, proteases, and other enzymes relevant to common disease pathways.

    • Phenotypic Screens: Cell-based assays to assess general cytotoxicity, cell proliferation, and other phenotypic changes in relevant cell lines (e.g., cancer cell lines, neuronal cells).[8]

G cluster_0 Primary Screening start Prepare stock solutions of (S) and (R) enantiomers receptor_assay Receptor Binding Assay Panel (e.g., GPCRs, Ion Channels) start->receptor_assay enzyme_assay Enzyme Inhibition Assay Panel (e.g., Kinases, Proteases) start->enzyme_assay phenotypic_assay Cell-Based Phenotypic Screen (e.g., Cytotoxicity, Proliferation) start->phenotypic_assay data_analysis Data Analysis: Identify statistically significant differences in activity receptor_assay->data_analysis Binding Affinity Data enzyme_assay->data_analysis Inhibition Data phenotypic_assay->data_analysis Cellular Response Data hit_identification hit_identification data_analysis->hit_identification Hit Identification

Workflow for Primary Screening and Hit Identification.
Dose-Response and Potency Determination

For any "hits" identified in the primary screen, dose-response studies should be conducted to quantify and compare the potency of each enantiomer.

  • Experimental Protocol:

    • Prepare serial dilutions of the (S) and (R) enantiomers.

    • Perform the relevant binding, inhibition, or cell-based assay with the range of concentrations.

    • Measure the biological response at each concentration.

    • Plot the response against the logarithm of the concentration to generate a dose-response curve.

    • Calculate the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) for each enantiomer.

  • Data Presentation: The results should be presented in a table for clear comparison.

EnantiomerTarget/AssayIC50 / EC50 (µM)
(S)-Boc-morpholine-2-carboxylic acid Identified Hit 1[Insert Value]
(R)-Boc-morpholine-2-carboxylic acid Identified Hit 1[Insert Value]
(S)-Boc-morpholine-2-carboxylic acid Identified Hit 2[Insert Value]
(R)-Boc-morpholine-2-carboxylic acid Identified Hit 2[Insert Value]
Selectivity Profiling

If an enantiomer shows potent activity against a particular target, it is crucial to assess its selectivity by testing it against a panel of related targets. This helps to understand the potential for off-target effects.

Mechanism of Action Studies

For validated hits, further studies should be conducted to elucidate the mechanism of action. This could involve, for example, enzyme kinetics studies to determine the mode of inhibition (e.g., competitive, non-competitive) or downstream signaling pathway analysis in cell-based models.

Conclusion

Currently, the primary value of (S)- and (R)-Boc-morpholine-2-carboxylic acid in the scientific community lies in their role as versatile, enantiomerically pure building blocks for the synthesis of stereospecific, biologically active molecules. The chirality at the C2 position is instrumental in defining the stereochemistry and, consequently, the biological activity of the final products.

A significant opportunity exists for researchers to directly investigate and compare the intrinsic biological activities of these enantiomers. The proposed experimental workflow provides a robust framework for such an investigation. Uncovering any inherent, stereospecific bioactivity of these fundamental morpholine structures could open new avenues for drug discovery and the design of novel therapeutic agents.

References

A Senior Application Scientist's Guide to Chiral Morpholine Scaffolds: A Comparative Analysis of Alternatives to (S)-4-Boc-morpholine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the Chiral Morpholine Ring

In the landscape of modern drug discovery, the morpholine moiety stands as a "privileged scaffold." Its prevalence in over 20 FDA-approved drugs is a testament to its favorable properties, which include improving aqueous solubility, modulating lipophilicity, and often enhancing metabolic stability compared to more labile structures like piperidines.[1][2] The chiral center at the 2-position, particularly in the form of (S)-4-Boc-morpholine-2-carboxylic acid, offers a synthetically versatile handle for constructing complex, three-dimensional molecules with precise stereochemical control. This building block is a cornerstone in the synthesis of numerous bioactive compounds, including potent inhibitors and receptor antagonists.[3]

However, the very success of this scaffold necessitates the exploration of alternatives. The motivations for seeking alternatives are manifold: navigating crowded intellectual property landscapes, fine-tuning pharmacokinetic/pharmacodynamic (PK/PD) profiles, addressing specific metabolic liabilities of the morpholine ring itself, or exploring novel chemical space to uncover new biological activities.[2][4][5] This guide provides a comparative analysis of viable chiral building blocks that can serve as alternatives to (S)-4-Boc-morpholine-2-carboxylic acid, offering experimental insights into their synthesis and strategic application.

Comparative Framework for Chiral Building Blocks

The selection of a chiral building block is a critical decision in a synthesis campaign. Our analysis will focus on alternatives categorized by their structural relationship to the parent morpholine scaffold. We will evaluate each class based on synthetic accessibility, key physicochemical properties, and documented applications, providing a clear rationale for their selection.

G cluster_isomers Positional Isomers cluster_hetero Heteroatom Variants (Bioisosteres) cluster_ring Ring Structure Variants cluster_constrained Constrained & Bicyclic Analogs parent (S)-4-Boc-morpholine- 2-carboxylic acid isomer (S)-4-Boc-morpholine- 3-carboxylic acid parent->isomer Alters substituent vector thio (S)-4-Boc-thiomorpholine- 2-carboxylic acid parent->thio Modulates electronics & metabolic stability pip (S)-4-Boc-piperazine- 2-carboxylic acid parent->pip Increases basicity (pKa) pyrrolidine (S)-Pyrrolidine- 2-carboxylic acid (Proline) parent->pyrrolidine Reduces ring size oxazolidine (S)-Oxazolidine- 4-carboxylic acid parent->oxazolidine 5-membered ring analog spiro Spirocyclic & Bridged Morpholine Analogs parent->spiro Increases sp3 character & reduces planarity

Caption: Overview of alternative chiral building blocks to (S)-4-Boc-morpholine-2-carboxylic acid.

Positional Isomers: (S)-4-Boc-morpholine-3-carboxylic acid

The most direct alternative is the positional isomer, where the carboxylic acid is at the 3-position. This seemingly minor change significantly alters the spatial vector of the carboxylic acid group relative to the morpholine ring, which can be critical for optimizing interactions with a biological target.

Property(S)-4-Boc-morpholine-2 -carboxylic acid(S)-4-Boc-morpholine-3 -carboxylic acidRationale for Selection
CAS Number 868689-63-8[6]783350-37-8[7]N/A
Molecular Weight 231.25231.25[7]Identical
Key Feature Carboxylic acid adjacent to oxygenCarboxylic acid adjacent to nitrogenAlters the exit vector for further derivatization, potentially accessing different binding pockets in a target protein.
Synthetic Access Well-established routes, e.g., from (S)-epichlorohydrin.[8][9]Accessible via similar strategies, often starting from chiral amino alcohols.Both are synthetically accessible, allowing for direct comparison in a medicinal chemistry program.
Application Note Widely used in developing reboxetine analogs and other CNS-active agents.Employed in peptide-based therapeutics and as an intermediate for novel compounds where the N-proximal acid is desired.[7]Choose the 3-carboxy isomer when seeking to modify ligand-receptor interactions by changing the position of a key binding group.

Heteroatom Variants (Bioisosteres)

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate physicochemical properties without drastically altering the molecule's conformation. Replacing the morpholine oxygen with sulfur or a nitrogen atom provides two excellent alternatives.

Thiomorpholine Analogs: (S)-4-Boc-thiomorpholine-2-carboxylic acid

The replacement of the ring oxygen with sulfur to form a thiomorpholine can lead to significant changes in a drug candidate's profile. Sulfur is larger and less electronegative than oxygen, which can impact lipophilicity, metabolic stability, and receptor binding interactions.[10]

PropertyMorpholine AnalogThiomorpholine AnalogRationale for Selection
CAS Number 868689-63-8134676-67-8 (racemic N-Boc)[11]N/A
Key Feature 1-oxa-4-azacyclohexane1-thia-4-azacyclohexaneThe thioether is generally more resistant to metabolism than the ether linkage.[12] Can alter lipophilicity and hydrogen bonding capacity.
Basicity (pKa) Lower basicity due to the inductive effect of oxygen.Slightly higher basicity compared to morpholine.To subtly tune the basicity of the core nitrogen.
Metabolic Stability C-H oxidation adjacent to the oxygen is a common metabolic pathway.[12]Sulfur can be oxidized to the sulfoxide or sulfone, but this often results in different clearance rates and metabolite profiles. The ring itself may be more stable.To mitigate specific O-dealkylation or ether cleavage metabolic pathways.
Application Note Ubiquitous in CNS drugs.[13]Thiomorpholine derivatives have shown promise as antioxidant, hypolipidemic, and antitubercular agents.[10][14]An excellent choice when metabolism of the morpholine ring is a known liability or when seeking to enhance lipophilicity.
Piperazine Analogs: (S)-1-Boc-piperazine-2-carboxylic acid

Replacing the morpholine oxygen with a second nitrogen atom (yielding a piperazine) introduces another basic center. This dramatically changes the molecule's pKa profile and its ability to interact with biological targets.

PropertyMorpholine AnalogPiperazine AnalogRationale for Selection
Key Feature One basic nitrogenTwo basic nitrogens (one protected)Introduces a second site for protonation or derivatization (after deprotection), significantly increasing polarity and basicity.
Basicity (pKa) pKa of morpholine ~8.5pKa of piperazine ~5.7 and ~9.7To introduce a strongly basic center, which can be critical for forming salt bridges with acidic residues in a protein target.
Synthetic Access From chiral epichlorohydrin or via resolution.[8]Often synthesized via asymmetric hydrogenation of pyrazine precursors or from chiral 1,2-diamines.[15][16][17]Synthesis can be more challenging but established routes exist.
Application Note Often used to improve solubility and act as a hydrogen bond acceptor.A cornerstone of many CNS drugs (e.g., antipsychotics) where the second nitrogen is key for target engagement or PK properties.Select when a second, often more basic, nitrogen is required for biological activity or to drastically increase aqueous solubility.

Ring Structure Variants

Altering the ring size provides access to different conformational space and can be a successful strategy to improve binding affinity or other drug-like properties.

Pyrrolidine Analogs: (S)-Pyrrolidine-2-carboxylic acid (L-Proline)

The five-membered ring of proline and its derivatives offers a more constrained and conformationally distinct alternative to the six-membered morpholine.

PropertyMorpholine AnalogPyrrolidine Analog (L-Proline)Rationale for Selection
CAS Number 868689-63-8147-85-3N/A
Key Feature Flexible six-membered ringConformationally restricted five-membered ringThe rigid structure can lock the molecule into a bioactive conformation, improving potency and selectivity.
Synthetic Access Multi-step syntheses.Readily available and inexpensive from the chiral pool.[18]High commercial availability and low cost make it an attractive starting point for exploration.
Application Note Common scaffold in synthetic drugs.[13]A fundamental building block in peptides and peptidomimetics; used extensively in asymmetric catalysis and as a scaffold in numerous drugs.[18]Ideal for introducing conformational rigidity or when mimicking a peptide turn. The lack of the ring oxygen makes it significantly more lipophilic.
Oxazolidine Analogs: (S)-2-Oxo-oxazolidine-4-carboxylic acid

This five-membered ring contains both oxygen and nitrogen, but in a 1,3-relationship, and often features a carbonyl group, making it a distinct structural and electronic alternative.

PropertyMorpholine AnalogOxazolidine AnalogRationale for Selection
Key Feature Saturated 1,4-oxazinaneSaturated 1,3-oxazolidine (often with 2-oxo)The oxazolidinone core is a key pharmacophore in antibiotics (e.g., Linezolid). The amide-like nature of the 2-oxo variant offers different H-bonding patterns.
Synthetic Access Multi-step syntheses.Readily synthesized from corresponding amino acids (e.g., serine) and phosgene equivalents or carbonates.[19][20]Accessible in a few steps from inexpensive chiral starting materials.
Application Note General-purpose scaffold.Key component of oxazolidinone antibiotics; used as a chiral auxiliary and building block for various therapeutic agents.To introduce a rigid, planar amide-like system that can act as a potent hydrogen bond donor/acceptor.

Experimental Protocols

To provide a practical context, we present validated, step-by-step synthetic procedures for the parent compound and a key alternative.

Protocol 1: Synthesis of (S)-N-Boc-morpholine-2-carboxylic Acid

This protocol is adapted from a concise, chromatography-free synthesis starting from (S)-epichlorohydrin, demonstrating an efficient and scalable route.[9]

G cluster_main Synthesis Workflow start (S)-Epichlorohydrin step1 1. Amino alcohol formation (e.g., with 2-amino-2-methyl-1-propanol) start->step1 step2 2. Boc Protection (Boc)2O, NaOH step1->step2 step3 3. Ring Cyclization NaH, THF step2->step3 step4 4. Oxidation TEMPO, NaOCl step3->step4 product (S)-N-Boc-morpholine- 2-carboxylic acid step4->product

Caption: Workflow for the synthesis of (S)-N-Boc-morpholine-2-carboxylic acid.

Step 1: Ring Opening and Boc Protection

  • To a solution of 2-amino-2-methyl-1-propanol in a suitable solvent (e.g., water or a biphasic mixture), add (S)-epichlorohydrin dropwise at a controlled temperature (e.g., 0-10 °C).

  • Allow the reaction to stir until completion (monitored by TLC or LC-MS).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) and a base (e.g., NaOH) to the reaction mixture to protect the secondary amine formed in situ.

  • Stir until the protection is complete. Extract the product into an organic solvent (e.g., ethyl acetate).

Step 2: Cyclization to Form the Morpholine Ring

  • Dissolve the crude protected amino alcohol in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH), portion-wise. Causality Note: The strong base is required to deprotonate the primary alcohol, initiating an intramolecular Williamson ether synthesis (SN2 reaction) to form the morpholine ring.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed.

  • Carefully quench the reaction with water and extract the N-Boc-2-hydroxymethylmorpholine product.

Step 3: Oxidation to the Carboxylic Acid

  • Dissolve the N-Boc-2-hydroxymethylmorpholine in a biphasic solvent system (e.g., CH₂Cl₂/water).

  • Add a catalytic amount of (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO) and sodium bromide.

  • Add an aqueous solution of sodium hypochlorite (bleach) containing sodium bicarbonate dropwise while maintaining the temperature below 15 °C. Causality Note: This is a TEMPO-catalyzed oxidation. NaOCl is the stoichiometric oxidant, and TEMPO is converted to the active N-oxoammonium species which performs the selective oxidation of the primary alcohol to the carboxylic acid.

  • After completion, quench the reaction with sodium thiosulfate, acidify the aqueous layer (e.g., with citric acid), and extract the final product, (S)-N-Boc-morpholine-2-carboxylic acid.

Protocol 2: Asymmetric Hydrogenation for (S)-Piperazine-2-carboxylic Acid Derivatives

This procedure illustrates a modern, highly efficient method for accessing chiral piperazines, adapted from methodologies employing asymmetric catalysis.[15][17]

Step 1: Preparation of Pyrazine-2-carboxylic Acid Ester

  • Synthesize the corresponding 2-pyrazinecarboxylic acid ester (e.g., the tert-butyl ester) through standard esterification procedures from the commercially available pyrazine-2-carboxylic acid.

Step 2: Asymmetric Hydrogenation

  • In an inert atmosphere glovebox, charge a high-pressure reactor with the pyrazine-2-carboxylic acid ester, a rhodium or palladium precursor, and a suitable chiral phosphine ligand (e.g., a ferrocene-based ligand).[15]

  • Add a degassed solvent (e.g., methanol).

  • Seal the reactor, remove it from the glovebox, and pressurize with hydrogen gas (e.g., 50 bar).

  • Heat the reaction to the desired temperature (e.g., 70 °C) and stir for a specified time (e.g., 20 hours). Causality Note: The chiral ligand coordinates to the metal center, creating a chiral environment that directs the delivery of hydrogen to one face of the pyrazine ring, resulting in a high enantiomeric excess (ee) of one enantiomer.

  • After cooling and venting, the conversion and enantiomeric excess (ee) are determined by NMR and chiral HPLC analysis, respectively.

Step 3: Isolation and Deprotection (if necessary)

  • The catalyst is removed by filtration through a pad of silica gel or celite. The solvent is removed under reduced pressure.

  • The resulting crude tert-butyl (S)-piperazine-2-carboxylate can be purified or used directly.

  • For the free amino acid, the tert-butyl ester is hydrolyzed using an acid (e.g., HCl in water) at an elevated temperature.[15]

  • The product hydrochloride salt can be isolated by cooling and filtration.

Conclusion and Future Outlook

While (S)-4-Boc-morpholine-2-carboxylic acid remains a workhorse in medicinal chemistry, a rational exploration of its alternatives is a hallmark of a sophisticated drug design program. The choice of an alternative is not arbitrary but is guided by the specific goals of the project—be it enhancing metabolic stability, modulating basicity, altering substituent vectors, or exploring new chemical space.

  • Thiomorpholines offer a robust option for mitigating ether-related metabolism.

  • Piperazines provide a means to introduce a key basic center for target engagement.

  • Pyrrolidines and other ring-contracted analogs introduce valuable conformational rigidity.

The continued development of novel synthetic methods, particularly in asymmetric catalysis, will undoubtedly expand the toolkit of available chiral building blocks.[21][22] By understanding the distinct advantages and synthetic nuances of each alternative, researchers and drug development professionals can make more informed decisions, accelerating the journey from a chemical scaffold to a life-changing therapeutic.

References

A Comparative Guide to Kinetic Resolution of Racemic Morpholine-2-Carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Enantiomerically pure morpholine-2-carboxylic acid and its derivatives are privileged scaffolds in modern medicinal chemistry. Their rigid conformation and favorable physicochemical properties have made them key components in a range of pharmaceuticals, including the antiemetic drug Aprepitant and the antibiotic Linezolid. Accessing single-enantiomer forms of these building blocks is therefore a critical challenge in drug development and process chemistry.

Kinetic resolution (KR) remains a pragmatic and powerful strategy for separating racemic mixtures, particularly when an efficient asymmetric synthesis is not available. This guide provides an in-depth comparison of the primary techniques for the kinetic resolution of racemic morpholine-2-carboxylic acid esters, focusing on both field-proven enzymatic methods and prospective chemical catalysis. We will delve into the causality behind experimental choices, provide validated protocols, and offer expert insights to guide researchers in selecting the optimal strategy for their needs.

Part 1: Enzymatic Kinetic Resolution - The Gold Standard

Enzymatic kinetic resolution (EKR) has emerged as the most documented and highly efficient method for resolving racemic morpholine-2-carboxylic acid esters. Lipases, in particular, are favored for their operational simplicity, mild reaction conditions (room temperature, neutral pH), and often exquisite enantioselectivity.

The Underlying Mechanism: Lipase-Catalyzed Enantioselective Hydrolysis

Lipases are hydrolase enzymes that, in an aqueous environment, catalyze the hydrolysis of ester bonds. The enzyme's chiral active site preferentially binds one enantiomer of the racemic ester, facilitating its rapid hydrolysis to the corresponding carboxylic acid. The other, less-favored enantiomer reacts very slowly, or not at all, remaining as the unreacted ester. This rate difference allows for the effective separation of the two enantiomers—one as the acid and the other as the ester—at approximately 50% conversion.

Enzymatic Kinetic Resolution cluster_products Products at ~50% Conversion racemate Racemic Ester ((R/S)-Morpholine-COOR') enzyme Lipase (e.g., Candida rugosa) racemate->enzyme Substrate Binding s_acid (S)-Carboxylic Acid enzyme->s_acid Fast Hydrolysis (Favored Enantiomer) r_ester (R)-Ester (Unreacted) enzyme->r_ester Slow/No Reaction (Disfavored Enantiomer) water H₂O water->enzyme

Caption: Lipase-catalyzed hydrolytic kinetic resolution of a racemic ester.

Performance Data: The Case of Candida rugosa Lipase

The kinetic resolution of N-protected morpholine-2-carboxylic acid esters using Candida rugosa lipase (CRL) is exceptionally effective. Experimental data demonstrates its high performance, making it the benchmark against which other methods should be compared.[1]

SubstrateCatalystProductsYieldEnantiomeric Excess (e.e.)Reference
Racemic n-butyl 4-benzylmorpholine-2-carboxylateCandida rugosa lipase(R)-Ester~94% (of theoretical 50%)>99%[1]
(S)-Acid~97% (of theoretical 50%)>99%[1]
Field-Proven Experimental Protocol: Enzymatic Hydrolysis

This protocol is based on the highly successful resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate.

Materials:

  • Racemic n-butyl 4-benzylmorpholine-2-carboxylate (Substrate)

  • Candida rugosa lipase (e.g., Sigma-Aldrich Type VII, L1754)

  • tert-Butyl methyl ether (t-BuOMe)

  • Deionized Water

  • Magnesium sulfate (MgSO₄)

  • Standard acid/base solutions for workup (e.g., HCl, NaOH)

  • Standard extraction and analysis equipment (separatory funnel, rotary evaporator, HPLC with chiral column)

Step-by-Step Procedure:

  • Reaction Setup: In a suitable reaction vessel, prepare a biphasic system. Add a solution of the racemic ester (1 equivalent, e.g., 50 g, 0.18 mol) in t-BuOMe (1 L) to a solution of Candida rugosa lipase (e.g., 1 g, 2% w/w) in deionized water (1 L).

  • Reaction Execution: Stir the biphasic mixture vigorously at ambient temperature (20-25°C) to ensure sufficient interfacial area for the enzyme to act.

  • Monitoring: Monitor the reaction progress by periodically taking samples from the organic layer and analyzing the enantiomeric excess of the ester and the conversion by chiral HPLC. The reaction is typically complete when conversion reaches approximately 50% (usually 24-30 hours).

  • Workup - (R)-Ester Isolation: Once 50% conversion is reached, stop the stirring and separate the organic and aqueous layers using a separatory funnel.

  • Wash the aqueous layer with an additional portion of t-BuOMe (0.5 L) to recover any remaining ester.

  • Combine the organic layers, wash with water (0.3 L), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the optically enriched (R)-ester as an oil.

  • Workup - (S)-Acid Isolation: To isolate the (S)-acid from the aqueous layer, acidify the solution to pH 1-2 with cold 1M HCl.

  • Extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 0.5 L).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the optically enriched (S)-acid, which is often a solid.

  • Analysis: Confirm the enantiomeric purity of both the recovered (R)-ester and the (S)-acid product using chiral HPLC.

Part 2: Chemical Kinetic Resolution - A Prospective Frontier

While EKR is highly effective, it relies on aqueous biphasic systems and may not be suitable for all substrates, particularly those sensitive to water. Chemical kinetic resolution, employing small molecule chiral catalysts in organic solvents, offers a potentially powerful alternative. However, it is crucial to note that the literature does not currently contain well-documented examples of chemical kinetic resolution applied specifically to racemic morpholine-2-carboxylic acid esters.

This section, therefore, serves as a prospective guide for researchers aiming to pioneer this approach. The principles are based on successful resolutions of other racemic alcohols, amines, and carboxylic acids using state-of-the-art organocatalysts.[2][3]

The Underlying Mechanism: Acyl-Transfer Resolution

A common strategy in chemical KR is the enantioselective acylation of a functional group. For a cyclic amino acid ester, this would typically involve acylation of the secondary amine. A chiral nucleophilic catalyst, such as a derivative of 4-(dimethylamino)pyridine (DMAP), activates an acylating agent (e.g., acetic anhydride). This activated acyl-catalyst complex then preferentially acylates one enantiomer of the racemic substrate, leaving the other unreacted.

Chemical Kinetic Resolution cluster_products Products at ~50% Conversion racemate Racemic Ester ((R/S)-Morpholine-COOR') s_acylated (S)-N-Acyl Product racemate->s_acylated Fast Reaction r_unreacted (R)-Ester (Unreacted) racemate->r_unreacted Slow Reaction catalyst Chiral Catalyst (e.g., Chiral DMAP) catalyst->racemate Enantioselective Acylation acyl_agent Ac₂O acyl_agent->catalyst

Caption: General workflow for a chemical acylative kinetic resolution.

Potential Catalyst Classes for Method Development
  • Planar-Chiral DMAP Derivatives: These catalysts have set the benchmark for non-enzymatic acylative resolution of alcohols and amines.[3][4] Their rigid, C₂-symmetric structures create a well-defined chiral pocket that can effectively differentiate between enantiomers.

  • Chiral Phosphoric Acids (CPAs): CPAs are powerful Brønsted acid catalysts that have been successfully used in the kinetic resolution of a wide variety of substrates, including activating esters for amide bond formation.[2][5] They could potentially be used to catalyze an enantioselective reaction at the morpholine nitrogen.

Hypothetical Protocol for Method Development (Acylative KR)

Disclaimer: This is a theoretical starting point for research and is not a validated protocol for the target substrate.

Materials:

  • Racemic N-Boc-morpholine-2-carboxylic acid methyl ester (Substrate)

  • Chiral Catalyst (e.g., a planar-chiral DMAP derivative, 1-5 mol%)

  • Acetic Anhydride (Ac₂O, 0.5-0.6 equivalents)

  • Anhydrous, non-polar solvent (e.g., toluene, CH₂Cl₂, or MTBE)

  • Tertiary amine base (e.g., triethylamine or Hunig's base, if required)

  • Inert atmosphere setup (e.g., Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add the racemic ester (1 equivalent) and the chiral catalyst (e.g., 2 mol%) in anhydrous solvent.

  • Initiation: Cool the solution to the desired temperature (start at 0°C or room temperature). Add the acylating agent (0.5 equivalents of Ac₂O) dropwise.

  • Monitoring: Follow the reaction by chiral HPLC to track the disappearance of the starting material and the formation of the N-acetylated product. The goal is to achieve high enantiomeric excess of the unreacted ester at ~50% conversion.

  • Optimization: If selectivity is low, screen different solvents, temperatures, catalyst loadings, and acylating agents. The choice of these parameters is often critical for achieving high selectivity in chemical resolutions.

  • Workup: Once the optimal conversion/ee is reached, quench the reaction (e.g., with methanol). The N-acetylated product and the unreacted ester will have different polarities, likely allowing for separation by column chromatography.

Part 3: Head-to-Head Comparison & Expert Recommendation

FeatureEnzymatic Resolution (Candida rugosa Lipase)Chemical Resolution (Prospective)
Current Status Proven & Optimized. High yields and e.e. are well-documented.[1]Theoretical & Exploratory. Requires significant methods development.
Selectivity (e.e.) Excellent (>99% for both enantiomers).Highly variable; achieving >99% e.e. can be challenging and catalyst-dependent.
Reaction Conditions Mild: Room temperature, neutral pH, biphasic (organic/aqueous).Typically anhydrous organic solvents; may require low temperatures (-78°C to RT).
Substrate Scope Generally good for esters; N-protection is required. The enzyme is sensitive to some functional groups.Potentially broader. Less sensitive to water. Can be tailored by catalyst design.
Catalyst Commercially available, relatively inexpensive protein.Often complex, multi-step synthesis required for chiral ligands/organocatalysts. Can be expensive.
Scalability Proven to be operationally simple on a large scale.Can be scalable, but may require strict control of anhydrous conditions and temperature.
Environmental Impact Generally considered "green" (uses water as a solvent, biodegradable catalyst).Relies on organic solvents; catalysts may contain heavy metals or complex organic ligands.
Senior Application Scientist's Recommendation

For researchers and drug development professionals requiring reliable and efficient access to enantiopure morpholine-2-carboxylic acid derivatives, the enzymatic kinetic resolution using Candida rugosa lipase is the unequivocal method of choice. Its operational simplicity, exceptional enantioselectivity (>99% e.e.), mild conditions, and proven scalability make it the current gold standard. This method provides a direct, validated pathway to both (R)- and (S)-enantiomers in high purity.

The exploration of chemical kinetic resolution represents a novel and valuable research direction. Such a method could offer advantages for substrates incompatible with aqueous conditions or for developing dynamic kinetic resolutions (DKR), a process that can theoretically convert 100% of the racemate to a single enantiomer.[6][7] However, significant investment in catalyst screening and reaction optimization would be required. Researchers pursuing this path should focus on modern, highly active catalysts like planar-chiral DMAP derivatives as a promising starting point.

References

A Comparative Guide to the Stability of the Boc Protecting Group Under Various Reaction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of multi-step organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and drug development, the strategic deployment of protecting groups is a cornerstone of success. The tert-butyloxycarbonyl (Boc) group is a preeminent choice for the protection of amines, valued for its broad stability and predictable lability under specific acidic conditions.[1] However, a nuanced understanding of its stability profile across a diverse array of chemical environments is critical for optimizing synthetic routes and avoiding costly side reactions.

This guide provides a comprehensive assessment of the Boc group's stability under various reaction conditions, offering a comparative analysis with other common amine protecting groups. We will delve into the mechanistic underpinnings of its stability and cleavage, present quantitative data to inform experimental design, and provide detailed protocols for its application and removal.

The Chemical Rationale Behind Boc Group Stability

The Boc group's stability is a direct consequence of its electronic and steric properties. As a carbamate, the lone pair of the nitrogen atom is delocalized into the carbonyl group, rendering the amine significantly less nucleophilic and basic.[2] Furthermore, the bulky tert-butyl group provides substantial steric hindrance, physically obstructing the approach of nucleophiles and bases to the carbonyl carbon. This combination of electronic deactivation and steric shielding makes the Boc group remarkably robust under a wide range of conditions.[3]

The key to the Boc group's utility lies in its controlled lability. Deprotection is achieved under acidic conditions, which proceed via a mechanism that exploits the stability of the resulting tert-butyl cation.[4]

References

A Comparative Guide to Orthogonal Protection Strategies for Boc-Protected Morpholine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, morpholine scaffolds are prized for their prevalence in bioactive molecules and their ability to confer favorable pharmacokinetic properties.[1] The synthesis of complex molecules bearing this heterocycle invariably requires the strategic use of protecting groups to mask reactive sites and orchestrate selective transformations.[2][3] The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection due to its robustness and predictable, acid-labile nature.[4][5][6]

This guide provides an in-depth comparison of orthogonal protection strategies for morpholine scaffolds already bearing a Boc group. We will explore field-proven partner protecting groups, detailing the causality behind experimental choices and providing quantitative data and actionable protocols to ensure success in your synthetic campaigns.

The Core Principle: Orthogonality with the Boc Group

The Boc group is a carbamate protecting group renowned for its stability in basic, nucleophilic, and reductive conditions, yet it is readily cleaved by strong acids like trifluoroacetic acid (TFA).[5][6][][8] An orthogonal protection strategy, therefore, relies on pairing the Boc group with other protecting groups that are stable to acid but can be removed under distinct, non-interfering conditions.[5][9] This allows for the selective deprotection of one functional group while others remain masked, a critical requirement for multi-step synthesis.[10]

The following diagram illustrates this fundamental principle.

G cluster_0 Boc/PG-Protected Morpholine Scaffold Scaffold Morpholine-PG N-Boc reagent1 Strong Acid (e.g., TFA) Scaffold->reagent1 Boc Cleavage reagent2 Orthogonal Condition (e.g., H₂, Pd/C or Base) Scaffold->reagent2 PG Cleavage product1 N-H Morpholine-PG reagent1->product1 product2 N-Boc Morpholine-H reagent2->product2

Caption: Principle of orthogonal deprotection on a dually-protected morpholine scaffold.

Strategy 1: Boc (Acid-Labile) vs. Cbz/Benzyl (Hydrogenolysis)

This classic pairing is one of the most reliable strategies in organic synthesis. The Carboxybenzyl (Cbz or Z) group and the Benzyl (Bn) group are stable to the acidic and basic conditions often employed in synthesis but are selectively cleaved under neutral conditions via catalytic hydrogenolysis.[6][11][12]

Causality and Mechanistic Insight: The orthogonality stems from the fundamentally different cleavage mechanisms. Boc removal proceeds via an acid-catalyzed SN1-type mechanism, forming a stable tert-butyl cation.[13][14] In contrast, Cbz/Bn cleavage occurs on the surface of a palladium catalyst, where the benzyl C-O or C-N bond is reductively cleaved by hydrogen.[6] This makes the two groups mutually unreactive to each other's removal conditions.[12] This strategy has been successfully applied to create orthogonally protected spiro-bis-morpholine scaffolds, demonstrating its utility in complex systems.[15]

Comparative Data: Deprotection Conditions

Protecting GroupReagents & ConditionsSubstrate ScopeSelectivityTypical YieldReference
Boc 25-50% TFA in CH₂Cl₂N-Boc morpholineExcellent; Cbz/Bn stable>95%[9]
Cbz/Bn H₂ (1 atm), 10% Pd/C, MeOH or EtOHN-Cbz/N-Bn morpholineExcellent; Boc stable>90%[6][12]

Experimental Protocol: Selective Hydrogenolysis of a Cbz Group

This protocol describes the removal of a Cbz group from a morpholine nitrogen in the presence of a Boc group.

  • Preparation: Dissolve the N-Boc, N'-Cbz protected morpholine derivative (1.0 eq) in methanol (0.1 M).

  • Catalyst Addition: To this solution, carefully add 10% Palladium on carbon (Pd/C) (10 mol % by weight).

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask. Evacuate the flask with a vacuum pump and backfill with H₂ from the balloon. Repeat this cycle two more times.

  • Reaction: Stir the reaction mixture vigorously under the H₂ atmosphere at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product, which can be purified further by chromatography if necessary.

Strategy 2: Boc (Acid-Labile) vs. Fmoc (Base-Labile)

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another cornerstone of amine protection, particularly in peptide synthesis.[16][17] Its key feature is its lability to basic conditions, typically using piperidine, while remaining stable to acid and hydrogenolysis.[2][5][18] This creates a robust orthogonal system with the acid-labile Boc group.

Causality and Mechanistic Insight: The Fmoc group is cleaved via a base-mediated β-elimination (E1cB) mechanism. A secondary amine base, like piperidine or morpholine, abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene and the release of the free amine.[19] The Boc group on the morpholine scaffold is completely stable to these mild basic conditions. Conversely, the Fmoc group is inert to the strong acidic conditions (e.g., TFA) required for Boc cleavage.[9]

Comparative Data: Deprotection Conditions

Protecting GroupReagents & ConditionsSubstrate ScopeSelectivityTypical YieldReference
Boc 25-50% TFA in CH₂Cl₂N-Boc morpholineExcellent; Fmoc stable>95%[5][18]
Fmoc 20-50% Piperidine in DMFN-Fmoc protected amineExcellent; Boc stable>95%[2][18][19]

Experimental Protocol: Selective Fmoc Deprotection

This protocol details the removal of an Fmoc group in the presence of a Boc-protected morpholine.

  • Preparation: Dissolve the Fmoc-protected substrate containing the Boc-morpholine moiety (1.0 eq) in N,N-dimethylformamide (DMF) (0.1 M).

  • Deprotection: Add piperidine to the solution to a final concentration of 20% (v/v).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: The reaction is typically very rapid, often completing within 10-30 minutes. Monitor by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with a nonpolar solvent like diethyl ether or ethyl acetate. The deprotected product often precipitates and can be collected by filtration. Alternatively, the solvent can be removed under high vacuum.

  • Isolation: The crude product is then purified, typically by silica gel chromatography, to remove residual piperidine and dibenzofulvene adducts.

Synthetic Workflow: Sequential Orthogonal Deprotection

The power of these strategies is most evident in synthetic sequences requiring differential functionalization of multiple sites. The following workflow illustrates how Boc and Cbz groups can be used to achieve selective modification of a hypothetical morpholine-containing diamine.

G A Start: N-Boc, N'-Cbz Morpholine Diamine B H₂, Pd/C in MeOH A->B 1. Cbz Deprotection C Intermediate 1: N-Boc, N'-H Morpholine Diamine B->C D Step 2: Couple R₁-X C->D E Intermediate 2: N-Boc, N'-R₁ Morpholine Diamine D->E F TFA in CH₂Cl₂ E->F 3. Boc Deprotection G Intermediate 3: N-H, N'-R₁ Morpholine Diamine F->G H Step 4: Couple R₂-Y G->H I Final Product: N-R₂, N'-R₁ Morpholine Diamine H->I

References

A Comparative Guide to Activating Agents for (S)-4-Boc-morpholine-2-carboxylic Acid Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Coupling Sterically Encumbered Amino Acid Analogs

(S)-4-Boc-morpholine-2-carboxylic acid is a valuable chiral building block in medicinal chemistry, frequently incorporated into molecules to modulate physicochemical properties such as solubility and metabolic stability. However, its structure presents a significant synthetic challenge. As a secondary amine analog with a bulky tert-butoxycarbonyl (Boc) protecting group adjacent to the carboxylic acid, the reactive center is exceptionally sterically hindered. This steric bulk impedes the approach of the amine nucleophile, slowing down the rate of amide bond formation and often leading to low yields and incomplete reactions with standard coupling protocols.[1]

Furthermore, the increased activation required to overcome this steric hindrance elevates the risk of a critical side reaction: epimerization at the α-carbon.[2] This loss of stereochemical integrity is unacceptable in drug development, as enantiomers can have drastically different pharmacological and toxicological profiles. Therefore, the choice of activating agent is not merely a matter of reaction efficiency but is paramount to preserving the chiral purity of the final product.

This guide provides a comparative analysis of common and advanced activating agents for the coupling of (S)-4-Boc-morpholine-2-carboxylic acid and similarly hindered substrates. We will delve into the mechanistic rationale behind their performance, present comparative data, and provide field-proven protocols to guide researchers toward successful, high-fidelity synthesis.

Mechanistic Considerations: Activation and The Specter of Epimerization

The formation of a peptide bond requires the activation of the carboxylic acid group to transform the hydroxyl into a better leaving group, creating a highly electrophilic species that is susceptible to nucleophilic attack by an amine.[3] This is typically achieved by forming a reactive intermediate, such as an active ester.

However, a highly activated carboxyl group of an N-protected amino acid can also be attacked intramolecularly by the adjacent carbonyl oxygen of the protecting group, leading to the formation of a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is highly acidic and can be readily abstracted by a base, leading to racemization. Subsequent attack by the amine on the achiral oxazolone yields a racemic product.[2][4] For hindered substrates that require longer reaction times or more potent activators, the risk of oxazolone formation and subsequent epimerization is significantly magnified.[4] The ideal coupling reagent must therefore be reactive enough to facilitate coupling efficiently but not so reactive as to overwhelmingly favor the epimerization pathway.

A Comparative Study of Activating Agents

The selection of an activating agent involves a trade-off between reactivity, the potential for side reactions, cost, and safety.[5] Modern peptide synthesis relies heavily on phosphonium and aminium/uronium salts, which offer significant advantages over classical carbodiimide methods for challenging couplings.

Carbodiimides (e.g., DCC, DIC, EDC)

Carbodiimides function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate. While effective for simple couplings, this intermediate is notoriously prone to racemization. The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or its safer, more effective modern alternative, OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate), is mandatory.[1] These additives trap the O-acylisourea to form a less reactive, but more stable and selective, active ester, which mitigates epimerization.[6]

  • Diisopropylcarbodiimide (DIC) is often preferred over Dicyclohexylcarbodiimide (DCC) in solid-phase synthesis because its urea byproduct is soluble in common organic solvents, simplifying purification.[3][7]

  • Key Limitation: For severely hindered substrates like (S)-4-Boc-morpholine-2-carboxylic acid, the DIC/additive systems can be too slow, leading to incomplete reactions or requiring elevated temperatures that increase epimerization risk.[4]

Phosphonium Salts (e.g., PyBOP, PyAOP)

Phosphonium salts, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are highly efficient reagents that convert carboxylic acids into OBt active esters. A significant advantage over aminium salts is that they do not have the potential for guanidinylation side reactions.

  • PyAOP , the 7-aza-HOBt (HOAt) analog, forms a more reactive OAt ester. The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance during the aminolysis step, accelerating the coupling reaction. This makes PyAOP particularly effective for hindered couplings.[7]

  • Drawback: The primary byproduct of phosphonium reagents is a phosphine oxide derivative. While generally less problematic than the byproduct of its predecessor BOP (the carcinogen HMPA), they can sometimes complicate purification.[3]

Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU, COMU)

This class of reagents represents the state-of-the-art for difficult couplings. They are highly reactive, rapid, and generally afford high yields with minimal epimerization when used correctly.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely used and effective reagent.[6] However, for the most challenging couplings, it can be outperformed.[8]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the gold standard for sterically hindered couplings. It generates the highly reactive OAt active ester, benefiting from the same anchimeric assistance as PyAOP, leading to superior performance in difficult cases.[9][10]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt that incorporates the OxymaPure moiety directly into its structure.[11] It demonstrates coupling efficiencies comparable or even superior to HATU, has better solubility, and avoids the use of potentially explosive additives like HOBt and HOAt, offering a significant safety advantage.[3][11]

Data Presentation: Performance Overview of Activating Agents

Coupling ReagentClassRelative SpeedEfficacy for Hindered CouplingEpimerization RiskKey Advantages & Considerations
DIC/OxymaPure CarbodiimideModerateModerateLow-ModerateCost-effective; requires additive; soluble urea byproduct. Can be sluggish for difficult couplings.[1]
PyBOP PhosphoniumFastHighLowNo guanidinylation risk. Byproduct can complicate purification.
HBTU AminiumFastHighLowRobust and widely used. Less effective than HATU for the most severe steric hindrance.[6]
HATU AminiumVery FastVery HighLowGold standard for hindered couplings due to highly reactive OAt-ester formation.
COMU AminiumVery FastVery HighLowPerformance comparable to HATU; enhanced safety profile (no explosive additive); excellent solubility.[3]

Visualization of Key Mechanisms and Workflows

G cluster_activation Step 1: Carboxyl Activation cluster_coupling Step 2: Aminolysis (Coupling) Acid R-COOH ((S)-4-Boc-morpholine-2-carboxylic acid) ActiveEster Reactive Intermediate (e.g., OAt-Ester) Acid->ActiveEster Activation Reagent Activating Agent (e.g., HATU, COMU) Reagent->ActiveEster Base Base (e.g., DIPEA) Base->Acid Deprotonation Amide Amide Product (R-CO-NHR') ActiveEster->Amide Amine R'-NH2 (Amine Component) Amine->Amide Nucleophilic Attack

Caption: General mechanism for amide bond formation.

G start Start prep Resin Swelling & Deprotection (For SPPS) start->prep preactivate Pre-activation Carboxylic Acid (1.0 eq) Coupling Reagent (1.05 eq) Base (2.0 eq) in DMF Stir 5-10 min prep->preactivate couple Coupling Add Amine Component (1.2 eq) React 1-4h at RT preactivate->couple monitor Monitoring Kaiser Test / LC-MS couple->monitor incomplete Incomplete? monitor->incomplete wash Workup / Washing Quench, Extract (Solution) Wash Resin (SPPS) end Product incomplete->couple Yes (Recouple) incomplete->end No (Complete)

Caption: Experimental workflow for a hindered coupling reaction.

Recommended Experimental Protocols

Trustworthy protocols are self-validating. The following methods include in-process checks to ensure reaction completion. Pre-activation of the sterically hindered carboxylic acid is critical for success and is incorporated into both protocols.

Protocol 1: High-Efficacy Coupling using HATU

This protocol is recommended for achieving the highest probability of success with particularly challenging amine partners.

  • Reagent Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve (S)-4-Boc-morpholine-2-carboxylic acid (1.0 eq) and HATU (1.05 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Pre-activation: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution. Stir the mixture at room temperature for 10-15 minutes. The solution may change color, indicating the formation of the active ester. This pre-activation step is crucial as it allows the slow-to-activate acid to form the reactive intermediate without the competing amine nucleophile present.[12]

  • Coupling: Add the amine component (1.1-1.2 eq) to the pre-activated mixture.

  • Reaction & Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Reactions are typically complete within 2-6 hours.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Safe and Efficient Coupling using COMU

This protocol offers performance comparable to HATU with an improved safety profile.

  • Reagent Preparation: In a clean, dry flask under an inert atmosphere, dissolve (S)-4-Boc-morpholine-2-carboxylic acid (1.0 eq) and COMU (1.1 eq) in anhydrous DMF.

  • Pre-activation: Add DIPEA (2.0 eq) to the solution and stir at room temperature for 5-10 minutes.

  • Coupling: Add the amine component (1.2 eq) to the activated mixture.

  • Reaction & Monitoring: Stir the reaction at room temperature, monitoring by LC-MS. The reaction is often complete within 1-4 hours. COMU is known for very rapid coupling kinetics.[11]

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.

Conclusion and Recommendations

For the successful coupling of the sterically demanding (S)-4-Boc-morpholine-2-carboxylic acid, conventional carbodiimide methods are often inadequate, risking incomplete reactions and side product formation. The use of modern phosphonium or, preferably, aminium/uronium salt coupling reagents is strongly recommended.

HATU remains the benchmark for performance in sterically hindered cases due to the formation of the highly reactive OAt-ester. However, COMU presents a compelling alternative, offering equivalent or superior reactivity combined with a significantly better safety profile by avoiding the use of potentially explosive benzotriazole additives.[3][11] For any chosen method, a short pre-activation of the carboxylic acid component prior to the addition of the amine is a critical step that dramatically improves reaction outcomes. By selecting the appropriate high-potency activating agent and optimizing the reaction protocol, researchers can confidently and efficiently incorporate this valuable building block into their target molecules while maintaining stereochemical integrity.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic Acid: Beyond the Label

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the laboratory. Today, we're focusing on a crucial building block in modern drug discovery: (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid. As a Boc-protected amino acid derivative, its utility in synthesis is significant. However, its physical form as a powder and inherent chemical properties demand a handling protocol built on a foundation of safety, precision, and foresight. This guide is designed to provide you not just with instructions, but with the rationale behind them, ensuring your work is both scientifically sound and personally safe. We will move beyond simply listing PPE and instead build a comprehensive operational plan that validates its own safety at every step.

Hazard Profile: Understanding the "Why" Behind the "How"

Before we even consider opening the container, we must develop a deep respect for the compound's inherent hazards. This is the cornerstone of our safety plan; every precaution we take is a direct response to these properties.

This compound is a fine, solid powder[1]. This physical state is a primary consideration, as powders can easily become airborne, posing an inhalation risk. The Globally Harmonized System (GHS) classifications provide a clear directive for our safety protocols.

Hazard ClassificationGHS Hazard StatementRationale for Precaution
Skin Irritation (Category 2) H315: Causes skin irritation[1][2][3]Direct contact can lead to redness, inflammation, or dermatitis. This necessitates robust skin protection.
Serious Eye Irritation (Category 2A) H319: Causes serious eye irritation[1][2][4]The compound can cause significant, potentially damaging, irritation upon contact with eye tissue. This demands stringent eye protection.
Respiratory Irritation (STOT SE 3) H335: May cause respiratory irritation[1][2][5][6]Inhalation of the powder can irritate the throat and lungs, leading to coughing or tightness in the chest[1]. This is a critical driver for engineering controls.
Aquatic Hazard (Chronic 2) H411: Toxic to aquatic life with long lasting effects[2][4]This classification dictates our disposal procedures, emphasizing containment and proper waste segregation to prevent environmental release.

Signal Word: Warning[2][4][7][8]

Our entire safety strategy is derived from this table. We don't wear gloves simply because it's a rule; we wear them because this compound is a known skin irritant. We don't work in a fume hood for show; we do it because inhaling this powder can directly harm our respiratory system.

The Core Protocol: A Step-by-Step Operational Plan

This section details the procedural workflow for handling the compound, from initial preparation to temporary storage of a prepared solution. Each step is designed to mitigate the risks identified above.

Preparation and Engineering Controls

The primary defense against exposure is not PPE, but rather robust engineering controls that contain the hazard at its source.

  • Fume Hood Verification: All handling of the solid compound MUST occur inside a certified chemical fume hood. Before starting, verify that the fume hood has a valid inspection sticker and that the airflow monitor indicates normal operation. This is your primary defense against respiratory exposure[5][6][9].

  • Work Surface Preparation: Line the work surface within the fume hood with absorbent, disposable bench paper. This simplifies cleanup and helps contain minor spills.

  • Assemble Equipment: Place all necessary equipment—spatulas, weigh boats, glassware, and pre-labeled solvent containers—inside the fume hood before introducing the compound. This minimizes air turbulence from moving items in and out of the hood.

  • Emergency Preparedness: Confirm the location and operational status of the nearest safety shower and eyewash station[1]. Ensure a spill kit appropriate for solid chemical reagents is readily accessible.

Donning Personal Protective Equipment (PPE)

Your PPE is the last line of defense. It must be worn correctly and be appropriate for the identified risks. The following sequence is critical to avoid cross-contamination.

PPE_Donning_Workflow cluster_prep Preparation Phase cluster_ppe PPE Application Phase cluster_final Final Check Start Enter Lab LabCoat 1. Don Lab Coat (Fasten completely) Start->LabCoat SafetyGlasses 2. Don Safety Glasses (with side shields) LabCoat->SafetyGlasses Gloves 3. Don Nitrile Gloves (Check for tears, select correct size) SafetyGlasses->Gloves GlovesTuck (Tuck lab coat sleeves into gloves) Gloves->GlovesTuck Ready Ready for Chemical Handling Gloves->Ready

Caption: PPE Donning Sequence for Safe Handling.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or splash goggles[7].Protects against eye irritation from airborne particles or accidental splashes[1].
Hand Protection Nitrile gloves.Provides a barrier against skin irritation. Check for any signs of degradation or tears before use[1][4].
Body Protection Flame-resistant laboratory coat.Protects skin and personal clothing from contamination[1].
Respiratory Not required if handled within a certified fume hood.The fume hood provides primary respiratory protection. A respirator with a particle filter should be available for emergency situations like a large spill outside of containment[1].
Weighing and Transfer Protocol

This is the stage with the highest potential for exposure. Proceed with deliberate and careful technique.

  • Minimize Air Currents: Keep the fume hood sash at the lowest practical height.

  • Static Control: Use an anti-static weigh boat or an ionizing bar if static electricity causes the powder to jump, a common issue with fine powders.

  • Gentle Handling: Open the container slowly. Use a clean spatula to carefully transfer the desired amount of solid to the weigh boat. Do not tap the spatula on the side of the container, as this can generate dust. Avoid any scooping motion that creates a "puff" of airborne powder[1].

  • Direct Dissolution: If possible, place the weigh boat directly into the receiving flask. Add the solvent to the weigh boat within the flask to dissolve the compound, ensuring complete transfer. Alternatively, use a small amount of the intended solvent to rinse the weigh boat, transferring the rinse into the reaction vessel.

  • Secure and Seal: Immediately and securely close the primary container of the compound. Tightly cap any vessel containing the dissolved compound.

  • Initial Cleanup: Use a disposable wipe to gently clean the spatula and the area around the balance. Dispose of the wipe and weigh boat in the designated solid waste container inside the fume hood.

Spill Management and Decontamination

Accidents happen. A prepared response is crucial to mitigate the consequences.

Spill Response Plan

Spill_Response_Plan Spill Solid Spill Occurs Alert 1. Alert Colleagues & Evacuate Area (if necessary) Spill->Alert Assess 2. Assess Spill Size & Location Alert->Assess SmallSpill Small Spill (Inside Fume Hood) Assess->SmallSpill Minor LargeSpill Large Spill (Outside Containment) Assess->LargeSpill Major Contain 3a. Gently Cover with Absorbent Pads SmallSpill->Contain ContactEHS 3b. Contact Lab Manager & Institutional EHS LargeSpill->ContactEHS Collect 4a. Collect Material with Non-sparking Tools Contain->Collect Decon 5a. Decontaminate Area (e.g., 70% Ethanol) Collect->Decon Dispose 6. Place all materials in Sealed Hazardous Waste Bag Decon->Dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid
Reactant of Route 2
(S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.